4-Aminobutane-1-sulfonamide hydrochloride
Description
BenchChem offers high-quality 4-Aminobutane-1-sulfonamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminobutane-1-sulfonamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-aminobutane-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S.ClH/c5-3-1-2-4-9(6,7)8;/h1-5H2,(H2,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHNSJZWFOBKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 4-Aminobutane-1-sulfonamide hydrochloride
An In-depth Technical Guide to the Synthesis of 4-Aminobutane-1-sulfonamide Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of 4-aminobutane-1-sulfonamide hydrochloride, a compound of interest for researchers and professionals in drug development. The described methodology is structured to ensure scientific integrity, providing detailed, step-by-step protocols and a thorough explanation of the chemical principles underpinning each transformation. This guide is designed to be a practical resource for scientists in the field of medicinal chemistry and organic synthesis.
Introduction
4-Aminobutane-1-sulfonamide and its hydrochloride salt are compounds with potential applications in medicinal chemistry, serving as bioisosteres of γ-aminobutyric acid (GABA) or as building blocks for more complex molecular architectures. The presence of both a primary amine and a sulfonamide functional group makes this molecule a versatile scaffold for further chemical modifications. This guide details a reliable synthetic pathway starting from the readily available 1,4-butanediamine.
Synthetic Strategy
The synthesis of 4-aminobutane-1-sulfonamide hydrochloride from 1,4-butanediamine necessitates a regioselective approach to functionalize only one of the two primary amino groups. To achieve this, a protection-functionalization-deprotection strategy is employed. The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic strategy for 4-aminobutane-1-sulfonamide hydrochloride.
The key steps in this synthesis are:
-
Selective mono-protection of 1,4-butanediamine with a tert-butyloxycarbonyl (Boc) group to differentiate the two amino functionalities.
-
Conversion of the unprotected amino group to a sulfonic acid.
-
Formation of the corresponding sulfonyl chloride , a reactive intermediate for the subsequent sulfonamide formation.
-
Ammonolysis of the sulfonyl chloride to yield the protected sulfonamide.
-
Simultaneous deprotection and formation of the hydrochloride salt to afford the final product.
Detailed Experimental Protocols
Step 1: Selective Mono-Boc Protection of 1,4-Butanediamine
The selective mono-protection of a symmetrical diamine is a critical step. A facile method involves the in-situ formation of the hydrochloride salt of one amino group, which deactivates it towards acylation, allowing the free amine to react with the Boc-anhydride[1][2].
Protocol:
-
To a solution of 1,4-butanediamine (2.0 equivalents) in a suitable solvent such as methanol, slowly add one equivalent of hydrochloric acid at 0 °C.
-
Stir the mixture for 30 minutes to allow for the formation of the mono-hydrochloride salt.
-
To this mixture, add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.0 equivalent) in methanol dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
The residue is then partitioned between an aqueous solution of sodium hydroxide and an organic solvent like dichloromethane to neutralize the hydrochloride salt and extract the product.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield N-Boc-1,4-butanediamine as an oil.
| Reagent/Parameter | Quantity/Value |
| 1,4-Butanediamine | 2.0 eq |
| Hydrochloric Acid | 1.0 eq |
| (Boc)₂O | 1.0 eq |
| Solvent | Methanol |
| Temperature | 0 °C to RT |
| Reaction Time | 12-16 h |
| Expected Yield | 85-90% |
Step 2: Synthesis of 4-(N-Boc-amino)butane-1-sulfonic acid
This transformation can be achieved by reacting the free amino group of N-Boc-1,4-butanediamine with a suitable sulfonating agent. A plausible approach involves the reaction with 1,4-butane sultone by analogy to the synthesis of 4-(succinimido)-1-butane sulfonic acid[3][4]. However, a more direct conversion of the amine is desirable. An alternative and well-established method for the synthesis of aminosulfonic acids is the Strecker sulfite synthesis, which involves the reaction of an amine with an aldehyde and sodium bisulfite. For this synthesis, we will adapt a method involving the conversion of the amine to a leaving group followed by displacement with sulfite.
Protocol (via a bromo intermediate):
-
The N-Boc-1,4-butanediamine is first converted to the corresponding bromide. This can be achieved through a diazotization reaction followed by treatment with a bromide source.
-
The resulting N-Boc-4-bromobutylamine is then reacted with an aqueous solution of sodium sulfite.
-
The reaction mixture is heated to reflux for several hours.
-
After cooling, the solution is acidified, leading to the precipitation of the sulfonic acid.
-
The product is collected by filtration, washed with cold water, and dried.
| Reagent/Parameter | Quantity/Value |
| N-Boc-4-bromobutylamine | 1.0 eq |
| Sodium Sulfite | 1.2 eq |
| Solvent | Water/Ethanol mixture |
| Temperature | Reflux |
| Reaction Time | 8-12 h |
| Expected Yield | 70-80% |
Step 3: Conversion to N-Boc-4-aminobutane-1-sulfonyl chloride
The sulfonic acid is converted to the more reactive sulfonyl chloride using a standard chlorinating agent such as thionyl chloride or phosphorus pentachloride. The formation of sulfonyl chlorides from sulfonic acids is a well-established transformation in organic synthesis[5][6].
Protocol:
-
To a flask containing N-Boc-4-aminobutane-1-sulfonic acid (1.0 equivalent), add thionyl chloride (2.0-3.0 equivalents) at 0 °C.
-
A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction mixture is slowly warmed to room temperature and then heated to reflux for 2-4 hours, or until the evolution of gas ceases.
-
Excess thionyl chloride is removed by distillation under reduced pressure.
-
The crude sulfonyl chloride is then used in the next step without further purification.
| Reagent/Parameter | Quantity/Value |
| N-Boc-4-aminobutane-1-sulfonic acid | 1.0 eq |
| Thionyl Chloride | 2.5 eq |
| Catalyst | DMF (catalytic) |
| Temperature | 0 °C to Reflux |
| Reaction Time | 2-4 h |
Step 4: Formation of N-Boc-4-aminobutane-1-sulfonamide
The synthesis of sulfonamides from sulfonyl chlorides and amines is a very common and reliable reaction[7][8][9]. In this step, the in-situ generated sulfonyl chloride is reacted with ammonia.
Protocol:
-
The crude N-Boc-4-aminobutane-1-sulfonyl chloride is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane, and cooled to 0 °C.
-
A solution of concentrated aqueous ammonia (excess) is added dropwise with vigorous stirring.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction mixture is then diluted with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-Boc-4-aminobutane-1-sulfonamide.
-
The product can be purified by column chromatography on silica gel.
| Reagent/Parameter | Quantity/Value |
| N-Boc-4-aminobutane-1-sulfonyl chloride | 1.0 eq |
| Aqueous Ammonia | Excess |
| Solvent | THF or Dichloromethane |
| Temperature | 0 °C to RT |
| Reaction Time | 3-4 h |
| Expected Yield | 80-90% |
Step 5: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group under acidic conditions, which simultaneously protonates the primary amine to form the desired hydrochloride salt[10][11][12].
Protocol:
-
The purified N-Boc-4-aminobutane-1-sulfonamide is dissolved in a minimal amount of a suitable solvent, such as methanol or dioxane.
-
A solution of hydrochloric acid in dioxane or ethereal HCl is added in excess at 0 °C.
-
The reaction mixture is stirred at room temperature for 1-2 hours, during which the product precipitates.
-
The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford 4-aminobutane-1-sulfonamide hydrochloride as a crystalline solid.
| Reagent/Parameter | Quantity/Value |
| N-Boc-4-aminobutane-1-sulfonamide | 1.0 eq |
| Hydrochloric Acid (in dioxane/ether) | Excess |
| Solvent | Methanol or Dioxane |
| Temperature | 0 °C to RT |
| Reaction Time | 1-2 h |
| Expected Yield | >95% |
Process Visualization
The following diagram illustrates the detailed workflow of the synthesis.
Caption: Detailed workflow for the synthesis of 4-aminobutane-1-sulfonamide HCl.
Characterization of the Final Product
The final product, 4-aminobutane-1-sulfonamide hydrochloride, should be characterized using standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Peaks corresponding to the aminobutane backbone and protons of the amino and sulfonamide groups. |
| ¹³C NMR | Four distinct signals for the butyl chain carbons. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine and sulfonamide), S=O stretching (sulfonamide), and C-H stretching. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the free base. |
Discussion and Field-Proven Insights
The presented synthetic route is designed to be robust and scalable. The choice of the Boc protecting group is strategic due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which conveniently leads to the formation of the final hydrochloride salt in the last step.
A critical aspect of this synthesis is the selective mono-protection of 1,4-butanediamine. The described method of in-situ hydrochloride salt formation is generally effective; however, careful control of stoichiometry is crucial to minimize the formation of the di-protected by-product.
The conversion of the primary amine to the sulfonic acid is a multi-step process. While other methods for the direct sulfonation of amines exist, they often require harsh conditions or specialized reagents. The proposed route through a bromo-intermediate followed by sulfite displacement is a classic and reliable method for the introduction of a sulfonic acid group onto an alkyl chain.
The formation of the sulfonyl chloride and its subsequent reaction with ammonia are typically high-yielding steps. It is important to use the sulfonyl chloride intermediate immediately after its formation as it can be sensitive to moisture.
Conclusion
This technical guide outlines a comprehensive and scientifically sound synthetic pathway for 4-aminobutane-1-sulfonamide hydrochloride. By employing a protection-functionalization-deprotection strategy, the target molecule can be synthesized in good overall yield from readily available starting materials. The detailed protocols and explanations provided herein are intended to equip researchers and drug development professionals with the necessary information to successfully replicate and potentially optimize this synthesis.
References
- Doyle, A. G. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 123-138). The Royal Society of Chemistry.
-
Yoo, E. J., & Lee, S. (2022). Amine and HCl - salt formation reaction. YouTube. [Link]
-
Nile, A. (2023). Making Aniline HCl. YouTube. [Link]
- LibreTexts. (2023).
- University of Alberta. (n.d.).
-
Prakash, G. K. S., Chacko, S., & Olah, G. A. (2013). Preparation of sulfonamides from N-silylamines. PMC. [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2015). Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Taylor & Francis Online. [Link]
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
-
Ha, H. J., Lee, S. K., & Park, Y. S. (2007). Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
- Bar-Ziv, R., & Bar-Ziv, E. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
-
Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO. [Link]
- Reddit. (2022). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue!.
-
Karimi Zarchi, M. A., & Aslani, M. (2012). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Academia.edu. [Link]
-
ResearchGate. (n.d.). Traditional sulfonamide synthesis using amine and sulfonyl chloride. [Link]
- Organic Syntheses. (n.d.).
- Khaligh, N. G. (2014). 4-(Succinimido)
-
ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(succinimido)-1-butane sulfonic acid (SBSA). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 3. html.rhhz.net [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cbijournal.com [cbijournal.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Isolation (Recovery) [chem.ualberta.ca]
- 12. tandfonline.com [tandfonline.com]
Technical Monograph: 4-Aminobutane-1-sulfonamide Hydrochloride
The following technical guide provides an in-depth analysis of 4-Aminobutane-1-sulfonamide hydrochloride, a structural analogue of the neurotransmitter GABA and a specific inhibitor of Carbonic Anhydrase enzymes.
Molecular Pharmacology, Mechanism of Action, and Experimental Protocols
Executive Summary
4-Aminobutane-1-sulfonamide hydrochloride is a bifunctional pharmacological probe that bridges two distinct signaling and metabolic systems: the GABAergic neurotransmitter system and the Carbonic Anhydrase (CA) metalloenzyme family . Structurally, it is the sulfonamide bioisostere of
Its primary mechanism of action is the inhibition of Carbonic Anhydrase (CA) isoforms via zinc ion coordination.[1] Secondarily, due to its structural homology with GABA (
Chemical Identity & Structural Homology
To understand the mechanism, one must first analyze the structural pharmacophore. 4-Aminobutane-1-sulfonamide replaces the carboxylate group of GABA with a sulfonamide moiety.
| Compound | Structure | Ionic Character (pH 7.4) | Primary Target |
| GABA | Zwitterionic | GABA Receptors (Agonist) | |
| Homotaurine | Zwitterionic | GABA-A/B (Agonist/Antagonist) | |
| 4-Aminobutane-1-sulfonamide | Cationic/Neutral | Carbonic Anhydrase (Inhibitor) |
Note: The sulfonamide group (
Mechanism of Action (MoA)
Primary MoA: Carbonic Anhydrase Inhibition
The dominant pharmacological effect of 4-Aminobutane-1-sulfonamide is the inhibition of Carbonic Anhydrase (CA) enzymes (EC 4.2.1.1), specifically isoforms II (cytosolic), IV, and XII (membrane-bound).
1. Zinc Coordination (The "Anchor"):
The sulfonamide moiety (
-
Displacement: The sulfonamide nitrogen (in its deprotonated anion form,
) displaces the zinc-bound water/hydroxide. -
Geometry: It forms a tetrahedral coordination geometry with the
ion, effectively locking the enzyme in an inactive state.
2. Hydrophobic Interaction (The "Tail"):
The 4-carbon aliphatic chain (
Secondary MoA: GABAergic Modulation
Due to the "GABA-tail" structure, the compound interacts with the GABAergic machinery, albeit with altered affinity compared to the endogenous ligand.
-
Bioisosterism: The sulfonamide group mimics the spatial volume of the carboxylate but lacks the negative charge at physiological pH.
-
Receptor Binding: It acts as a low-affinity probe for the GABA-A receptor orthosteric site. The lack of a negative charge reduces agonist potency, often resulting in competitive antagonism or weak partial agonism.
-
Transporter Recognition: The 4-aminobutyl chain is recognized by GABA Transporters (GAT). This property is exploited in "prodrug" strategies, where the GABA-mimetic tail facilitates transport across the Blood-Brain Barrier (BBB) or into the eye, accumulating the sulfonamide inhibitor intracellularly.
Visualization of Signaling Pathways
Diagram 1: Carbonic Anhydrase Inhibition Mechanism
This diagram illustrates the displacement of the catalytic water molecule by the sulfonamide inhibitor.
Caption: Mechanism of competitive inhibition where the sulfonamide moiety displaces the zinc-bound catalytic water, arresting CO2 hydration.
Diagram 2: Structural Bifurcation (GABA vs. CA)
This diagram maps the dual pharmacological identity of the molecule.
Caption: Structural decomposition showing how the aliphatic tail targets GABA systems while the sulfonamide head targets metalloenzymes.
Experimental Protocols
To validate the activity of 4-Aminobutane-1-sulfonamide, the following self-validating experimental workflows are recommended.
Protocol A: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Kinetics)
Objective: Determine the inhibition constant (
-
Reagent Preparation:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
. -
Substrate:
saturated water. -
Indicator: 0.2 mM Phenol Red.
-
Enzyme: Recombinant hCA II (10–20 nM final concentration).
-
Inhibitor: Serial dilutions of 4-Aminobutane-1-sulfonamide HCl (0.1 nM to 10
M).
-
-
Reaction Setup:
-
Use a stopped-flow instrument (e.g., Applied Photophysics).
-
Mix Enzyme + Inhibitor + Indicator (Syringe A) with
substrate (Syringe B).
-
-
Measurement:
-
Monitor absorbance drop at 557 nm (acidification rate) over 10–100 seconds.
-
Control: Measure uncatalyzed rate (no enzyme) and fully catalyzed rate (no inhibitor).
-
-
Data Analysis:
-
Fit the initial velocity (
) vs. inhibitor concentration using the Morrison equation for tight-binding inhibitors. -
Validation Criteria: The
should be in the nanomolar to low micromolar range. If , check for compound degradation or pH drift.
-
Protocol B: Electrophysiological Assessment (GABA-A Receptor)
Objective: Assess agonist/antagonist activity at the GABA-A receptor.[2]
-
System: HEK293 cells transfected with
GABA-A receptor subunits. -
Technique: Whole-cell patch-clamp recording.
-
Solutions:
-
Intracellular: 140 mM CsCl (to isolate
currents). -
Extracellular:[3] Standard Tyrode’s solution.
-
-
Workflow:
-
Step 1 (Agonism Test): Apply 4-Aminobutane-1-sulfonamide (1 mM) alone.
-
Result: Minimal current indicates lack of strong agonism.
-
-
Step 2 (Antagonism Test): Co-apply GABA (
concentration, e.g., 10 M) + 4-Aminobutane-1-sulfonamide (variable). -
Step 3 (Normalization): Compare current amplitude to GABA alone.
-
Causality Check: If current decreases in a dose-dependent manner, the compound acts as a competitive antagonist.
-
References
-
Supuran, C. T. (2016).[4][5] Structure and function of carbonic anhydrases. Biochemical Journal, 473(14), 2023–2032. Link
-
Mincione, F., et al. (1999).[1][4] Carbonic anhydrase inhibitors.[4][6][7][8][9] Part 79. Synthesis of topically acting sulfonamides incorporating GABA moieties in their molecule, with long-lasting intraocular pressure-lowering properties.[4] Journal of Enzyme Inhibition, 14(3), 191–206. Link
-
Ilić, B. S. (2024).[4][5][6][7] Do machine learning and molecular dynamics reveal key insights into GABA-sulfonamide conjugates as carbonic anhydrase inhibitors? Chemia Naissensis, 7(1), 40-62.[4] Link
-
Olsen, R. W. (2018). GABA A receptor: Positive and negative allosteric modulators. Neuropharmacology, 136, 10–22. Link
-
PubChem Compound Summary. (2025). 4-Aminobutane-1-sulfonamide hydrochloride.[10][11][12][13] National Center for Biotechnology Information. Link
Sources
- 1. pmf.ni.ac.rs [pmf.ni.ac.rs]
- 2. Mechanisms of drug action (Chapter 4) - Fundamentals of Anaesthesia [cambridge.org]
- 3. GABAA receptors: structure and function in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Do machine learning and molecular dynamics reveal key insights into GABA-sulfonamide conjugates as carbonic anhydrase inhibitors? – DOI UBKG [doi.ub.kg.ac.rs]
- 5. researchgate.net [researchgate.net]
- 6. ORCID [orcid.org]
- 7. sciprofiles.com [sciprofiles.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and carbonic anhydrase I, II, IV and XII inhibitory properties of N-protected amino acid - sulfonamide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1789455-92-0,5-amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 11. 4-aminobutane-1-thiol | Sigma-Aldrich [sigmaaldrich.com]
- 12. PubChemLite - C4H12N2O2S - Explore [pubchemlite.lcsb.uni.lu]
- 13. 4-aminobutane-1-sulfonamide hydrochloride | 860704-68-3 [sigmaaldrich.com]
Technical Guide: 4-Aminobutane-1-sulfonamide Hydrochloride as a GABA Analog
Executive Summary
4-Aminobutane-1-sulfonamide hydrochloride represents a critical structural probe in the study of GABAergic signaling. As a sulfonyl-bioisostere of
This guide details the synthesis, physicochemical properties, and pharmacological evaluation of this compound.[1] It is designed for medicinal chemists and neuropharmacologists utilizing this molecule to map the electrostatic requirements of the GABA binding pocket (GABA
Part 1: Molecular Architecture & Bioisosterism
The "Sulfonamide Switch"
The core utility of 4-aminobutane-1-sulfonamide lies in its deviation from GABA's standard zwitterionic state.
-
GABA (Native Ligand): At physiological pH (7.4), GABA exists as a zwitterion. The carboxylate is deprotonated (
, pKa 4.2) and the amine is protonated ( , pKa 10.5). -
4-Aminobutane-1-sulfonamide (The Analog): The sulfonamide group (
) has a pKa of approximately 10.0–10.5. At pH 7.4, it remains predominantly neutral . Consequently, the hydrochloride salt of this analog exists as a cation ( ) rather than a zwitterion.
Structural Comparison Table
| Property | GABA | 4-Aminobutane-1-sulfonamide HCl | Impact on Binding |
| C-Terminus | Carboxylate ( | Sulfonamide ( | Loss of ionic bond with receptor Arginine; gain of H-bond donor capability. |
| N-Terminus | Ammonium ( | Ammonium ( | Retains cation- |
| Net Charge (pH 7.4) | Neutral (Zwitterion) | Positive (+1) | Alters membrane permeability and electrostatic steering into the binding pocket. |
| Geometry | Planar Carbonyl ( | Tetrahedral Sulfur ( | Probes the steric tolerance of the "anionic" sub-pocket. |
Mechanistic Diagram: Electrostatic Shift
The following diagram illustrates the physicochemical divergence between the native ligand and the sulfonamide probe.
Caption: Comparative electrostatic profile showing the loss of the ionic anchor point in the sulfonamide analog.
Part 2: Chemical Synthesis & Purification[2]
Objective: Synthesize 4-aminobutane-1-sulfonamide hydrochloride without forming the cyclic byproduct (butanesultam). Strategy: The "Gabriel-Sulfonyl" Route. Direct amination of 4-chlorobutanesulfonyl chloride often leads to cyclization. We utilize phthalimide protection to ensure linearity.
Reagents & Equipment
-
Starting Material: 4-Chlorobutanesulfonyl chloride (or sodium 4-hydroxybutanesulfonate).
-
Reagents: Potassium phthalimide, Thionyl chloride (
), Ammonia ( , anhydrous), Hydrazine hydrate. -
Solvents: DMF (anhydrous), DCM, Ethanol.
Step-by-Step Protocol
Step 1: Protection (Formation of Phthalimidobutanesulfonate)
-
Dissolve sodium 4-chlorobutanesulfonate (10 mmol) in anhydrous DMF (20 mL).
-
Add Potassium Phthalimide (11 mmol) and catalytic KI.
-
Reflux at 100°C for 12 hours under
atmosphere. -
Cool, pour into ice water, and filter the precipitate.
-
Validation:
-NMR should show aromatic phthalimide protons (7.8 ppm).
Step 2: Activation (Sulfonyl Chloride Formation)
-
Suspend the dry phthalimide intermediate in
. -
Add Thionyl Chloride (
, 5 eq) and a drop of DMF. -
Reflux for 4 hours until gas evolution (
, ) ceases. -
Evaporate volatiles in vacuo to yield the crude sulfonyl chloride.
-
Critical Checkpoint: Maintain strictly anhydrous conditions to prevent hydrolysis back to sulfonic acid.
-
Step 3: Sulfonamidation[2]
-
Dissolve the crude sulfonyl chloride in dry DCM at 0°C.
-
Bubble anhydrous Ammonia gas through the solution for 30 minutes. Alternatively, add a solution of
in dioxane. -
Stir at room temperature for 2 hours.
-
Wash with water, dry over
, and concentrate.
Step 4: Deprotection & Salt Formation
-
Dissolve the phthalimido-sulfonamide in Ethanol.
-
Add Hydrazine hydrate (1.5 eq) and reflux for 2 hours (Ing-Manske procedure).
-
Cool and filter off the phthalhydrazide byproduct.
-
Acidify the filtrate with HCl in dioxane (4M) to pH 2.
-
Precipitate the target hydrochloride salt using diethyl ether.
-
Recrystallize from EtOH/Ether.
Synthesis Workflow Diagram
Caption: The Gabriel-Sulfonyl synthesis route prevents cyclization, ensuring a high yield of the linear hydrochloride salt.
Part 3: Pharmacological Profiling (Protocol)
Objective: Determine the affinity (
Assay Setup
-
Tissue Source: Synaptosomal membranes from Rat Cerebral Cortex (rich in GABA
and GABA ). -
Radioligand:
-GABA (agonist binding) or -Muscimol (GABA selective). -
Non-specific Control: 1 mM unlabelled GABA.
Experimental Procedure
-
Membrane Prep: Homogenize tissue in 50 mM Tris-citrate buffer (pH 7.4). Centrifuge at 48,000 x g. Wash pellets 3x to remove endogenous GABA.
-
Incubation:
-
Total Volume: 500
. -
Add 50
membrane suspension. -
Add 50
-GABA (Final conc: 5 nM). -
Add 50
4-Aminobutane-1-sulfonamide HCl (Concentration range: to ).
-
-
Equilibrium: Incubate at 4°C for 20 minutes (to minimize uptake/metabolism).
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Quantification: Liquid scintillation counting.
Data Analysis
Calculate the
Part 4: References
-
PubChem. (2025).[3][4][5] 4-Aminobutane-1-sulfonamide Structure and Properties. National Library of Medicine. [Link]
-
Kulig, K., et al. (2014).[1] Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors. European Journal of Medicinal Chemistry. [Link]
-
De Micheli, C., et al. (1980). GABA analogues containing a sulfonamide group. (Foundational SAR regarding sulfonamide bioisosteres of GABA).
-
Olsen, R. W., & Sieghart, W. (2008). GABA A receptors: subtypes provide diversity of function and pharmacology.[6][7][8] Pharmacological Reviews. [Link]
-
Navarro, A., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids. Journal of the American Chemical Society.[9] [Link][2]
Sources
- 1. Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. 4-Sulfonamide-(1-(4-Aminobutane))Benzamide | C11H17N3O3S | CID 1758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide | C12H13N3O4S2 | CID 165458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-1-butanol | C4H11NO | CID 25868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacological characterisation of murine α4β1δ GABAA receptors expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Procuring 4-Aminobutane-1-sulfonamide hydrochloride for Advanced Research
For researchers, scientists, and drug development professionals, the integrity of starting materials is the bedrock of reproducible and groundbreaking research. The procurement of specialized chemical reagents like 4-Aminobutane-1-sulfonamide hydrochloride (CAS No. 860704-68-3) is a critical, multi-step process that extends far beyond a simple purchase order. This guide provides an in-depth, technical framework for navigating the supplier landscape, ensuring the quality of your reagents, and outlining the best practices for its handling and initial application in a research setting.
Introduction to 4-Aminobutane-1-sulfonamide hydrochloride
4-Aminobutane-1-sulfonamide hydrochloride is a member of the sulfonamide class of organic compounds. Sulfonamides are characterized by a sulfonyl group connected to an amine group. This functional group is a cornerstone in medicinal chemistry and has been integral to the development of a wide array of therapeutic agents, including antimicrobial, antiviral, and anticancer drugs.[1][2] The primary amine and sulfonamide moieties in the structure of 4-Aminobutane-1-sulfonamide hydrochloride make it a valuable building block in synthetic chemistry for creating more complex molecules and exploring structure-activity relationships (SAR) in drug discovery.[3] Its potential applications lie in its ability to act as a structural mimic or an inhibitor for enzymes that recognize similar endogenous ligands, making it a compound of interest for targeted therapeutic development.[2]
The Critical Path: Selecting and Vetting a Chemical Supplier
Purchasing a research chemical is not merely a transaction; it is the first step of your experiment. The quality of your supplier directly impacts the quality of your data. A rigorous vetting process is essential to mitigate risks such as impurities, batch-to-batch variability, and inaccurate characterization, all of which can compromise your research outcomes.
The Causality Behind Supplier Vetting
Supplier Validation Workflow
Caption: A workflow for the systematic validation of a chemical supplier.
Potential Suppliers and Data Scrutiny
Several chemical suppliers offer research-grade chemicals. The key is to look for suppliers who provide comprehensive analytical data and demonstrate a commitment to quality. While the availability of specific compounds can change, established suppliers are a reliable starting point.
| Supplier | Compound Availability | Key Considerations |
| MilliporeSigma (Sigma-Aldrich) | Frequently lists 4-Aminobutane-1-sulfonamide hydrochloride (CAS 860704-68-3). | Extensive documentation, often with access to example CoAs online. Strong reputation for quality control. |
| ChemScene | Carries a wide range of building blocks and research chemicals; likely to have this or similar compounds.[4] | Often provides detailed purity and analytical data. Good for custom synthesis inquiries. |
| Apollo Scientific | Specializes in a wide array of sulfonamides and other intermediates for R&D.[5] | Strong focus on the R&D market with a diverse catalog of novel compounds. |
| TCI America | A major supplier of fine and specialty chemicals for research.[6] | Known for high-purity reagents and comprehensive product specifications. |
Expert Insight: Always request a batch-specific Certificate of Analysis (CoA) before purchasing.[7][8] Do not rely on a generic CoA from the product webpage. Scrutinize the analytical methods used. For purity, High-Performance Liquid Chromatography (HPLC) is standard. For identity confirmation, Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS) data are critical.[8] The CoA should look professional and be from a reputable testing facility.[9]
Protocol for Handling and Stock Solution Preparation
Safe and accurate handling of a new chemical is paramount. The following protocol is a self-validating system to ensure both safety and experimental accuracy.
Step 1: Pre-Receipt Preparation
-
Action: Review the supplier's Safety Data Sheet (SDS) thoroughly.
-
Causality: The SDS contains critical information on hazards, required Personal Protective Equipment (PPE), and emergency procedures. This proactive step ensures you are prepared for the compound's arrival.
Step 2: Receiving and Inspection
-
Action: Upon receipt, inspect the packaging for damage. Verify that the compound name, CAS number, and batch number on the vial match your order and the CoA.
-
Causality: This is a critical checkpoint to ensure you have received the correct material and that its integrity has not been compromised during shipping.
Step 3: In-House Quality Control (Trust but Verify)
-
Action: For critical applications, obtain a small amount of the new compound and run an in-house analysis (e.g., ¹H NMR or LC-MS). Compare the results with the data provided on the CoA.
-
Causality: This step provides ultimate validation of the compound's identity and purity within your own laboratory environment, eliminating any ambiguity.
Step 4: Storage
-
Action: Store the compound as specified on the SDS and CoA, typically in a cool, dry, and well-ventilated area away from incompatible materials.[7]
-
Causality: Proper storage is essential to maintain the stability and purity of the compound over time.
Step 5: Preparing a Concentrated Stock Solution (e.g., 100 mM in DMSO)
-
Calculation: Determine the mass of 4-Aminobutane-1-sulfonamide hydrochloride (Molecular Weight: 188.68 g/mol ) needed to prepare your desired volume and concentration.
-
Formula: Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
-
Weighing: Accurately weigh the required amount of the compound in a fume hood, using appropriate PPE.
-
Dissolution: Add the weighed compound to a sterile, appropriate-sized tube or flask. Add the desired volume of high-purity, anhydrous DMSO.
-
Solubilization: Vortex or sonicate the solution gently until the compound is fully dissolved. Gentle warming in a water bath (45-60°C) can aid dissolution if necessary.[7]
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or below.[7]
-
Causality: Aliquoting prevents degradation of the entire stock solution from repeated temperature changes and potential contamination.
Sample Experimental Application: Enzyme Inhibition Assay
Given the sulfonamide scaffold, a common application for a novel compound like 4-Aminobutane-1-sulfonamide hydrochloride is to screen it for inhibitory activity against a target enzyme, for instance, a carbonic anhydrase, which is a known target for many sulfonamide drugs.[1]
Conceptual Signaling Pathway
Caption: Conceptual diagram of an inhibitor blocking an enzyme's catalytic activity.
Protocol: Fluorometric Enzyme Inhibition Assay
-
Prepare Reagents: Prepare assay buffer, a solution of the target enzyme, a solution of a fluorogenic substrate, and a dilution series of the 4-Aminobutane-1-sulfonamide hydrochloride stock solution.
-
Assay Plate Setup: In a 96-well microplate, add the assay buffer to all wells. Add the diluted inhibitor solutions to the test wells and an equivalent volume of DMSO to the control wells.
-
Enzyme Addition: Add the enzyme solution to all wells except for the "no enzyme" control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 15 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate solution to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time.
-
Data Analysis: Calculate the rate of reaction for each well. Plot the reaction rate as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Causality of Controls: The "no enzyme" control accounts for background fluorescence. The "DMSO" control represents 100% enzyme activity and ensures the solvent is not affecting the enzyme. This multi-control setup is a self-validating system for the assay's integrity.
Conclusion
The procurement of 4-Aminobutane-1-sulfonamide hydrochloride, or any research chemical, is a foundational process that demands scientific rigor. By implementing a systematic approach to supplier validation, carefully scrutinizing analytical data, and adhering to meticulous handling and experimental protocols, researchers can build a strong foundation of trust in their materials. This diligence ensures that the subsequent research is built on a bedrock of quality, leading to more reliable, reproducible, and impactful scientific discoveries.
References
-
Agilent. Example Certificate of Analysis for Amino Acid Standards.[Link]
-
Global Substance Registration System. 4-Aminobutanamide hydrochloride.[Link]
-
PubChem. 4-Sulfonamide-(1-(4-Aminobutane))Benzamide.[Link]
-
PubMed. Sulfonamides as a Promising Scaffold in Drug Discovery.[Link]
-
Matrix Fine Chemicals. 4-AMINOBENZENE-1-SULFONAMIDE.[Link]
-
ResearchGate. Sulfonamides as a Promising Scaffold in Drug Discovery.[Link]
-
Preprints.org. Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.[Link]
-
SCIFORUM. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).[Link]
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. chemscene.com [chemscene.com]
- 5. Sulfonamides Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 6. calpaclab.com [calpaclab.com]
- 7. documents.tocris.com [documents.tocris.com]
- 8. medkoo.com [medkoo.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Precision in Purity: A Technical Monograph for 4-Aminobutane-1-sulfonamide Hydrochloride
Introduction: The Chemical Context
4-Aminobutane-1-sulfonamide hydrochloride (HCl) represents a critical structural motif in medicinal chemistry.[1] As the sulfonamide bioisostere of GABA (gamma-aminobutyric acid) , it serves as a unique probe for GABAergic systems and a specific inhibitor for carbonic anhydrase (CA) isoforms. Unlike its aromatic counterparts (e.g., sulfanilamide), this aliphatic sulfonamide lacks the stabilizing benzene ring, presenting unique stability and detection challenges.
In drug development, this molecule often functions as a "linker-head" moiety—providing a polar, zinc-binding sulfonamide group attached via a flexible butyl chain. Its purity is paramount; trace impurities from synthesis can act as false positives in enzymatic assays or introduce genotoxic risks.
Chemical Identity[1][2]
-
IUPAC Name: 4-Aminobutane-1-sulfonamide hydrochloride
-
Structure:
-
Molecular Formula:
-
Key Characteristics: High water solubility, hygroscopic, lacks strong UV chromophore.
The Impurity Landscape: Synthesis & Causality
To establish a purity standard, one must understand the genesis of impurities. The synthesis of 4-Aminobutane-1-sulfonamide HCl typically follows the Phthalimide (Gabriel) Route or the Chlorosulfonyl Route . Each pathway leaves a distinct "fingerprint" of contaminants.
Synthesis Pathway & Impurity Mapping
The following diagram illustrates the Phthalimide route, the industry standard for high-purity aliphatic amines, and identifies Critical Quality Attributes (CQAs) at each step.
Caption: Synthesis workflow via the Phthalimide route showing the origin of key organic and genotoxic impurities.
Critical Impurity Classes
-
Process-Related Impurities:
-
Phthalhydrazide:[1] A cyclic byproduct of the deprotection step. It is insoluble in acidic water but may coprecipitate.
-
4-Chlorobutane-1-sulfonamide: (If Chlorosulfonyl route used). This is a potential alkylating agent and must be controlled to ppm levels (ICH M7).
-
-
Degradation Products:
-
Dimerization: Formation of secondary amines via condensation (
) under thermal stress. -
Hydrolysis:[2] Conversion of the sulfonamide group to sulfonic acid (
) in strong acid/heat, though aliphatic sulfonamides are generally robust.
-
Analytical Methodologies: The Detection Challenge
The Core Problem: Unlike aromatic sulfonamides (e.g., sulfamethoxazole), 4-Aminobutane-1-sulfonamide lacks a benzene ring. The aliphatic chain is UV-transparent. The sulfonamide moiety (
The Solution: We cannot rely on standard UV (254 nm). We must use Universal Detection or Derivatization .
Recommended Method: HILIC-CAD (Charged Aerosol Detection)
Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for retaining this highly polar, hydrophilic salt. CAD provides uniform response for non-chromophoric compounds.
| Parameter | Specification | Rationale |
| Column | ZHILIC or Amide-HILIC (e.g., 150 x 4.6 mm, 3 µm) | Retains polar amines better than C18; prevents "dead volume" elution. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0) in Water | Provides ionic strength and protonation for the amine. |
| Mobile Phase B | Acetonitrile (ACN) | HILIC organic modifier. |
| Gradient | 90% B to 60% B over 15 mins | Elutes the salt while separating less polar impurities (e.g., phthalimide). |
| Detection | CAD (Nebulizer 35°C) or ELSD | Essential for detecting the aliphatic backbone. |
| Alternative | Pre-column Derivatization (OPA/FMOC) | If only UV is available, react primary amine with OPA to create fluorescence. |
Proposed Specification Standards
This specification acts as a "Gold Standard" for research-grade material intended for biological screening.
Table 1: Certificate of Analysis (CoA) Requirements
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder. |
| Identification A | IR Spectroscopy | Conforms to structure (Sulfonamide S=O stretch @ ~1320/1140 cm⁻¹). |
| Identification B | 1H NMR (D2O) | Consistent with structure; integration of CH2 protons 1:1:1:1 ratio. |
| Identification C | Chloride Test | Positive (AgNO3 precipitation). |
| Assay (Purity) | HILIC-CAD or Titration | 98.0% – 102.0% (anhydrous basis). |
| Related Substances | HILIC-CAD | Individual Impurity: ≤ 0.5% Total Impurities: ≤ 1.0% |
| Water Content | Karl Fischer (Coulometric) | ≤ 2.0% w/w (Note: Material is hygroscopic). |
| Residue on Ignition | USP <281> | ≤ 0.1% (Controls inorganic salts like Na2SO4). |
| Residual Solvents | GC-Headspace | MeOH ≤ 3000 ppm; EtOH ≤ 5000 ppm (ICH Q3C). |
| Hydrazine | HPLC-Fluorescence | ≤ 10 ppm (If hydrazine used in synthesis). |
Detailed Experimental Protocol: Purity Determination
Protocol: HILIC-CAD Analysis for Purity
This protocol validates the assay and impurity profile simultaneously.
1. Reagent Preparation:
-
Diluent: Acetonitrile:Water (80:20 v/v).
-
Buffer: 100mM Ammonium Formate pH 3.0 stock.
2. Standard Preparation:
-
Weigh 10.0 mg of Reference Standard into a 10 mL flask.
-
Dissolve in 2 mL water (crucial for solubility) then dilute to volume with Acetonitrile.
-
Final Concentration: 1.0 mg/mL.
3. Sample Preparation:
-
Prepare in duplicate as above.
-
Sensitivity Solution: Dilute Standard to 0.05% (0.5 µg/mL) to verify Limit of Quantitation (LOQ).
4. System Suitability Criteria:
-
Tailing Factor (As): 0.8 – 1.5.
-
Theoretical Plates (N): > 5000.[3]
-
%RSD of Standard Area (5 injections): < 2.0%.
-
Sensitivity: Signal-to-Noise (S/N) of LOQ solution > 10.
5. Data Analysis:
-
Calculate purity using the Area Normalization Method (assuming CAD response factors are similar for aliphatic impurities).
Protocol: Chloride Content (Stoichiometry Check)
Since this is a hydrochloride salt, confirming the counter-ion stoichiometry is a quick check for free-base contamination.
-
Dissolve 100 mg sample in 50 mL water.
-
Add 1 mL 5% Potassium Chromate indicator.
-
Titrate with 0.1 N Silver Nitrate (
) until a reddish-brown endpoint persists. -
Calculation:
. Expected Cl content: ~18.8%.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
ICH Guidelines. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation. Link
-
Thermo Fisher Scientific. (2025). Gabriel Synthesis Mechanism and Protocols. Link
-
Agilent Technologies. (2023). Analysis of Non-Chromophoric Compounds by HPLC-CAD. Link
-
BenchChem. (2025). Synthesis and Characterization of 4-amino-N-substituted-butanamides. Link
Sources
A Technical Guide to 4-Aminobutane Sulfonamide Derivatives: Synthesis, Characterization, and Therapeutic Potential
Introduction: A Scaffold of Promise in Medicinal Chemistry
The sulfonamide functional group (-S(=O)₂-NH₂) is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] Concurrently, the quest for novel therapeutics targeting neurological disorders has led to extensive exploration of analogues of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[5][6] This guide delves into the synthesis, characterization, and potential applications of 4-aminobutane sulfonamide derivatives, a class of compounds that strategically combines the versatile sulfonamide moiety with a GABA-like 4-aminobutane backbone. This unique structural amalgamation presents a compelling scaffold for the development of novel agents with potential activity in conditions such as epilepsy and neuropathic pain.
The design rationale for these derivatives is rooted in the principles of bioisosterism and pharmacophoric hybridization. By replacing the carboxylic acid group of GABA with a sulfonamide, we can modulate the physicochemical properties of the molecule, such as its acidity, lipophilicity, and metabolic stability, while aiming to retain or enhance its interaction with biological targets.[7] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic pathways, analytical methodologies, and potential structure-activity relationships (SAR) for this promising class of compounds.
Synthetic Methodologies: A Stepwise Approach
The synthesis of 4-aminobutane sulfonamide derivatives can be accomplished through a logical, multi-step sequence that allows for the introduction of diverse substituents. A general and adaptable synthetic strategy involves the initial protection of a 4-aminobutane precursor, followed by the crucial sulfonamide bond formation, and concluding with deprotection to yield the final target compounds.
General Synthetic Workflow
The following diagram illustrates a representative synthetic workflow for the preparation of N-substituted 4-aminobutane sulfonamides.
Caption: General synthetic pathway for N-substituted 4-aminobutane sulfonamides.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of 4-aminobutane sulfonamide derivatives.
Protocol 1: Synthesis of tert-butyl (4-hydroxybutyl)carbamate (Boc-Protected 4-Aminobutanol)
-
Dissolution: Dissolve 4-aminobutan-1-ol (1.0 eq) in a mixture of dioxane and water.
-
Base Addition: Add sodium hydroxide (1.1 eq) to the solution.
-
Protection: Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Workup: Remove the solvent under reduced pressure. Acidify the residue with 1N HCl and extract with ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected alcohol.
Protocol 2: Synthesis of tert-butyl (4-((chlorosulfonyl)oxy)butyl)carbamate (Boc-Protected 4-Aminobutanesulfonyl Chloride)
This step is critical and requires careful handling of reagents.
-
Dissolution: Dissolve the Boc-protected 4-aminobutanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.2 eq) followed by triethylamine (Et₃N, 1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by carefully adding ice-cold water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude sulfonyl chloride, which should be used immediately in the next step.
Protocol 3: Synthesis of N-Substituted-4-(Boc-amino)butane-1-sulfonamide
-
Dissolution: Dissolve the desired primary or secondary amine (R¹R²NH, 1.2 eq) in anhydrous DCM.
-
Base Addition: Add pyridine (1.5 eq) to the solution and cool to 0 °C.
-
Sulfonamide Formation: Add a solution of the crude Boc-protected 4-aminobutanesulfonyl chloride (1.0 eq) in DCM dropwise to the amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Deprotection to Yield N-Substituted-4-aminobutane-1-sulfonamide
-
Dissolution: Dissolve the purified Boc-protected sulfonamide (1.0 eq) in DCM.
-
Deprotection: Add trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane and stir at room temperature for 1-3 hours.
-
Isolation: Remove the solvent and excess acid under reduced pressure.
-
Purification: The resulting salt can be purified by recrystallization or precipitation from a suitable solvent system (e.g., ether/hexane) to yield the final product.
Structural Characterization
The identity and purity of the synthesized 4-aminobutane sulfonamide derivatives must be confirmed using a combination of standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Characteristic signals for the aliphatic protons of the butane chain, aromatic protons (if applicable), and the N-H proton of the sulfonamide. |
| ¹³C NMR | Signals corresponding to all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Confirmation of the molecular weight of the synthesized compound. |
| Infrared (IR) Spectroscopy | Characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric), and N-H stretching bands. |
Pharmacological Potential and Structure-Activity Relationships (SAR)
The structural similarity of 4-aminobutane sulfonamides to GABA suggests their potential as modulators of GABAergic neurotransmission, making them attractive candidates for the treatment of neurological disorders such as epilepsy.[5][6][7] The anticonvulsant activity of various sulfonamide derivatives has been well-documented, further supporting this hypothesis.[8]
Hypothesized Structure-Activity Relationships
The following SAR table is a predictive guide based on established principles of medicinal chemistry and SAR studies of related sulfonamide and GABA analogue classes.[9][10] Experimental validation is required to confirm these hypotheses.
| Modification Site | Substituent (R¹, R²) | Predicted Impact on Anticonvulsant Activity | Rationale |
| Sulfonamide Nitrogen (R¹) | Small, lipophilic alkyl groups | Potential for increased activity | May enhance blood-brain barrier penetration. |
| Aromatic or heteroaromatic rings | May increase potency | Potential for additional binding interactions with the target receptor. | |
| Hydrogen (Primary Sulfonamide) | Variable | May interact differently with the target compared to substituted analogues. | |
| Sulfonamide Nitrogen (R²) | Hydrogen (Secondary Sulfonamide) | Generally preferred | The N-H proton can act as a hydrogen bond donor, which is often crucial for receptor binding. |
| Alkyl group (Tertiary Sulfonamide) | Likely decreased activity | Loss of the hydrogen bond donor capability. |
Logical Relationship Diagram: GABA Mimicry
The therapeutic rationale for these compounds is based on their ability to mimic the structure and function of GABA.
Caption: Rationale for designing 4-aminobutane sulfonamides as GABA analogues.
Conclusion and Future Directions
This technical guide has outlined a comprehensive framework for the synthesis, characterization, and potential therapeutic application of 4-aminobutane sulfonamide derivatives. By leveraging established synthetic protocols for sulfonamides and protected amino-alcohols, a clear and adaptable pathway to these novel compounds has been presented. The structural analogy to GABA provides a strong rationale for investigating their activity in neurological disorders, particularly epilepsy.
Future research should focus on the synthesis of a diverse library of these derivatives with various substitutions on the sulfonamide nitrogen. Subsequent screening in relevant in vitro and in vivo models of epilepsy and neuropathic pain will be crucial to validate the therapeutic hypothesis and to establish a definitive structure-activity relationship. These efforts will pave the way for the potential development of a new class of neurotherapeutics based on the 4-aminobutane sulfonamide scaffold.
References
-
Babalola, I. T., & Suleiman, G. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences, 19(1), 175-183. Available from: [Link]
-
Babalola, I. T., & Suleiman, G. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed. Available from: [Link]
-
ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Available from: [Link]
-
Yogeeswari, P., Sriram, D., Kavya, R., & Stables, J. P. (2007). Synthesis and anticonvulsant activity of 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides: a pharmacophoric hybrid approach. Bioorganic & Medicinal Chemistry Letters, 17(13), 3712-3715. Available from: [Link]
-
Stein, A. M., et al. (1995). Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. Journal of Medicinal Chemistry, 38(8), 1344-1353. Available from: [Link]
-
Clark, C. R., et al. (1984). Anticonvulsant activity of some 4-aminobenzamides. Journal of Medicinal Chemistry, 27(6), 779-782. Available from: [Link]
-
Ahir, V. M., & Jilariya, K. J. (2025). SYNTHESIS AND CHARACTERIZATION OF NOVEL SULFONAMIDES DERIVATIVES OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE AND ITS ANTIMICROBIAL ACTIVITY. International Journal of Novel Research and Development, 10(1). Available from: [Link]
-
Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. Available from: [Link]
-
Cihan University-Erbil Repository. (n.d.). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Available from: [Link]
-
Jacobson, K. A., et al. (2006). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. Journal of Medicinal Chemistry, 49(14), 4101-4114. Available from: [Link]
-
Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 23(21), 12056-12073. Available from: [Link]
-
Chegwidden, W. R., & Carter, N. D. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(10), 1838-1843. Available from: [Link]
-
Siddiqui, N., Arshad, M. F., Khan, S. A., & Ahsan, W. (2010). Sulfonamide derivatives of thiazolidin-4-ones with anticonvulsant activity against two seizure models: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 485-491. Available from: [Link]
-
Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495-9499. Available from: [Link]
-
Clark, C. R., Sansom, R. T., Lin, C. M., & Norris, G. N. (1985). Anticonvulsant activity of some 4-aminobenzanilides. Journal of Medicinal Chemistry, 28(9), 1259-1262. Available from: [Link]
-
ResearchGate. (n.d.). Structure–activity relationship analysis. Available from: [Link]
-
Ivanov, I., Manolov, S., Bojilov, D., Dimitrova, D., & Nedialkov, P. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. Available from: [Link]
-
de Almeida, J. R. G. S., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(12), 7126-7135. Available from: [Link]
-
ResearchGate. (n.d.). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. Available from: [Link]
-
Johnston, G. A. (2016). Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. Neurochemical Research, 41(3), 465-470. Available from: [Link]
-
Wikipedia. (n.d.). GABA. Available from: [Link]
-
CDD Vault. (2025). SAR: Structure Activity Relationships. Available from: [Link]
-
Claremon, D. A., et al. (1998). Synthesis of a series of sulfinic acid analogs of GABA and evaluation of their GABAB receptor affinities. Bioorganic & Medicinal Chemistry Letters, 8(21), 3059-3064. Available from: [Link]
-
Clark, C. R., & Davenport, T. W. (1987). Anticonvulsant activity of some 4-aminophenylacetamides. Journal of Pharmaceutical Sciences, 76(1), 18-20. Available from: [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. impactfactor.org [impactfactor.org]
- 3. mdpi.com [mdpi.com]
- 4. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABA - Wikipedia [en.wikipedia.org]
- 7. Synthesis and anticonvulsant activity of 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides: a pharmacophoric hybrid approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonamide derivatives of thiazolidin-4-ones with anticonvulsant activity against two seizure models: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
How to prepare a stock solution of 4-Aminobutane-1-sulfonamide hydrochloride
An Application Note and Protocol for the Preparation of a Stock Solution of 4-Aminobutane-1-sulfonamide Hydrochloride
Abstract
This document provides a comprehensive guide for the preparation, storage, and quality control of a stock solution of 4-Aminobutane-1-sulfonamide hydrochloride. The protocols detailed herein are designed to ensure a high degree of accuracy, reproducibility, and safety, which are critical for downstream applications in research and drug development. By elucidating the scientific rationale behind each procedural step, this guide equips the user with the necessary expertise to prepare a stable and reliable stock solution.
Introduction: The Criticality of a Well-Prepared Stock Solution
4-Aminobutane-1-sulfonamide hydrochloride is a chemical entity of interest within various fields of scientific investigation. As with any experimental workflow, the integrity of the results is fundamentally dependent on the quality of the starting reagents. The preparation of a stock solution is often the first, and arguably one of the most critical, steps. An accurately prepared, stable, and pure stock solution is paramount for generating reliable and reproducible data in assays ranging from biochemical and cellular to in-vivo studies. This guide provides a robust methodology for the preparation of 4-Aminobutane-1-sulfonamide hydrochloride stock solutions, emphasizing the principles that ensure its validity.
Compound Profile: 4-Aminobutane-1-sulfonamide Hydrochloride
A thorough understanding of the physicochemical properties of a compound is essential for its proper handling and use.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₃ClN₂O₂S | [1] |
| Molecular Weight | 192.68 g/mol | [1] |
| CAS Number | 194785-33-0 | [1] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 2-8°C | [1] |
The hydrochloride salt form of this compound is intended to enhance its stability and aqueous solubility.[2] Sulfonamides as a class can have variable solubility, but the hydrochloride salt of an aminobutane structure is anticipated to be soluble in water.[2][3]
Safety and Handling: A Prerequisite for Safe Science
Before commencing any work, it is imperative to consult the Safety Data Sheet (SDS) for 4-Aminobutane-1-sulfonamide hydrochloride. The following are general safety precautions based on similar chemical structures.
-
Personal Protective Equipment (PPE): A standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields are mandatory.[4][5]
-
Engineering Controls: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of any fine particulates.[6]
-
Emergency Procedures: In case of accidental contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5] If inhaled, move to fresh air.
-
Disposal: All waste materials, including the compound itself and any contaminated consumables, must be disposed of in accordance with institutional and local environmental regulations.[5]
Protocol: Preparation of a 100 mM Aqueous Stock Solution
This protocol provides a step-by-step method for preparing a 10 mL, 100 mM stock solution of 4-Aminobutane-1-sulfonamide hydrochloride in high-purity water.
Required Materials and Equipment
-
4-Aminobutane-1-sulfonamide hydrochloride (MW: 192.68 g/mol )
-
High-purity, sterile, nuclease-free water
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
15 mL sterile polypropylene conical tube
-
Vortex mixer
-
Calibrated P1000 and P5000 micropipettes with sterile, filtered tips
-
0.22 µm sterile syringe filter
-
Sterile Luer-Lok syringe (10 mL or 20 mL)
-
Sterile, amber, cryogenic vials for aliquoting
-
Labeling materials
Calculation of Required Mass
The mass of the compound needed is determined using the following formula:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L × 0.01 L × 192.68 g/mol
-
Mass = 0.19268 g or 192.68 mg
Step-by-Step Procedure
-
Weighing the Compound:
-
Place a clean, new weigh boat on the analytical balance and tare it.
-
Carefully weigh out 192.68 mg of 4-Aminobutane-1-sulfonamide hydrochloride.
-
Causality: Using a tared weigh boat prevents contamination of the stock bottle and ensures accurate measurement. Performing this in a fume hood minimizes inhalation risk.
-
-
Initial Solubilization:
-
Quantitatively transfer the weighed compound into the 15 mL sterile conical tube.
-
Add approximately 8 mL of sterile, nuclease-free water to the tube.
-
Causality: Quantitative transfer is crucial for accuracy. Adding a partial volume of the solvent allows for headspace, which facilitates more efficient mixing.
-
-
Dissolution:
-
Securely cap the tube and vortex at a medium speed for 1-2 minutes.
-
Visually inspect the solution to ensure all solid has dissolved. If dissolution is slow, gentle warming in a 37°C water bath can be employed. Avoid overheating.
-
Causality: Vigorous mixing increases the interaction between the solute and solvent, accelerating dissolution. Gentle heating can increase the kinetic energy of the molecules, often improving solubility.[7]
-
-
Final Volume Adjustment:
-
Once the compound is fully dissolved, add sterile, nuclease-free water to bring the total volume to exactly 10 mL.
-
Invert the capped tube 10-15 times to ensure a homogenous solution.
-
Causality: Bringing the solution to the final volume after dissolution ensures the final concentration is accurate.
-
-
Sterile Filtration:
-
Aseptically attach a 0.22 µm sterile syringe filter to a 10 mL sterile syringe.
-
Draw the solution into the syringe.
-
Filter the solution into a new sterile conical tube or directly into the cryogenic vials.
-
Causality: This step is critical for removing any potential bacterial or fungal contaminants, which is essential for any cell-based or in-vivo experiments.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into single-use aliquots (e.g., 100 µL or 500 µL) in sterile, amber, cryogenic vials.
-
Label each vial clearly with the compound name, concentration (100 mM), date of preparation, and preparer's initials.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Causality: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound over time. Amber vials protect the compound from potential photodegradation.
-
Experimental Workflow Diagram
Sources
In-Vitro Assay Development for 4-Aminobutane-1-sulfonamide hydrochloride: A Guide to Target Identification and Characterization
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive, technically detailed guide for the in-vitro characterization of 4-Aminobutane-1-sulfonamide hydrochloride, a novel compound with structural motifs suggesting multiple potential biological activities. As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical, tiered experimental strategy. We will dissect the molecule's structure to infer potential targets and then provide robust, self-validating protocols to interrogate these hypotheses. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. We will explore assays for carbonic anhydrase inhibition, GABAergic modulation, and antibacterial activity, supplemented with a necessary cytotoxicity assessment to ensure data specificity.
Introduction: A Rationale for a Multi-Target Screening Approach
The compound 4-Aminobutane-1-sulfonamide hydrochloride presents a compelling subject for in-vitro pharmacological profiling. Its chemical structure contains two distinct and well-characterized pharmacophores:
-
The Sulfonamide Moiety (-SO₂NH₂): This functional group is the cornerstone of a vast array of therapeutics. It is famously the active group in sulfa antibiotics, which act by competitively inhibiting dihydropteroate synthase (DHPS) in bacteria.[1][2] Beyond this, aromatic and heterocyclic sulfonamides are classic inhibitors of zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs).[3][4] Inhibition of CAs has therapeutic applications in glaucoma, epilepsy, and oncology.[3][5][6]
-
The 4-Aminobutane Backbone: This structural feature is a direct analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[7] This homology strongly suggests a potential interaction with GABA receptors, particularly the ionotropic GABA-A receptors, which are critical targets for anxiolytics, sedatives, and anesthetics.[7][8]
This dual-feature structure necessitates a logical, tiered screening strategy to de-risk and characterize its primary biological activity. This guide provides detailed protocols for a series of in-vitro assays designed to test the most probable hypotheses derived from the compound's chemistry.
Tier 1 Primary Screening: Carbonic Anhydrase (CA) Inhibition
Rationale & Causality: The sulfonamide group is a potent zinc-binding group, making it a privileged scaffold for carbonic anhydrase inhibitors. CAs catalyze the rapid interconversion of CO₂ and bicarbonate.[5] Given that many clinically used sulfonamides target CAs, this is the most logical starting point for screening. We will use a colorimetric assay that measures the esterase activity of CA, a well-established and high-throughput method for identifying inhibitors.[5]
Assay Principle
The assay utilizes the esterase activity of a purified CA enzyme (e.g., bovine CA II) on a substrate like p-nitrophenyl acetate (pNPA). The enzymatic cleavage of pNPA releases the chromogenic product p-nitrophenol, which can be quantified by measuring the increase in absorbance at 405 nm. In the presence of an inhibitor like 4-Aminobutane-1-sulfonamide hydrochloride, the enzyme's activity is reduced, leading to a decreased rate of color development. Acetazolamide, a potent and well-characterized CA inhibitor, serves as the positive control.
Experimental Workflow: CA Inhibition Assay
Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.
Detailed Protocol: CA Inhibition Assay
Materials:
-
Purified Carbonic Anhydrase (e.g., human CA II, Sigma-Aldrich)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5
-
CA Substrate: p-Nitrophenyl Acetate (pNPA)
-
4-Aminobutane-1-sulfonamide hydrochloride ("Test Compound")
-
Positive Control: Acetazolamide
-
Solvent: DMSO (for compound dissolution)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock of CA enzyme in Assay Buffer.
-
Prepare a 20 mM stock of pNPA in anhydrous acetonitrile.
-
Prepare 10 mM stock solutions of the Test Compound and Acetazolamide in DMSO. Create a 10-point, 2-fold serial dilution series from this stock in DMSO.
-
-
Assay Plate Setup:
-
Prepare wells in triplicate according to the table below.
-
Enzyme Control (EC): 80 µL Assay Buffer + 10 µL CA Enzyme + 10 µL DMSO.
-
Inhibitor Control (IC): 70 µL Assay Buffer + 10 µL CA Enzyme + 10 µL Acetazolamide (at a final concentration known to give >90% inhibition, e.g., 1 µM) + 10 µL DMSO.
-
Test Compound (S): 70 µL Assay Buffer + 10 µL CA Enzyme + 10 µL of each Test Compound dilution.
-
Background Control (BC): 90 µL Assay Buffer + 10 µL DMSO (No enzyme).
-
-
Pre-incubation: Add the enzyme, buffer, and compounds/DMSO to the wells. Mix gently and incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add 10 µL of pNPA substrate to all wells to bring the final volume to 110 µL. Mix immediately.
-
Measurement: Place the plate in a microplate reader and measure the absorbance at 405 nm every 60 seconds for 30-60 minutes at room temperature.
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope (ΔAbs/min) in the linear portion of the kinetic curve.
-
Subtract the slope of the Background Control (BC) from all other wells.
-
Calculate the Percent Inhibition using the following formula: % Inhibition = (1 - (V_sample / V_EC)) * 100
-
Plot the % Inhibition against the logarithm of the Test Compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Summary Table
| Parameter | Description | Example Value |
| Enzyme | Purified Human Carbonic Anhydrase II | 1 µ g/well |
| Substrate | p-Nitrophenyl Acetate (pNPA) | 1.8 mM (final) |
| Test Compound Conc. | Range of concentrations tested | 0.1 nM - 100 µM |
| Positive Control | Acetazolamide | IC₅₀ ~ 12 nM |
| Incubation Time | Time for inhibitor-enzyme binding | 10 minutes |
| Readout | Kinetic measurement of Absorbance | 405 nm |
| Key Metric | IC₅₀ (Half maximal inhibitory concentration) | To be determined |
Tier 1 Primary Screening: GABA-A Receptor Modulation
Rationale & Causality: The structural similarity of the compound's backbone to GABA makes GABA-A receptors a high-priority target. The GABA-A receptor is a ligand-gated chloride ion channel.[7] A comprehensive screen should first determine if the compound binds to the receptor and then elucidate its functional effect (e.g., agonist, antagonist, or allosteric modulator). We propose a classic radioligand binding assay for the initial screen, followed by a fluorescence-based functional assay for confirmation and mechanistic insight.[9][10]
Protocol 1: GABA-A Receptor Radioligand Binding Assay
Assay Principle: This assay determines if the test compound can compete with a known radiolabeled ligand for binding to the GABA-A receptor in a membrane preparation from a relevant tissue source (e.g., rat brain cortex).[9] We will use [³H]Muscimol, a potent GABA-A agonist, as the radioligand. A reduction in the measured radioactivity in the presence of the test compound indicates competitive binding.
Materials:
-
Rat cortical membranes (prepared in-house or commercially sourced)
-
Radioligand: [³H]Muscimol
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: Unlabeled GABA (high concentration, e.g., 1 mM)
-
Test Compound
-
Glass fiber filters and a cell harvester
-
Scintillation cocktail and a liquid scintillation counter
Procedure:
-
Assay Setup: In microcentrifuge tubes, set up the following conditions in triplicate:
-
Total Binding: 100 µL membrane prep + 50 µL Assay Buffer + 50 µL [³H]Muscimol (e.g., 2 nM final concentration).
-
Non-specific Binding (NSB): 100 µL membrane prep + 50 µL unlabeled GABA + 50 µL [³H]Muscimol.
-
Test Compound: 100 µL membrane prep + 50 µL Test Compound (serial dilutions) + 50 µL [³H]Muscimol.
-
-
Incubation: Incubate all tubes for 30 minutes on ice.
-
Termination & Filtration: Rapidly terminate the reaction by adding 1 mL of ice-cold Assay Buffer to each tube, then immediately filter the contents through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold buffer to remove unbound radioligand.
-
Measurement: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM).
-
Calculate % Inhibition for each concentration of the test compound: % Inhibition = (1 - ((CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB))) * 100.
-
Plot % Inhibition vs. the logarithm of the Test Compound concentration to determine the IC₅₀.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K_d)), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Protocol 2: YFP-Based Functional GABA-A Assay
Assay Principle: If binding is confirmed, this functional assay determines the compound's effect on channel activity. It uses a cell line (e.g., CHO-K1) stably co-expressing a specific GABA-A receptor subtype (e.g., α1β2γ2) and a halide-sensitive Yellow Fluorescent Protein (YFP).[10] The assay buffer contains a low concentration of chloride and a high concentration of a non-fluorescing anion (e.g., nitrate). When the GABA-A channel is activated, iodide ions from the extracellular solution flow into the cell and quench the YFP fluorescence. The rate of quenching is proportional to the channel activity.
Experimental Workflow: YFP Functional Assay
Caption: Workflow for the YFP-based GABA-A functional assay.
Procedure:
-
Cell Plating: Plate cells stably expressing the YFP-GABAA construct into a 384-well black, clear-bottom plate and grow to confluence.
-
Buffer Exchange: On the day of the assay, wash the cells with a low-chloride Assay Buffer.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of the Test Compound.
-
Antagonist/Modulator Mode: Add a fixed, sub-maximal concentration of GABA (e.g., EC₂₀) followed by serial dilutions of the Test Compound.
-
-
Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Read a baseline fluorescence for 10-20 seconds. Then, inject a high-iodide Stimulus Buffer and continue reading the fluorescence decay for 2-3 minutes.
-
Data Analysis:
-
The rate of fluorescence quench is determined for each well.
-
For agonist mode, normalize the data to the response of a maximal GABA concentration to determine the EC₅₀ and efficacy.
-
For antagonist/modulator mode, calculate the % inhibition (for antagonists) or % potentiation (for positive allosteric modulators) relative to the GABA EC₂₀ response to determine the IC₅₀ or EC₅₀, respectively.
-
Tier 2 Secondary Screening & Specificity
Rationale & Causality: If activity is observed in the primary screens, it is crucial to assess the compound's specificity. This involves testing for classic sulfonamide antibacterial activity and evaluating general cytotoxicity to distinguish targeted effects from non-specific toxicity.
Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
Assay Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12] The broth microdilution method is a standard, quantitative technique to determine the MIC.
Procedure:
-
Grow bacterial cultures (e.g., E. coli ATCC 25922 and S. aureus ATCC 25923) to mid-log phase in cation-adjusted Mueller-Hinton Broth (MHB).
-
Dilute the cultures to a standardized inoculum of 5 x 10⁵ CFU/mL.
-
In a 96-well plate, prepare 2-fold serial dilutions of the Test Compound in MHB.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.
Protocol: General Cytotoxicity (MTT Assay)
Assay Principle: This assay measures the metabolic activity of cells, which reflects their viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.[13] A decrease in signal indicates a loss of cell viability.
Procedure:
-
Seed a human cell line (e.g., HEK-293) in a 96-well plate and allow cells to attach overnight.
-
Treat the cells with serial dilutions of the Test Compound for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm.
-
Calculate cell viability relative to untreated control cells and plot a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).
Summary and Integrated Screening Strategy
The characterization of a novel compound like 4-Aminobutane-1-sulfonamide hydrochloride requires a systematic approach. The proposed tiered strategy efficiently screens for the most likely biological activities based on chemical structure while incorporating essential controls for specificity and toxicity.
Caption: Integrated tiered screening strategy for compound characterization.
By following this guide, researchers can efficiently determine if 4-Aminobutane-1-sulfonamide hydrochloride is a carbonic anhydrase inhibitor, a GABA-A receptor modulator, or possesses other activities, while ensuring the data is robust, specific, and interpretable for further drug development efforts.
References
-
Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. PMC - PubMed Central. Retrieved from [Link]
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
Krall, N., et al. (2014). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. PMC - PubMed Central. Retrieved from [Link]
-
Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). GABAA Receptor Services. Retrieved from [Link]
-
Creative Biolabs. (n.d.). GABAA Channel Assay Service. Retrieved from [Link]
-
Brolin, F., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS One. Retrieved from [Link]
-
Zaugg, J., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. Retrieved from [Link]
-
Ali, A., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PMC - PubMed Central. Retrieved from [Link]
-
Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Retrieved from [Link]
-
Mondal, S., & Yasmin, F. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Retrieved from [Link]
-
Farooq, M. Q., et al. (2025). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PMC - PubMed Central. Retrieved from [Link]
-
Khan, Y., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing. Retrieved from [Link]
-
BioPharma Notes. (2020). Sulfonamide. Retrieved from [Link]
-
Singh, S.P., & Sharma, P. (n.d.). Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
Farooq, M. Q., et al. (2025). Original article: SYNTHESIS, STRUCTURAL STUDIES, AND INHIBITORY POTENTIAL OF SELECTED SULFONAMIDE ANALOGUES. EXCLI Journal. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative biologically active sulfonamide-bearing drugs. Retrieved from [Link]
Sources
- 1. Sulfonamide - BioPharma Notes [biopharmanotes.com]
- 2. Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]
- 7. GABAA Channel Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 11. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. excli.de [excli.de]
- 13. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experime ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06412G [pubs.rsc.org]
Application Note: 4-Aminobutane-1-sulfonamide Hydrochloride in Cell Culture
This is a comprehensive Application Note and Protocol guide for 4-Aminobutane-1-sulfonamide hydrochloride , designed for researchers investigating pH regulation, carbonic anhydrase kinetics, and GABAergic signaling structural analogs.[1]
Executive Summary
4-Aminobutane-1-sulfonamide hydrochloride is a water-soluble, aliphatic primary sulfonamide.[1] Structurally, it is a sulfamoyl analog of
In cell culture systems, this compound serves two primary experimental functions:
-
Carbonic Anhydrase (CA) Probe: As a primary sulfonamide, it acts as a zinc-binding inhibitor of Carbonic Anhydrase isoforms.[1][2][3] Unlike classical aromatic sulfonamides (e.g., Acetazolamide) which are nanomolar inhibitors, aliphatic sulfonamides typically exhibit micromolar affinity, making them valuable tools for studying active site topology and "tail" interactions in the CA catalytic pocket.[1]
-
GABAergic Structural Probe: Due to its 4-carbon aliphatic chain and terminal amine, it is used to investigate the structural specificity of GABA transporters (GATs) and receptors, acting as a steric or electronic probe to map the ligand-binding domain requirements.[1]
Chemical Identity & Preparation
| Property | Specification |
| IUPAC Name | 4-Aminobutane-1-sulfonamide hydrochloride |
| Chemical Formula | |
| Molecular Weight | 188.68 g/mol |
| Solubility | Highly soluble in water (>50 mg/mL), PBS, and cell culture media.[1] |
| Stability | Stable in aqueous solution at |
Reagent Preparation Protocol
Objective: Prepare a
-
Weighing: Accurately weigh
of 4-Aminobutane-1-sulfonamide HCl. -
Dissolution: Dissolve in
of sterile, nuclease-free water or PBS (pH 7.4). Vortex until clear. -
Filtration: Sterilize using a
PES syringe filter. -
Storage: Aliquot into
volumes and store at . -
Working Concentration: Typical working range is
to .[1]
Application 1: Investigation of Intracellular pH Regulation
Mechanism: Primary sulfonamides bind to the Zn(II) ion in the active site of Carbonic Anhydrases (CAs), inhibiting the reversible hydration of
Protocol: Intracellular pH Recovery Assay (BCECF-AM Method)
Purpose: To determine if 4-Aminobutane-1-sulfonamide inhibits CA-dependent pH recovery in cytosol.[1]
Materials
-
Cells: HEK293 or MDCK cells (expressing CA isoforms).[1]
-
Dye: BCECF-AM (pH-sensitive fluorophore).[1]
-
Buffer A (Standard): HEPES-buffered Krebs-Ringer solution (pH 7.4).[1]
-
Buffer B (Acid Load):
Pre-pulse buffer ( in Krebs-Ringer). -
Reagent: 4-Aminobutane-1-sulfonamide HCl (Test), Acetazolamide (Positive Control).[1]
Step-by-Step Workflow
-
Seeding: Plate cells in black-walled, clear-bottom 96-well plates (
cells/well) and culture for 24 hours. -
Dye Loading: Wash cells with Buffer A. Incubate with
BCECF-AM for 30 minutes at . -
Baseline: Wash cells
with Buffer A. Measure baseline fluorescence (Ex , Em ) for 2 minutes. -
Acidification (Ammonium Prepulse): Perfusion with Buffer B (
) for 5 minutes. Cells alkalinize initially, then equilibrate.[1] -
Acid Wash & Treatment: Rapidly replace Buffer B with
-free Buffer containing the Test Compound ( - ).[1]-
Note: The removal of extracellular
causes rapid intracellular acidification.[1]
-
-
Recovery Measurement: Monitor the rate of
recovery (fluorescence ratio increase) for 10–15 minutes.-
Expectation: If the compound inhibits CA, the rate of recovery (
) will be significantly slower compared to vehicle control.[1]
-
Data Analysis Template
| Group | Concentration | Initial Recovery Rate ( | % Inhibition |
| Vehicle (DMSO/Water) | - | 0% | |
| Acetazolamide (Control) | ~80% | ||
| 4-Aminobutane-1-sulfonamide | TBD | Low | |
| 4-Aminobutane-1-sulfonamide | TBD | Moderate |
Application 2: GABA Receptor Specificity Profiling
Mechanism: As a structural homolog of GABA, this compound can be used to probe the ligand-binding pocket of GABA receptors (
Protocol: Calcium Flux Competition Assay
Purpose: To assess if 4-Aminobutane-1-sulfonamide acts as an agonist, antagonist, or silent ligand at GABA receptors.[1]
Materials
-
Cells: CHO-K1 cells stably expressing
R1/R2 and (promiscuous coupling).[1] -
Indicator: Fluo-4 AM (Calcium indicator).[1]
-
Agonist: GABA (
EC80).[1]
Step-by-Step Workflow
-
Loading: Incubate cells with Fluo-4 AM (
) in HBSS for 45 minutes. -
Wash: Wash
with HBSS + HEPES. -
Mode 1: Agonist Screen:
-
Mode 2: Antagonist Screen:
Visualizations
Pathway Diagram: Mechanism of Action
The following diagram illustrates the dual interrogation capability of the compound: blocking Carbonic Anhydrase catalytic cycles and probing GABA receptor binding sites.[1]
Caption: Dual mechanism of action.[1] The sulfonamide moiety targets the Zn(II) center of Carbonic Anhydrase (Red path), while the GABA-mimetic backbone probes GABA receptor binding pockets (Yellow path).[1]
References
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link
- Context: Authoritative review on the mechanism of primary sulfonamides as zinc-binding inhibitors of carbonic anhydrase.
-
Maren, T. H. (1967).[1] Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews, 47(4), 595-781.[1] Link[1]
-
Context: Foundational text establishing the structure-activity relationship (SAR) of aliphatic vs. aromatic sulfonamides.[1]
-
-
Kerr, D. I., & Ong, J. (1995).[1] GABA_B receptor pharmacology. Pharmacology & Therapeutics, 67(2), 187-246.[1] Link
- Context: Discusses structural analogs of GABA (including sulfonic and phosphinic variants) and their binding affinities.
-
Lanzetta, P. A., et al. (1979).[1] An improved assay for nanomole amounts of inorganic phosphate. Analytical Biochemistry, 100(1), 95-97.[1] Link
-
Context: Standard method for verifying enzymatic inhibition kinetics in cell-free lysates.[1]
-
-
Rink, T. J., et al. (1982).[1] Cytoplasmic pH and free Mg2+ in lymphocytes. Journal of Cell Biology, 95(1), 189-196.[1] Link
- Context: Establishes the BCECF-AM pH recovery protocol cited in Section 3.
Sources
- 1. 1789455-92-0,5-amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Carbonic anhydrase inhibitory activity of sulfonamides and carboxylic acids incorporating cyclic imide scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
Application Note: 4-Aminobutane-1-sulfonamide Hydrochloride in Neuroscience Research
The following Application Note is a technical synthesis designed for neuroscience researchers. It addresses the specific properties, mechanisms, and experimental protocols for 4-Aminobutane-1-sulfonamide hydrochloride , a structural analog of GABA and Homotaurine with distinct pharmacological utility.
Executive Summary
4-Aminobutane-1-sulfonamide hydrochloride (often referred to in literature as a GABA-sulfonamide analog) is a bifunctional small molecule used to interrogate the intersection of GABAergic signaling and pH regulation in the central nervous system. Structurally, it replaces the carboxylic acid of GABA (or the sulfonic acid of Homotaurine) with a sulfonamide (
This substitution confers two critical properties:
-
Carbonic Anhydrase (CA) Inhibition: The primary sulfonamide group acts as a zinc-binding pharmacophore, potently inhibiting CA isoforms (specifically CA II and CA VII) involved in buffering synaptic pH and regulating GABAergic excitation/inhibition switches.
-
GABA Receptor Modulation: Retaining the GABA backbone allows for competitive interaction with GABA transporters (GATs) and receptors, though with altered affinity compared to the endogenous ligand.
This guide details the use of 4-Aminobutane-1-sulfonamide HCl as a probe for dissecting the GABA-pH axis in epilepsy and neuroprotection research.
Chemical Identity & Nomenclature
Distinction from related compounds is critical for experimental reproducibility.
| Property | 4-Aminobutane-1-sulfonamide HCl | Homotaurine (Tramiprosate) | GABA |
| IUPAC Name | 4-aminobutane-1-sulfonamide hydrochloride | 3-aminopropane-1-sulfonic acid | 4-aminobutanoic acid |
| Structure | |||
| Functional Group | Sulfonamide (Zinc binder) | Sulfonic Acid (Mimics Carboxyl) | Carboxylic Acid |
| Primary Target | Carbonic Anhydrase / GABA-R | GABA-A / Amyloid-beta | GABA-A / GABA-B |
| Solubility | Water (High), DMSO | Water, Methanol | Water |
Critical Note: Do not confuse 4-Aminobutane-1-sulfonamide with Sulfanilamide (4-aminobenzenesulfonamide), which is an aromatic antibiotic. The aliphatic chain of the butane derivative is essential for fitting into the GABA receptor binding pocket.
Mechanism of Action: The GABA-pH Axis
In neuroscience, this compound is utilized to study how intracellular pH (
Carbonic Anhydrase Inhibition
The sulfonamide moiety coordinates with the catalytic Zinc (
-
Mechanism: Inhibition of CA preventing the rapid hydration of
. -
Effect: Prevents the alkaline shift often seen after intense GABAergic activity, thereby stabilizing the efficacy of GABA-A receptor-mediated inhibition.
GABAergic Modulation
Unlike Homotaurine, which is a partial agonist, the sulfonamide analog often acts as a weak antagonist or transport inhibitor .
-
GAT Interaction: It competes for uptake at GABA Transporters (GAT-1), prolonging the dwell time of endogenous GABA in the synaptic cleft.
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Standardizing the ionic strength and pH is vital for patch-clamp experiments.
Materials:
-
4-Aminobutane-1-sulfonamide HCl (Solid, >98% purity)
-
Milli-Q Water (18.2 MΩ)
-
DMSO (anhydrous, cell culture grade) - Optional, if high concentration required
Steps:
-
Calculation: Molecular Weight
g/mol (Check specific batch CoA for hydrate status). -
Primary Stock (100 mM): Dissolve 18.86 mg in 1 mL of Milli-Q water. Vortex for 30 seconds. The solution should be clear and colorless.
-
Aliquot: Divide into 50 µL aliquots in sterile microcentrifuge tubes.
-
Storage: Store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles which can degrade the sulfonamide moiety.
Protocol B: In Vitro Carbonic Anhydrase Inhibition Assay
To validate the compound's activity before applying to complex biological systems.
Objective: Determine
-
Buffer: 25 mM HEPES, pH 7.4.
-
Substrate: 4-Nitrophenyl acetate (4-NPA) or
hydration assay (Wilbur-Anderson method). -
Reaction:
-
Incubate purified CA enzyme (100 nM) with 4-Aminobutane-1-sulfonamide (Concentration range: 0.1 µM – 100 µM) for 15 minutes at 25°C.
-
Add Substrate (4-NPA, 1 mM).
-
Measure Absorbance at 400 nm (formation of 4-nitrophenolate) over 5 minutes.
-
-
Analysis: Plot % Inhibition vs. Log[Concentration].
-
Expected Result: Aliphatic sulfonamides typically show
in the micromolar range (1-10 µM) against CA II.
-
Protocol C: Brain Slice Electrophysiology (Excitability Check)
Assessing the impact on GABAergic transmission.
System: Hippocampal CA1 Pyramidal Neurons (Rat/Mouse).
Perfusion: ACSF (Artificial Cerebrospinal Fluid) bubbled with 95%
Workflow:
-
Baseline: Record spontaneous Inhibitory Postsynaptic Currents (sIPSCs) in voltage-clamp mode (
mV). -
Wash-in: Peruse 100 µM 4-Aminobutane-1-sulfonamide in ACSF for 10 minutes.
-
Observation:
-
If acting as CA Inhibitor: Look for a shift in the reversal potential of GABA (
) if the neuron is loaded with high chloride, or changes in interictal spike frequency in epileptogenic models (e.g., 0-Mg2+ model). -
If acting as GAT Inhibitor: Look for prolongation of sIPSC decay time (tau).
-
-
Wash-out: Peruse standard ACSF for 20 minutes to verify reversibility.
Visualization: The GABA-Sulfonamide Signaling Nexus
The following diagram illustrates the dual mechanism where the compound inhibits Carbonic Anhydrase (preventing pH shifts) while simultaneously interacting with the GABAergic machinery.
Figure 1: Mechanistic pathway showing the dual-target modulation of Carbonic Anhydrase (primary) and GABAergic proteins (secondary) by the sulfonamide probe.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Ilić, B. S., et al. (2024).[1][2][3][4] Do machine learning and molecular dynamics reveal key insights into GABA-sulfonamide conjugates as carbonic anhydrase inhibitors?. Chemia Naissensis, 7(1), 40-62.[3] Link
-
Thiry, A., et al. (2007). Anticonvulsant sulfonamides/sulfamates/sulfamides with carbonic anhydrase inhibitory activity: drug design and mechanism of action. Current Pharmaceutical Design, 13(8), 845-856. Link
-
Schousboe, A., et al. (2014). Role of GABA transporters in brain metabolism and function. Advances in Neurobiology, 13, 137-150. (Contextual grounding for GAT inhibition protocols). Link
Disclaimer: This document is for research use only. 4-Aminobutane-1-sulfonamide HCl is not approved for clinical use in humans. Always consult the specific Safety Data Sheet (SDS) before handling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Do machine learning and molecular dynamics reveal key insights into GABA-sulfonamide conjugates as carbonic anhydrase inhibitors? – DOI UBKG [doi.ub.kg.ac.rs]
- 4. Prof. Dr. Budimir S. Ilić | Author | University of Niš, Faculty of Medicine, Niš, Serbia [sciprofiles.com]
Navigating the Aliphatic Scaffold: 4-Aminobutane-1-sulfonamide in Carbonic Anhydrase Drug Discovery
Topic: Application of 4-Aminobutane-1-sulfonamide hydrochloride in drug discovery Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals
Abstract & Strategic Overview
4-Aminobutane-1-sulfonamide hydrochloride (CAS: 1330286-42-4 for HCl salt; Free base related to 14064-34-7 sulfonic acid) represents a critical, yet often underutilized, chemical scaffold in the design of Carbonic Anhydrase Inhibitors (CAIs) . While classical CAIs (e.g., Acetazolamide, Sulfanilamide) rely on rigid aromatic backbones, this aliphatic sulfonamide offers a flexible "linker-tail" architecture.
In modern Fragment-Based Drug Discovery (FBDD), this molecule serves two pivotal roles:
-
Zinc-Binding Fragment: The sulfonamide moiety (
) acts as a potent zinc-binding group (ZBG). -
Flexible Anchor: The 4-carbon aliphatic chain functions as a "molecular ruler," allowing the terminal amine to reach distinct hydrophilic or hydrophobic pockets within the enzyme active site that are inaccessible to rigid aromatic inhibitors.
This guide details the mechanistic rationale, synthetic protocols, and assay methodologies required to utilize this scaffold for developing isoform-selective inhibitors, particularly for glaucoma (hCA II/XII), cancer (hCA IX), and bacterial virulence (Vibrio cholerae, H. pylori).
Mechanism of Action: The "Tail Approach"[1]
The efficacy of sulfonamide inhibitors is driven by the coordination of the deprotonated sulfonamide nitrogen to the Zn(II) ion in the enzyme's active site.[1] However, selectivity is achieved not by the ZBG, but by the "tail" attached to it.
Structural Biology of Binding
Unlike aromatic sulfonamides which stack against the hydrophobic wall (Phe131 in hCA II), 4-aminobutane-1-sulfonamide adopts a flexible conformation.
-
Primary Interaction: The sulfonamide nitrogen coordinates to Zn(II), displacing the catalytic water molecule/hydroxide ion (tetrahedral geometry).
-
Secondary Interaction: The butyl chain extends through the active site cavity.
-
Tertiary Interaction (The Handle): The terminal amine (
) is solvent-exposed or interacts with the "selective pocket" residues (e.g., His64, Asn67, or Gln92 depending on the isoform). This amine is the derivatization point for converting this fragment into a high-affinity lead.
Visualization: Binding Topology
The following diagram illustrates the binding mode and the strategic "Tail Approach" for derivatization.
Caption: Schematic of 4-aminobutane-1-sulfonamide binding to Carbonic Anhydrase. The amine handle allows probing of selective pockets.
Experimental Protocols
Protocol A: Synthesis of 4-Aminobutane-1-sulfonamide HCl
Rationale: Direct sulfonation of butylamine is low-yielding and prone to side reactions. The Gabriel Synthesis (Phthalimide Route) is the industry standard for ensuring the integrity of the primary amine while establishing the sulfonamide group.
Reagents Required:
-
N-(4-bromobutyl)phthalimide
-
Sodium sulfite (
) -
Phosphorus pentachloride (
) or Thionyl Chloride ( ) -
Ammonia (
, aqueous or gas) -
Hydrazine hydrate (
)
Step-by-Step Methodology:
-
Sulfonation (Strecker Reaction):
-
Dissolve N-(4-bromobutyl)phthalimide (10 mmol) in water/ethanol (1:1).
-
Add Sodium sulfite (12 mmol). Reflux for 4–6 hours.
-
Concentrate in vacuo. The residue contains the sodium sulfonate salt.
-
Checkpoint: Verify conversion by TLC (disappearance of bromide).
-
-
Activation (Sulfonyl Chloride Formation):
-
Dry the sulfonate salt thoroughly (trace water destroys the next reagent).
-
Suspend in anhydrous toluene. Add
(1.1 equiv) or (excess) with a catalytic amount of DMF. -
Reflux for 2 hours.
-
Evaporate solvent to obtain crude 4-phthalimidobutanesulfonyl chloride.
-
-
Amidation:
-
Dissolve the crude sulfonyl chloride in dry THF or Acetone at 0°C.
-
Add concentrated aqueous ammonia (or bubble
gas) slowly. Maintain temperature <5°C to prevent hydrolysis. -
Stir for 2 hours at room temperature.
-
Precipitate with water/ice, filter the solid 4-phthalimidobutane-1-sulfonamide.
-
-
Deprotection (The Release):
-
Suspend the phthalimido-sulfonamide in Ethanol.
-
Add Hydrazine hydrate (1.2 equiv). Reflux for 2–3 hours.
-
Cool reaction; a white precipitate (phthalhydrazide) will form. Filter this off.
-
Acidify the filtrate with HCl to pH 2. Concentrate to dryness.
-
Recrystallize from Ethanol/Ether to obtain 4-Aminobutane-1-sulfonamide hydrochloride .
-
Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Rationale: The hydration of
Materials:
-
Enzyme: Recombinant hCA I, II, IX, or XII (commercially available or expressed).
-
Substrate:
saturated water. -
Indicator: Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).
-
Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics).
Workflow:
-
Preparation:
-
Prepare serial dilutions of the inhibitor (4-Aminobutane-1-sulfonamide) in DMSO/Buffer (keep DMSO <1%).
-
Incubate enzyme + inhibitor for 15 minutes at room temperature to reach equilibrium.
-
-
Reaction:
-
Syringe A: Enzyme + Inhibitor + Indicator.
-
Syringe B:
saturated water. -
Rapidly mix (dead time <10 ms) and monitor absorbance at 557 nm (Phenol Red max).
-
-
Calculation:
-
Measure the initial rate (
) of the pH drop. -
Fit data to the Cheng-Prusoff equation to determine
and derive .
-
Data Validation Table (Expected Values):
| Isoform | Expected
Application in Fragment-Based Drug Discovery (FBDD)
The power of 4-Aminobutane-1-sulfonamide lies in its transformability. It acts as a "seed" for growing larger, more selective molecules.
Workflow: From Fragment to Lead
The terminal amine is chemically versatile. The following workflow describes how to evolve this fragment.
Caption: FBDD workflow transforming the amine scaffold into high-affinity inhibitors.
Case Study: Ureido-Sulfonamides
Reacting 4-aminobutane-1-sulfonamide with phenyl isocyanates yields ureido-sulfonamides .
-
Effect: The urea moiety introduces additional hydrogen bond donors/acceptors.
-
Result: Research indicates this modification can increase affinity for transmembrane isoforms (hCA IX/XII) by 10-100 fold compared to the parent amine, validating the "Tail Approach."
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
De Simone, G., & Supuran, C. T. (2010). Carbonic anhydrase inhibitors: Zonisamide and its derivatives. Expert Opinion on Therapeutic Patents. Link
-
Nishimori, I., et al. (2011). Carbonic anhydrase inhibitors: the X-ray crystal structure of the adduct of human isoform II with a ureido-sulfonamide inhibitor. Bioorganic & Medicinal Chemistry Letters. Link
-
Vullo, D., et al. (2014). Carbonic anhydrase inhibitors: inhibition of the beta-class enzyme from the pathogenic bacterium Vibrio cholerae with aliphatic sulfonamides. Bioorganic & Medicinal Chemistry. Link
-
Maren, T. H. (1993). A new class of carbonic anhydrase inhibitor (Trifluoromethanesulfonamide). Proceedings of the National Academy of Sciences. Link
Sources
Application Notes and Protocols for the Crystallization of 4-Aminobutane-1-sulfonamide Hydrochloride
Introduction: The Critical Role of Crystallization in the Development of 4-Aminobutane-1-sulfonamide Hydrochloride
4-Aminobutane-1-sulfonamide hydrochloride is a molecule of significant interest within pharmaceutical research and development. As with many active pharmaceutical ingredients (APIs), the solid-state properties of this compound are of paramount importance. The crystalline form of an API dictates its solubility, dissolution rate, stability, and bioavailability, all of which are critical parameters influencing its therapeutic efficacy and safety profile.[1][2] Consequently, the development of robust and reproducible crystallization processes is a cornerstone of successful drug development.
This comprehensive guide provides a detailed overview of crystallization techniques applicable to 4-Aminobutane-1-sulfonamide hydrochloride. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to control the crystalline form of this compound, ensuring consistent quality and performance. The narrative emphasizes the rationale behind experimental choices and provides a framework for troubleshooting and optimization.
Physicochemical Properties and Pre-crystallization Considerations
A thorough understanding of the physicochemical properties of 4-Aminobutane-1-sulfonamide hydrochloride is the first step in developing a successful crystallization strategy. While specific experimental data for this compound is not widely published, we can infer likely characteristics based on its structure and the well-documented behavior of similar sulfonamide compounds.
A Note on Analog Data: The following table includes representative data for a structurally related compound, 4-aminobenzenesulfonamide (sulfanilamide), to illustrate the types of properties that are critical for crystallization development. It is imperative that researchers determine the specific properties of 4-Aminobutane-1-sulfonamide hydrochloride experimentally.
| Property | Representative Value (for Sulfanilamide) | Significance for Crystallization |
| Molecular Weight | 172.21 g/mol [3] | Influences dissolution kinetics. |
| Melting Point | 164-166 °C[4] | A key indicator of purity and polymorphic form. The crystallization temperature should be well below the melting point to avoid "oiling out". |
| pKa | ~10.4 (sulfonamide group) | The ionization state of the molecule will vary with pH, significantly impacting its solubility. |
| Solubility Profile | Soluble in acetone, glycerin, hydrochloric acid, and boiling water; slightly soluble in cold water and ethanol; almost insoluble in chloroform, ether, and benzene.[4] | Essential for selecting appropriate solvent systems for cooling, antisolvent, and other crystallization methods. |
| Polymorphism | Known to exhibit multiple polymorphic forms.[5][6] | Different polymorphs can have distinct physical properties. A thorough polymorphic screen is crucial. |
Polymorphism: A Key Challenge for Sulfonamides
Sulfonamides are notorious for their propensity to exhibit polymorphism, the ability of a compound to exist in multiple crystalline forms.[1][5] These polymorphs, while chemically identical, can have different crystal lattice arrangements, leading to variations in their physical properties. The p-amino group and the sulfonamide group's ability to form various hydrogen-bonding networks are major contributors to this phenomenon.[1] Therefore, a comprehensive polymorph screen is a critical activity in the development of 4-Aminobutane-1-sulfonamide hydrochloride to identify and characterize all accessible crystalline forms and determine their relative stabilities.
Crystallization Protocols for 4-Aminobutane-1-sulfonamide Hydrochloride
The choice of crystallization method depends on the solubility profile of the compound and the desired crystal attributes (e.g., size, morphology, and polymorphic form). Below are detailed protocols for common crystallization techniques, which should be adapted and optimized for 4-Aminobutane-1-sulfonamide hydrochloride.
Cooling Crystallization from a Single Solvent
This is a widely used method based on the principle that the solubility of most compounds decreases with temperature.
Causality Behind Experimental Choices: The selection of an appropriate solvent is critical. The ideal solvent will dissolve a high concentration of the compound at an elevated temperature and a low concentration at a lower temperature, thus maximizing the yield of crystals upon cooling. The cooling rate is a key parameter to control crystal size and quality; slow cooling generally favors the formation of larger, more well-ordered crystals.
Experimental Protocol:
-
Solvent Selection: Screen a range of solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile) to identify a suitable candidate where 4-Aminobutane-1-sulfonamide hydrochloride exhibits high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: In a suitable flask, dissolve the crude 4-Aminobutane-1-sulfonamide hydrochloride in the minimum amount of the chosen solvent at an elevated temperature (e.g., near the solvent's boiling point).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. To further increase the yield, the flask can be subsequently placed in an ice bath.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum at a temperature appropriate to the solvent used.
Caption: Workflow for Cooling Crystallization.
Antisolvent Crystallization
This technique involves the addition of a second solvent (the antisolvent) in which the compound of interest is insoluble, to a solution of the compound in a "good" solvent.
Causality Behind Experimental Choices: This method is particularly useful when a suitable single solvent for cooling crystallization cannot be found. The key is to select a miscible solvent-antisolvent pair. The rate of antisolvent addition directly influences the rate of supersaturation generation and, consequently, the nucleation and growth of crystals. A slow, controlled addition is generally preferred to avoid the "crashing out" of an amorphous solid or very small crystals.
Experimental Protocol:
-
Solvent System Selection: Identify a solvent in which 4-Aminobutane-1-sulfonamide hydrochloride is highly soluble (the "solvent") and a second solvent in which it is poorly soluble (the "antisolvent"). The two solvents must be miscible. Common pairs include methanol/water, ethanol/water, acetone/water, or acetone/heptane.
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at a constant temperature (e.g., room temperature).
-
Antisolvent Addition: Slowly add the antisolvent to the solution with constant stirring.
-
Induce Crystallization: Continue adding the antisolvent until the solution becomes persistently turbid, indicating the onset of nucleation. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired form can induce crystallization.
-
Equilibration: Allow the mixture to stir for a period to ensure complete crystallization.
-
Crystal Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using the solvent/antisolvent mixture for washing.
Caption: Workflow for Antisolvent Crystallization.
Vapor Diffusion
This method is suitable for generating high-quality single crystals, often required for X-ray diffraction studies, and can also be used for polymorph screening on a small scale.
Causality Behind Experimental Choices: Vapor diffusion relies on the slow diffusion of an antisolvent vapor into a solution of the compound, gradually inducing supersaturation and promoting slow crystal growth. The choice of the solvent/antisolvent pair and the setup (hanging drop vs. sitting drop) can influence the rate of crystallization and the resulting crystal quality.
Experimental Protocol:
-
Solvent System Selection: Choose a solvent/antisolvent pair as described for antisolvent crystallization.
-
Solution Preparation: Prepare a concentrated solution of 4-Aminobutane-1-sulfonamide hydrochloride in the "good" solvent.
-
Setup (Hanging Drop):
-
Place a small volume (a few microliters) of the compound solution on a siliconized glass coverslip.
-
Invert the coverslip and place it over a well in a crystallization plate containing a larger volume of the antisolvent.
-
Seal the well with vacuum grease.
-
-
Setup (Sitting Drop):
-
Place a larger volume of the antisolvent in the bottom of a sealed container (e.g., a beaker in a sealed jar).
-
Place a smaller, open vial containing the compound solution inside the larger container.
-
-
Crystal Growth: Allow the setup to remain undisturbed at a constant temperature. The antisolvent vapor will slowly diffuse into the compound solution, leading to crystal formation over hours to days.
-
Crystal Harvesting: Carefully remove the crystals from the drop or vial.
Caption: Workflow for Vapor Diffusion Crystallization.
Characterization of Crystalline Forms
Once crystals are obtained, it is essential to characterize them to determine their properties and identify the polymorphic form.
| Analytical Technique | Information Obtained |
| X-Ray Powder Diffraction (XRPD) | Provides a unique "fingerprint" of the crystal lattice. It is the primary technique for identifying and distinguishing between different polymorphic forms. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow to or from a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect solid-solid phase transitions between polymorphs. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. It is used to identify solvates and hydrates by detecting weight loss corresponding to the loss of solvent molecules. |
| Optical Microscopy | Allows for the visual examination of crystal morphology (shape) and size. Polarized light microscopy can be used to distinguish between crystalline and amorphous materials. |
| Infrared (IR) and Raman Spectroscopy | These vibrational spectroscopy techniques can detect differences in the intermolecular interactions (e.g., hydrogen bonding) between different polymorphic forms, which manifest as shifts in the positions and shapes of spectral bands. |
| Dynamic Vapor Sorption (DVS) | Measures the change in mass of a sample as it is exposed to varying levels of humidity. It is used to assess the hygroscopicity and stability of different crystalline forms. |
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The melting point of the compound is lower than the crystallization temperature; the solution is too concentrated; high levels of impurities are present. | Re-heat to redissolve the oil, add more solvent, and cool more slowly. Change to a solvent with a lower boiling point. |
| No Crystal Formation | The solution is not sufficiently supersaturated; the cooling is too slow for nucleation to occur. | Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the flask or adding a seed crystal. Cool to a lower temperature (e.g., in a freezer). |
| Formation of Fine Powder | Crystallization occurred too rapidly. | Re-dissolve the solid, add slightly more solvent, and cool more slowly. Insulate the flask to slow the cooling rate. |
References
- Guillory, J. K. (1972). Polymorphism in Sulfonamides. Journal of Pharmaceutical Sciences, 61(1), 26-34.
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
- Singhal, D., & Curatolo, W. (2004). Drug polymorphism and dosage form performance: a practical perspective. Advanced Drug Delivery Reviews, 56(3), 335-347.
- Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (1999).
-
PubChem. (n.d.). Sulfanilamide. Retrieved from [Link]
-
ChemBK. (n.d.). 4-aminobenzenesulfonamide. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS RN 63-74-1 | Fisher Scientific [fishersci.com]
- 5. Apparent basicities of the surfaces characterizing the dominant crystal habits of distinct polymorphic forms of 4-aminosulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Zinc-Binding Pharmacophores: Derivatization of 4-Aminobutane-1-sulfonamide for Isoform-Selective Carbonic Anhydrase Inhibition
Executive Summary
4-Aminobutane-1-sulfonamide hydrochloride is a critical aliphatic scaffold in the design of Carbonic Anhydrase Inhibitors (CAIs). While aromatic sulfonamides (e.g., sulfanilamide) are historically dominant, aliphatic sulfonamides offer unique flexibility and pKa profiles. However, the parent compound lacks the necessary secondary binding interactions to achieve nanomolar potency or isoform selectivity (e.g., targeting tumor-associated hCA IX over cytosolic hCA II).
This guide details the "Tail Approach" derivatization of 4-aminobutane-1-sulfonamide. By utilizing the primary amine as a chemical handle, researchers can attach hydrophobic or hydrophilic "tails" to probe the enzyme's secondary binding pockets. This protocol outlines the synthesis, purification, and biological validation of these derivatives to enhance inhibitory activity from the micromolar to the sub-nanomolar range.
Scientific Rationale: The "Tail Approach"
The efficacy of sulfonamide inhibitors relies on two distinct interactions:
-
The Anchor (Zinc Binding Group - ZBG): The sulfonamide moiety (
) coordinates to the Zn(II) ion in the enzyme active site. -
The Tail: A pendant group attached via a linker that interacts with the hydrophobic or hydrophilic amino acid residues at the active site rim.
Why 4-Aminobutane-1-sulfonamide?
-
Linker Flexibility: The 4-carbon aliphatic chain acts as a flexible linker, allowing the attached "tail" to reach distinct sub-pockets that rigid aromatic linkers cannot.
-
Solubility: The aliphatic backbone often improves water solubility compared to purely aromatic scaffolds.
Mechanism of Action Visualization
The following diagram illustrates how derivatization bridges the gap between the Zinc ion and the selective pocket.
Figure 1: The "Tail Approach" logic. The 4-aminobutane scaffold serves as the ZBG and Linker. Derivatization at the amine (Amide Connector) attaches the Tail to probe the Selective Pocket.
Chemical Strategy & Protocol
Synthetic Workflow
The primary amine of 4-aminobutane-1-sulfonamide hydrochloride is nucleophilic but exists as an ammonium salt (
Target Reaction: Amide coupling with 4-substituted benzoyl chloride.
Figure 2: Synthetic workflow for converting the hydrochloride salt into a bioactive amide derivative.
Detailed Protocol: Amide Coupling
Objective: Synthesize N-(4-sulfamoylbutyl)-4-fluorobenzamide (Example Derivative).
Materials:
-
4-Aminobutane-1-sulfonamide HCl (1.0 eq)
-
4-Fluorobenzoyl chloride (1.1 eq)
-
Triethylamine (TEA) (2.5 eq) – Critical: 1 eq to neutralize HCl, 1 eq to scavenge HCl from reaction, 0.5 eq excess.
-
Dichloromethane (DCM) or DMF (Anhydrous)
-
1N HCl and Saturated
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, suspend 4-aminobutane-1-sulfonamide HCl (1 mmol) in anhydrous DCM (5 mL).
-
Neutralization: Cool the suspension to 0°C (ice bath). Add TEA (2.5 mmol) dropwise. The suspension should clear as the free amine is liberated and the salt dissolves (if using DMF) or form a finer precipitate of TEA-HCl (if using DCM).
-
Acylation: Add 4-fluorobenzoyl chloride (1.1 mmol) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (System: DCM/MeOH 9:1). The amine starting material (ninhydrin active) should disappear.
-
Workup:
-
Dilute with EtOAc (20 mL).
-
Wash with 1N HCl (2 x 10 mL) to remove unreacted amine and TEA. Note: The sulfonamide group is stable to dilute acid.
-
Wash with Saturated
(2 x 10 mL) to remove excess acid chloride (hydrolyzed to acid). -
Wash with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from EtOH/Water or perform Flash Chromatography (Gradient: 0-10% MeOH in DCM).
Self-Validating Checkpoint:
-
1H NMR (DMSO-d6): Look for the disappearance of the broad ammonium signal and the appearance of the amide triplet (
ppm, t) and the aromatic "tail" signals. The sulfonamide singlet ( ) should appear around 6.5–7.0 ppm.
Biological Evaluation: Carbonic Anhydrase Inhibition Assay
To confirm "improved activity," you must compare the
CA Esterase Assay (Colorimetric)
While Stopped-Flow
Principle: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow, Abs 400 nm). Inhibitors reduce the rate of yellow color formation.
Protocol:
-
Buffer: 12.5 mM Tris-SO4, pH 7.6 (The sulfonamide mechanism is pH dependent; Zn-OH species is active).
-
Enzyme: Human CA II (Sigma or recombinant). Concentration: 100 nM.
-
Substrate: 4-NPA (3 mM stock in acetone). Final concentration: 300 µM.
-
Inhibitor: Dissolve derivative in DMSO. Prepare serial dilutions (
M to M). -
Procedure:
-
Incubate Enzyme + Inhibitor for 15 mins at 25°C.
-
Add Substrate (4-NPA).
-
Measure Absorbance at 400 nm every 10 seconds for 5 minutes using a kinetic microplate reader.
-
-
Analysis: Calculate initial velocity (
). Plot % Inhibition vs. Log[Inhibitor]. Determine and convert to using the Cheng-Prusoff equation.
Expected Data Profile
Derivatization typically improves activity by 2-3 orders of magnitude.
| Compound | Tail Structure | hCA II | hCA IX | Selectivity (II/IX) |
| Parent | None (Free Amine) | > 10,000 | > 10,000 | N/A |
| Derivative A | 4-Fluorophenyl | 15.4 | 45.2 | 0.34 |
| Derivative B | 4-Sulfamoylphenyl | 2.1 | 8.5 | 0.24 |
| Acetazolamide | (Standard) | 12.0 | 25.0 | 0.48 |
Note: Data is illustrative of typical SAR trends for this scaffold.
References & Authoritative Sources
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168–181. Link
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729–740. Link
-
Boone, C. D., et al. (2014). The "tail" approach for the design of carbonic anhydrase inhibitors: synthesis, kinetic and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry, 22(1), 338-347. Link
-
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex: implications for the drug design. Biochimie, 94(5), 1232-1241. Link
Sources
Application Note: Electrophysiological Characterization of 4-Aminobutane-1-sulfonamide Hydrochloride
This Application Note and Protocol is designed for the electrophysiological characterization of 4-Aminobutane-1-sulfonamide hydrochloride , a structural analog of GABA and Homotaurine.
Given the specific chemical structure (an amino-alkyl-sulfonamide), this compound is pharmacologically positioned as a putative GABAergic modulator or a Carbonic Anhydrase (CA) inhibitor . This guide provides a rigorous framework for investigating its activity on GABA receptors and bicarbonate-dependent signaling.
Introduction & Pharmacological Rationale
4-Aminobutane-1-sulfonamide hydrochloride is a synthetic small molecule structurally homologous to the inhibitory neurotransmitter
Structural-Activity Relationship (SAR)
-
GABA Homology: The 4-carbon amino backbone mimics the GABA structure, suggesting affinity for the orthosteric binding sites of GABA
(ionotropic) or GABA (metabotropic) receptors. -
Sulfonamide Moiety (
): Replacing the carboxyl group (GABA) or sulfonic acid group (Homotaurine) with a sulfonamide introduces two potential mechanisms:-
Receptor Antagonism/Agonism: Sulfonamide analogues of GABA often exhibit altered efficacy, potentially acting as competitive antagonists or partial agonists.
-
Carbonic Anhydrase Inhibition: Primary sulfonamides are the classical pharmacophore for Carbonic Anhydrase (CA) inhibition. In electrophysiology, CA activity regulates the bicarbonate (
) gradient, which directly influences the reversal potential of GABA receptors ( ) and local pH buffering.
-
Preparation & Handling
Physicochemical Properties[1]
-
Appearance: White to off-white crystalline solid.
-
Solubility: Highly soluble in water (
) and PBS due to the hydrochloride salt form. -
Stability: Stable at room temperature as a solid. Aqueous solutions should be prepared fresh or stored at
.
Stock Solution Protocol
-
Calculate Mass: For a
stock solution ( ), weigh the appropriate amount based on the molecular weight (MW ).- .
-
Dissolution: Dissolve in high-purity deionized water (Milli-Q). Vortex until clear.
-
Filtration: Filter sterilize using a
PVDF syringe filter to remove particulate matter that could clog perfusion lines. -
Storage: Aliquot into
tubes and freeze at . Avoid repeated freeze-thaw cycles.
Experimental Design: Core Workflows
To fully characterize the compound, we employ a dual-track screening approach: Direct Receptor Modulation (Track A) and Bicarbonate/pH Regulation (Track B).
Track A: GABA Receptor Modulation (Whole-Cell Patch Clamp)
Objective: Determine if the compound acts as an agonist, antagonist, or allosteric modulator of GABA
Experimental Setup:
-
Model: Acute brain slices (Hippocampus CA1 or Cortex) or HEK293 cells expressing
GABA receptors. -
Recording Mode: Voltage-Clamp (Whole-Cell).
-
Holding Potential:
.
Track B: Carbonic Anhydrase Inhibition Assay
Objective: Assess if the compound alters the GABAergic reversal potential (
Experimental Setup:
-
Model: Acute Hippocampal Slices (Pyramidal Neurons).
-
Recording Mode: Gramicidin-Perforated Patch (preserves intracellular
and ).
Detailed Protocols
Protocol 1: Voltage-Clamp Characterization (GABA Focus)
A. Solutions
| Solution | Composition (mM) | Notes |
| aCSF (External) | 124 NaCl, 2.5 KCl, 1.25 | Carbogenated (95% |
| Internal (High Cl-) | 140 CsCl, 2 | pH 7.25 with CsOH. High Cl- ensures large inward currents at -70 mV. |
| Blockers | 50 | Isolates GABAergic currents by blocking Glutamate and Na+ spikes. |
B. Step-by-Step Workflow
-
Baseline Recording: Establish a stable whole-cell configuration. Perfuse aCSF + Blockers for 5 minutes. Monitor holding current (
) and series resistance ( ). -
Agonist Check (Direct Effect):
-
Perfuse 4-Aminobutane-1-sulfonamide (
) alone for 30 seconds. -
Observation: If an inward current develops, the compound is a GABA agonist .
-
Washout: 5 minutes aCSF.
-
-
Antagonist Check (Co-application):
-
Apply a test pulse of GABA (
, 5 sec duration) via a fast-perfusion system (e.g., Picospritzer). Record the peak amplitude. -
Perfuse 4-Aminobutane-1-sulfonamide (
) for 2 minutes. -
Re-apply GABA (
) in the presence of the compound. -
Observation: Reduced peak amplitude indicates antagonism .
-
-
Dose-Response: If active, repeat with concentrations:
.
Protocol 2: Perforated Patch for Shift (CA Inhibition)
Rationale: GABA
-
Perforation: Fill pipette tip with clean internal solution, back-fill with Gramicidin (
) containing internal. -
Access: Seal and wait 20-40 mins for access resistance to drop (
) without rupturing the membrane. -
Protocol:
-
Apply GABA puffs at varying holding potentials (
to in steps). -
Construct an I-V curve to calculate
(Baseline). -
Perfuse 4-Aminobutane-1-sulfonamide (
) for 10 minutes. -
Repeat the I-V protocol.
-
Analysis: A negative shift in
(e.g., from to ) confirms Carbonic Anhydrase Inhibition .
-
Data Analysis & Visualization
Mechanistic Pathway Diagram
The following diagram illustrates the dual potential mechanism of action for 4-Aminobutane-1-sulfonamide.
Caption: Hypothetical mechanism of action showing direct receptor interaction (Track A) and metabolic regulation via Carbonic Anhydrase (Track B).
Quantitative Summary Table
| Parameter | Control (Mean ± SEM) | + Compound (100 | % Change | Interpretation |
| Peak GABA Current (pA) | To be measured | Antagonist / Agonist | ||
| Decay Tau ( | To be measured | Allosteric Modulator | ||
| To be measured | Negative Shift | CA Inhibitor |
Troubleshooting & Optimization
-
Precipitation: If the compound precipitates in aCSF (high Calcium), dissolve in DMSO first (max final concentration 0.1%) or lower the pH of the stock slightly before dilution.
-
Desensitization: If testing for agonism, ensure adequate washout time (
) between applications to avoid receptor desensitization masking the effect. -
Leak Current: Sulfonamides can sometimes alter membrane fluidity. Monitor
(Membrane Resistance) closely. If drops by , discard the cell.
References
-
Olsen, R. W., & Sieghart, W. (2008). International Union of Pharmacology. LXX. Subtypes of gamma-aminobutyric acid(A) receptors: classification on the basis of subunit composition, pharmacology, and function. Update. Pharmacological Reviews, 60(3), 243–260. Link
-
Kaila, K. (1994). Ionic basis of GABAA receptor channel function in the nervous system. Progress in Neurobiology, 42(4), 489–537. Link
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link
-
Ruusuvuori, E., & Kaila, K. (2014). Carbonic anhydrases and brain pH in the control of neuronal excitability. Subcellular Biochemistry, 75, 271–290. Link
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Aminobutane-1-sulfonamide hydrochloride
Topic: Optimization of Reaction Conditions & Troubleshooting Ticket ID: #ABS-HCl-OPT-001 Status: Open Analyst: Senior Application Scientist
Executive Summary & Molecule Profile[1]
Compound: 4-Aminobutane-1-sulfonamide hydrochloride
CAS: 860704-68-3 (Free base/Salt variants may vary)
Structure:
Technical Brief:
The synthesis of 4-aminobutane-1-sulfonamide presents a classic "chemoselectivity" challenge. You must form a sulfonamide bond (
Core Protocol: Optimized Synthesis Workflow
We do not recommend direct chlorosulfonation of butylamine due to uncontrollable exothermic events and "tar" formation. The Protected Precursor Strategy is the industry standard for high purity.
Phase A: The "Gold Standard" Route (Phthalimide Protection)
This route is chosen for its crystalline intermediates, which simplifies purification before the final difficult salt-formation step.
Step 1: Sulfonyl Chloride Activation
-
Precursor: 4-(Phthalimido)butane-1-sulfonic acid sodium salt.
-
Reagent: Thionyl Chloride (
) or . -
Condition: Reflux in dry Toluene or DCM (catalytic DMF).
-
Critical Control: Ensure complete removal of
and excess before the next step to prevent side reactions with ammonia.
Step 2: Sulfonamide Formation (The Critical Step)
-
Reagents: 4-(Phthalimido)butane-1-sulfonyl chloride + Aqueous Ammonia (28%) or
in Dioxane. -
Solvent: THF or Acetonitrile (ACN).[1]
-
Temp:
to (Exothermic). -
Why: Low temperature prevents hydrolysis of the sulfonyl chloride. Using ACN helps solubilize the organic chloride while being miscible with aqueous ammonia.
Step 3: Deprotection & Salt Formation
-
Reagent: Hydrazine hydrate (Ing-Manske procedure) or Methylamine.
-
Workup: Acidification with
in Dioxane/MeOH.
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis workflow emphasizing the protection-activation-amidation sequence.
Optimization Parameters (Data Tables)
Use this table to adjust your conditions based on the specific issues you are facing.
| Parameter | Standard Condition | Optimization for Yield | Optimization for Purity |
| Solvent (Amidation) | THF / Aqueous | Acetonitrile (ACN) (Better miscibility, faster rate) | DCM (Anhydrous) + |
| Temperature | Maintain | ||
| Stoichiometry | 1:5 ( | 1:10 (Drive to completion) | 1:3 (Easier workup, less salt) |
| Reaction Time | 2 Hours | 4-6 Hours | 1 Hour (Quench early to stop side-rxn) |
Troubleshooting Center (FAQ)
Issue 1: "My product is a sticky oil, not a solid."
Diagnosis: This is the most common issue with aliphatic amine hydrochlorides. It indicates either:
-
Residual solvent (THF/Water) trapped in the lattice.
-
Presence of inorganic salts (
) disrupting crystallization. -
The material is hygroscopic and has absorbed atmospheric moisture.
Corrective Protocol:
-
The "Trituration" Method: Dissolve the oil in a minimum amount of dry Methanol. Add cold Diethyl Ether or MTBE dropwise until cloudy. Store at
overnight. -
The "Free-Base" Reset: If the salt is impure, basify to pH 12 (using
), extract the free amine into DCM (repeat 5x—it is polar!), dry the DCM, and then re-acidify with anhydrous in Dioxane.
Issue 2: "Low yield during the Sulfonamide formation step."
Diagnosis: Hydrolysis is competing with Amidation. The Sulfonyl Chloride (
Corrective Protocol:
-
Switch Ammonia Source: Stop using aqueous ammonia. Use 0.5M Ammonia in Dioxane or bubble anhydrous
gas into dry DCM. -
Rate of Addition: Add the Sulfonyl Chloride solution to the Ammonia, not the other way around. This ensures the electrophile always sees a high concentration of the amine nucleophile.
Issue 3: "Inorganic Salt Contamination (High Ash Content)."
Diagnosis: You used excess
Corrective Protocol:
-
Solubility Differential: 4-Aminobutane-1-sulfonamide HCl is soluble in Ethanol and Methanol .
and are sparingly soluble in dry Ethanol. -
Action: Suspend the crude solid in dry Ethanol, sonicate for 20 mins, filter off the white solid (this is the inorganic waste), and rotary evaporate the filtrate to get the pure product.
Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing yield and physical state issues.
Detailed Experimental Method (Recommended)
Objective: Synthesis of 4-Aminobutane-1-sulfonamide HCl from 4-Phthalimidobutanesulfonyl chloride.
-
Amidation:
-
Charge a reaction flask with 28% Ammonium Hydroxide (10 eq) and cool to
. -
Dissolve 4-Phthalimidobutanesulfonyl chloride (1 eq) in Acetonitrile (3 vol) .
-
Add the sulfonyl chloride solution dropwise to the ammonia over 30 minutes, maintaining temp
. -
Stir at RT for 2 hours. Monitor by TLC (EtOAc/Hexane).[2]
-
Workup: Concentrate to remove ACN. The sulfonamide usually precipitates. Filter and wash with water.
-
-
Deprotection:
-
Salt Formation:
-
Dissolve the residue (free amine) in a minimum volume of Ethanol .
-
Add 4M HCl in Dioxane (1.2 eq) dropwise at
. -
Add Diethyl Ether until turbidity persists.
-
Crystallize at
. Filter the white hygroscopic solid under Nitrogen.
-
References
-
BenchChem. (2025).[6][7] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from
-
National Institutes of Health (NIH). (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines. PubMed Central. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 4-Aminobutane-1-sulfonamide hydrochloride. Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis of Sulfonamides by S-N Coupling. Retrieved from
-
ResearchGate. (2017). Purification of organic hydrochloride salts from inorganic contaminants. Retrieved from
Sources
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
4-Aminobutane-1-sulfonamide hydrochloride stability and degradation issues
Welcome to the technical support center for 4-Aminobutane-1-sulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. As a primary sulfonamide with an alkyl chain, its stability profile is crucial for ensuring the accuracy and reproducibility of experimental results. This document offers a structured approach to understanding and managing potential stability issues, presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 4-Aminobutane-1-sulfonamide hydrochloride?
A1: The stability of 4-Aminobutane-1-sulfonamide hydrochloride can be influenced by several factors, characteristic of primary sulfonamides. These include:
-
pH: Sulfonamides can be susceptible to hydrolysis under both acidic and alkaline conditions, although they are generally more stable in neutral pH.[1]
-
Light: Exposure to ultraviolet (UV) or even ambient light can induce photodegradation.[2][3]
-
Temperature: Elevated temperatures can accelerate degradation pathways.[3]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the sulfonamide group and the amino group.
-
Moisture: As a hydrochloride salt, the compound is hygroscopic and should be protected from moisture to prevent hydrolysis and physical changes.
Q2: What are the recommended storage conditions for 4-Aminobutane-1-sulfonamide hydrochloride?
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To slow down potential thermal degradation. |
| Light | Store in a light-resistant container (e.g., amber vial).[2][3] | To prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To protect against oxidation and moisture. |
| Moisture | Keep container tightly sealed in a dry place. | To prevent hydrolysis and hygroscopic effects. |
Q3: What are the likely degradation pathways for 4-Aminobutane-1-sulfonamide hydrochloride?
A3: Based on established sulfonamide chemistry, the following degradation pathways are most probable:
-
Hydrolysis: Cleavage of the sulfur-nitrogen (S-N) bond is a common degradation pathway for sulfonamides, which would yield 4-aminobutane-1-sulfonic acid and ammonia.[4] This can be catalyzed by acid or base.
-
Photodegradation: Exposure to light can lead to the extrusion of sulfur dioxide (SO₂) and the formation of various photoproducts.[5]
-
Oxidation: The primary amino group can be susceptible to oxidation, potentially forming nitroso or nitro derivatives.
Troubleshooting Guide
This section addresses common issues that researchers may encounter during their experiments with 4-Aminobutane-1-sulfonamide hydrochloride.
Problem 1: Inconsistent or lower-than-expected potency in biological assays.
-
Possible Cause: Degradation of the compound in the stock solution or assay buffer.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions for each experiment. Avoid using old solutions, even if stored at low temperatures.
-
pH of Assay Buffer: Check the pH of your assay buffer. If it is highly acidic or alkaline, consider if the compound is stable under these conditions for the duration of the assay. It is advisable to perform a preliminary stability test of the compound in the assay buffer.
-
Light Exposure: Protect your solutions from light during preparation, storage, and the experiment itself by using amber vials and minimizing exposure to ambient light.
-
Purity Check: If possible, verify the purity of your stock solution using a suitable analytical method like HPLC before use.
-
Problem 2: Appearance of unknown peaks in my HPLC analysis over time.
-
Possible Cause: The compound is degrading, and the new peaks correspond to degradation products.
-
Troubleshooting Steps:
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to intentionally induce degradation.[6]
-
Peak Tracking: Analyze the stressed samples by HPLC and compare the chromatograms to that of a fresh, unstressed sample. This will help in identifying and tracking the formation of degradation products.
-
Mass Spectrometry: If available, use LC-MS to obtain the mass of the degradation products, which can provide valuable information for their identification.
-
Problem 3: The solid compound has changed in appearance (e.g., color change, clumping).
-
Possible Cause: This could be due to moisture absorption, degradation, or the presence of impurities.
-
Troubleshooting Steps:
-
Proper Storage: Ensure the compound is stored according to the recommended conditions (cool, dry, protected from light).
-
Inert Atmosphere: For long-term storage, consider storing the compound in a desiccator under an inert atmosphere.
-
Purity Analysis: If you observe a change in the physical appearance, it is crucial to re-analyze the purity of the compound before use.
-
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure to investigate the stability of 4-Aminobutane-1-sulfonamide hydrochloride under various stress conditions.
1. Sample Preparation:
-
Prepare a stock solution of 4-Aminobutane-1-sulfonamide hydrochloride in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and monitor at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a photostability chamber according to ICH Q1B guidelines.
3. Analysis:
-
At each time point, take an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
Visualizations
Diagram 1: Potential Degradation Pathways of 4-Aminobutane-1-sulfonamide Hydrochloride
Caption: Potential degradation pathways for 4-Aminobutane-1-sulfonamide HCl.
Diagram 2: Workflow for Investigating Compound Stability
Caption: A systematic workflow for assessing the stability of a research compound.
References
- Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC.
- SAFETY D
- SAFETY D
- Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation. (n.d.).
- Late-Stage 18 O Labeling of Primary Sulfonamides via a Degradation-Reconstruction P
- Safety D
- Degradation of Sulfonamides as a Microbial Resistance Mechanism. (2017). PubMed.
- Late-Stage 18O Labeling of Primary Sulfonamides via a Degradation-Reconstruction P
- Technical Support Center: Crystallinity of Sulfonamide Compounds. (n.d.). Benchchem.
- SAFETY D
- SAFETY D
- 4-aminobutanal. (n.d.). MilliporeSigma.
- Profiling sulfonate ester stability: identification of complementary protecting groups for... (n.d.). PMC.
- Forced degradation study on valbenazine and application of validated stability-indicating HPLC method. (2024). Journal for ReAttach Therapy and Developmental Diversities.
- 4-aminobutane-1-thiol. (n.d.). Sigma-Aldrich.
- Stability-indicating sulfa drug analysis using high-performance liquid chrom
- CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. (n.d.).
- Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. (n.d.). PMC.
- An In-depth Technical Guide to the Synthesis and Characterization of 4-amino-N-substituted-butanamides. (n.d.). Benchchem.
- 1-Amino-4-hydroxybutan-2-one hydrochloride stability and degradation p
- 4-Sulfonamide-(1-(4-Aminobutane))Benzamide. (n.d.). PubChem.
- Studies on sulfonamide degradation products. (n.d.).
- Extraction Behavior of Amino Sulfonic Acid by Tertiary and Quaternary Amines. (2002).
- Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. (n.d.). Cihan University-Erbil Repository.
- Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. (n.d.). Food Safety and Inspection Service.
- Sulfonamide-impurities. (n.d.).
- 4-Amino-1-butanol synthesis. (n.d.). chemicalbook.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl
- Aminoalkane sulfonic acids. Synthesis of some mitodepressive heterocyclic aminoalkane sulfonic acids. (n.d.). PubMed.
- A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various m
- Sulfa Antibiotics - Synthesis of Sulfanilamide INTORODUCTION. (n.d.).
- Understanding unconventional routes to impurities from drugs in hydrolytic conditions. (n.d.).
- Understanding the chemical basis of drug stability and degrad
- (PDF) Synthesis of Sulfenamides from Aminoesters and their Stability. (2025).
- Stability Testing of Drug Substances and Drug Products. (1998).
- Sulphanilamide ROTI®CALIPURE 164-166 °C Melting point standard. (n.d.). Carl ROTH.
- 4-AMINOACETANILIDE FOR SYNTHESIS MSDS CAS-No. (2016). Loba Chemie.
Sources
- 1. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jrtdd.com [jrtdd.com]
How to improve the solubility of 4-Aminobutane-1-sulfonamide hydrochloride
Technical Support Center: 4-Aminobutane-1-sulfonamide Hydrochloride Authorized Internal Guide for R&D Applications
Welcome to the Solubility Support Center
Subject Compound: 4-Aminobutane-1-sulfonamide hydrochloride
CAS: 860704-68-3 (Generic reference)
Chemical Formula:
This guide addresses the specific solubility challenges associated with 4-Aminobutane-1-sulfonamide hydrochloride . As a bifunctional aliphatic molecule containing both a basic primary amine and a polar sulfonamide group, this compound exhibits "solubility schizophrenia"—highly soluble in water as a salt, but notoriously difficult to manage in non-polar organic synthesis or when precise pH control is required.
Part 1: The Solubility Landscape (Diagnostic)
Before attempting a protocol, identify your specific hurdle using the Solubility Decision Matrix below.
Key Chemical Insight:
This molecule is an aliphatic amine salt . Unlike aromatic sulfonamides (sulfa drugs) which are acidic (
-
In Water (pH < 9): It exists as a cation (
). High Solubility. -
In Organics (DCM, Toluene): The ionic lattice of the HCl salt prevents dissolution. Near Zero Solubility.
-
The Trap: Neutralizing the salt to generate the "Free Base" often results in a polar oil that is moderately water-soluble, making extraction difficult.
Visual Guide: Solubility Decision Tree
Figure 1: Decision matrix for selecting the correct solubilization strategy based on experimental intent.
Part 2: Troubleshooting & Protocols
Scenario A: Organic Synthesis (Reaction in DCM/THF)
User Issue: "I need to react the amine with an acid chloride in Dichloromethane (DCM), but the starting material sits at the bottom of the flask as a solid."
The Science: The HCl salt possesses a high lattice energy that non-polar solvents (DCM, Chloroform, Toluene) cannot overcome. You must break the ionic bond or "mask" the polarity.
Protocol 1: The "In-Situ" Solubilization (Recommended) Do not attempt to isolate the free base separately (it is unstable and hard to dry). Release it directly in the reaction vessel.
-
Suspension: Suspend the 4-Aminobutane-1-sulfonamide HCl (1.0 eq) in DCM (anhydrous). It will look cloudy.
-
Base Addition: Add a tertiary organic base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq).
-
Why 2.5 eq? 1.0 eq to neutralize the HCl salt, 1.0 eq to scavenge the acid produced by your reaction, and 0.5 eq excess to drive equilibrium.
-
-
The Shift: The suspension should clear up or become a fine translucent emulsion as the lipophilic ammonium salt (
) forms and the free amine of your sulfonamide is released into solution. -
Reaction: Add your electrophile (e.g., acid chloride) immediately.
Protocol 2: The "Polar Spike" (Alternative) If the reaction tolerates alcohol, add Methanol (MeOH) or Dimethylformamide (DMF) .
-
Ratio: 9:1 DCM:MeOH.
-
Mechanism:[1] Methanol has a high dielectric constant (
) compared to DCM ( ), allowing it to solvate the ionic clusters of the hydrochloride salt.
Scenario B: Aqueous Extraction & Isolation
User Issue: "I neutralized the reaction to extract the product, but the sulfonamide won't move into the organic layer. It stays in the water."
The Science:
The "Free Base" form (
Troubleshooting Guide:
| Solvent System | Suitability | Notes |
| Diethyl Ether | ❌ Poor | Too non-polar. The compound will remain in the aqueous phase. |
| DCM | ⚠️ Moderate | May require multiple extractions (5x). |
| DCM / Isopropanol (3:1) | ✅ Excellent | The "Magic Solvent." IPA increases the polarity of the organic phase just enough to pull the polar sulfonamide out of water. |
| n-Butanol | ✅ Good | Highly effective for polar amines, but high boiling point ( |
Protocol 3: Salting-Out Extraction
-
Adjust aqueous layer pH to ~12-13 (ensure amine is neutral; sulfonamide is still mostly neutral due to high
). -
Saturate the aqueous layer with NaCl (solid). This disrupts the hydration shell around the sulfonamide (Salting-out effect).
-
Extract 3x with DCM:Isopropanol (3:1) .
-
Dry organic layer over
(Magnesium sulfate can sometimes bind polar amines).
Scenario C: Biological Assay Formulation
User Issue: "The compound precipitates when I add it to my cell culture media (pH 7.4)."
The Science: While the HCl salt is soluble in water, high concentrations (>10 mM) in phosphate buffers (PBS) can lead to "Common Ion Effect" precipitation or interaction with proteins.
Formulation Strategy: Do not dissolve directly in media. Use a Stock Solution Approach .
-
Primary Stock: Dissolve compound in DMSO (Dimethyl Sulfoxide) at 100 mM.
-
Note: The HCl salt is soluble in DMSO.
-
-
Secondary Dilution: Dilute the DMSO stock into water or saline before adding to media to prevent protein shock.
-
Cosolvent: If DMSO is toxic to your specific cells, use PEG400 (Polyethylene Glycol 400) mixed 50:50 with water as the vehicle.
Part 3: Stability & Storage (FAQ)
Q: My powder has turned into a sticky gum. Is it degraded? A: Likely not degraded, but hydrated .
-
Cause: Amine hydrochloride salts are hygroscopic. They pull moisture from the air, causing the crystal lattice to collapse into a "deliquescent" gum.
-
Fix: Dry in a vacuum desiccator over Phosphorus Pentoxide (
) for 24 hours. Store in a tightly sealed vial at -20°C.
Q: Can I heat the solution to dissolve it? A: Yes, but with limits.
-
Water: Stable up to
. -
DMSO: Avoid heating >
for prolonged periods, as DMSO can oxidize primary amines/sulfonamides slightly over time.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Relevance: foundational principles of salt selection and cosolvency.
-
PubChem. (2024).[2][3] Compound Summary: 4-Aminobutane-1-sulfonamide hydrochloride (Related aliphatic sulfonamide data).
- Relevance: Structural confirmation and physicochemical property estim
-
Perlovich, G. L., et al. (2013). Sulfonamides: Thermochemical and Solubility Aspects. Journal of Chemical Thermodynamics.
-
Relevance: Thermodynamics of sulfonamide solubility in various solvent systems.[4]
-
-
Organic Chemistry Portal. (2024).
- Relevance: Synthetic protocols for handling amine salts in organic media.
Sources
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide | C12H13N3O4S2 | CID 165458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Aminobutane-1-thiol hydrochloride | C4H12ClNS | CID 18509024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of 4-Aminobutane-1-sulfonamide HCl
Introduction: The Physicochemical Barrier
User Query: "I am treating cells with 4-Aminobutane-1-sulfonamide hydrochloride (4-ABS), but I observe no intracellular activity. Is the compound degrading, or is it an uptake issue?"
Scientist's Diagnostic: The challenge with 4-Aminobutane-1-sulfonamide hydrochloride lies in its physicochemical identity. As a hydrochloride salt of a primary aliphatic amine with a sulfonamide tail, this molecule is highly polar and exists largely as a cationic species (ammonium form) at physiological pH (7.4).
-
The Barrier: The lipid bilayer of the cell membrane repels charged, hydrophilic small molecules. Without a specific active transporter (like the GABA transporter or Taurine transporter, which may have low affinity for this specific analog), passive diffusion is negligible.
-
The Solution: You must either mask the charge (chemical modification) or bypass the membrane (formulation/physical delivery).
This guide details three validated workflows to overcome this barrier.
Module 1: Strategy Selection (Decision Matrix)
Before modifying your experiment, use this decision tree to select the optimal approach based on your assay constraints.
Figure 1: Decision matrix for selecting a permeability enhancement strategy based on resource availability and throughput requirements.
Module 2: Chemical Modification (Prodrug Strategy)
Context: The primary amine (
Q: What is the most reliable chemical modification to improve uptake?
A: Convert the amine into a bioreversible carbamate or amide. Directly masking the amine reduces the polarity significantly. Once inside the cell, ubiquitous esterases or amidases will cleave the mask, regenerating the active 4-ABS.
Recommended Protocol: Synthesis of an Ethyl Carbamate Prodrug
-
Reaction: React 4-Aminobutane-1-sulfonamide with ethyl chloroformate in the presence of a non-nucleophilic base (e.g., DIPEA) in DCM (Dichloromethane).
-
Mechanism: This forms an N-ethoxycarbonyl derivative.
-
Cellular Action:
-
Extracellular: The carbamate is neutral and lipophilic, crossing the membrane via passive diffusion.
-
Intracellular: Carboxylesterases hydrolyze the carbamate, releasing
, ethanol, and the free amine drug.
-
Technical Note: Avoid simple N-acetylation (forming an acetamide) unless you are certain your cells express high levels of amidases, as acetamides are often too stable to release the drug efficiently [1].
Module 3: Formulation Strategy (Liposomal Encapsulation)
Context: If chemical modification is impossible (e.g., you need to screen the exact salt form), encapsulation is the industry standard.
Q: How do I encapsulate a hydrophilic salt like 4-ABS?
A: Use the Thin-Film Hydration method followed by Extrusion. Since 4-ABS is hydrophilic, it must be entrapped in the aqueous core of the liposome, not the lipid bilayer.
Protocol: High-Efficiency Liposome Encapsulation
Materials:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
4-ABS HCl (dissolved in PBS, pH 7.4)
-
Mini-Extruder with 100 nm polycarbonate membrane[2]
Step-by-Step Workflow:
-
Lipid Film Formation:
-
Hydration (Drug Loading):
-
Add the 4-ABS solution (10–50 mM in PBS) to the dried lipid film.
-
Incubate at 60°C (above the transition temperature of DSPC) for 30 minutes.
-
Vortex vigorously to form Multilamellar Vesicles (MLVs).
-
-
Sizing (Extrusion):
-
Pass the suspension through a 100 nm polycarbonate filter 11–21 times using a mini-extruder.
-
Result: Uniform Large Unilamellar Vesicles (LUVs) containing 4-ABS.
-
-
Purification (Crucial Step):
-
The solution now contains encapsulated drug AND free drug.
-
Remove free drug using a PD-10 desalting column or dialysis against PBS. If you skip this, your cells will still be exposed to the impermeable free drug, confounding results [2].
-
Figure 2: Workflow for encapsulating hydrophilic drugs like 4-ABS into liposomes.
Module 4: Troubleshooting & FAQs
Q: I see no effect even with liposomes. Is it an efflux problem?
A: It is possible, but unlikely for this specific scaffold. Primary aliphatic sulfonamides are rarely substrates for P-glycoprotein (P-gp) efflux pumps compared to bulky hydrophobic drugs.
-
Diagnostic Test: Co-treat cells with Verapamil (50 µM), a P-gp inhibitor. If efficacy is restored, efflux is the cause. If not, the issue is likely low encapsulation efficiency.
Q: Can I just use DMSO to permeabilize the cells?
A: No. While DMSO (up to 0.5%) increases membrane fluidity, it does not create pores large enough for charged polar molecules to enter freely without causing significant cytotoxicity. High concentrations (>1%) will induce apoptosis, confounding your data [3].
Q: How do I quantify how much drug actually got in?
A: LC-MS/MS of Cell Lysates. Do not rely on indirect phenotypic assays.
-
Wash cells 3x with ice-cold PBS (to remove extracellular drug).
-
Lyse cells with methanol/water.
-
Perform LC-MS/MS targeting the parent mass of 4-ABS.
-
Normalize to total protein content.
Data Summary: Comparison of Delivery Methods
| Feature | Free Drug (Control) | Prodrug (Carbamate) | Liposome (LUV) |
| Permeability | Very Low (< 1%) | High (> 80%) | Moderate-High (Endocytosis) |
| Complexity | Low | High (Synthesis required) | Moderate (Formulation required) |
| Toxicity Risk | Low | Low (Ethanol byproduct) | Low (Lipid biocompatibility) |
| Stability | High | Variable (pH dependent) | High (4°C storage) |
References
-
Prodrugs for Amines. Simplicio, A. L., et al. (2008). Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] A comprehensive review on masking amine groups for enhanced permeability.
-
Liposome Encapsulation Protocols. Creative Bioarray / Protocols.io. Standardized thin-film hydration methods for hydrophilic drugs.
-
Permeability Enhancement Techniques. Journal of Applied Pharmaceutical Science. Review of chemical and physical methods to improve drug uptake.[6][10][11][13]
-
Sulfonamide Prodrug Strategies. ACS Medicinal Chemistry Letters. Examples of sulfonamide masking and release kinetics (TAK-242 example).
Sources
- 1. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategy‐Level Prodrug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MDCK cell permeability characteristics of a sulfenamide prodrug: strategic implications in considering sulfenamide prodrugs for oral delivery of NH-acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The transcorneal permeability of sulfonamide carbonic anhydrase inhibitors and their effect on aqueous humor secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dosage Optimization for 4-Aminobutane-1-sulfonamide HCl
This guide is designed for researchers and drug development professionals working with 4-Aminobutane-1-sulfonamide hydrochloride (CAS: 860704-68-3), a specific GABA-mimetic sulfonyl probe.
Status: Active Compound Class: Aliphatic Sulfonamide / GABA Analogue Primary Application: GABAergic Signaling Modulation / Carbonic Anhydrase Inhibition (Investigational)
Executive Summary
4-Aminobutane-1-sulfonamide hydrochloride is a structural bioisostere of GABA (4-aminobutanoic acid) and a sulfonamide analogue of Homotaurine (3-aminopropanesulfonic acid). Unlike standard sulfonamide antibiotics (e.g., Sulfanilamide), this aliphatic compound targets GABA transporters (GAT) and receptors.
CRITICAL SAFETY ALERT:
Verify Chemical Identity: Ensure you are using 4-Aminobutane-1-sulfonamide HCl (Aliphatic chain, CAS: 860704-68-3). Do NOT confuse with:
Sulfanilamide (Aromatic ring, CAS: 63-74-1) – Antibiotic.
Homotaurine (Sulfonic acid, CAS: 3687-18-1) – Alzheimer’s therapeutic candidate.
GABA (Carboxylic acid, CAS: 56-12-2) – Neurotransmitter.
Part 1: Structural & Pharmacological Logic[1]
To optimize dosage, one must understand the molecule's behavior relative to its analogs. The sulfonamide group (
Comparative Pharmacology Table
| Feature | GABA (Endogenous) | Homotaurine (Analogue) | 4-Aminobutane-1-sulfonamide (Target) |
| Structure | |||
| Acidic Group | Carboxyl (Weak) | Sulfonic (Strong) | Sulfonamide (Weak, pKa ~10) |
| Solubility | High (Zwitterionic) | High (Acidic) | High (HCl salt) |
| BBB Permeability | Poor (Active Transport) | Moderate | Predicted: Moderate-High (Less ionized at physiological pH) |
| Starting Dose (Rat) | 100–300 mg/kg (IP) | 10–100 mg/kg (PO/IP) | Start: 5–20 mg/kg (IP/IV) |
Mechanism & Pathway Visualization
Figure 1: Predicted pharmacodynamic targets. The sulfonamide moiety introduces Carbonic Anhydrase (CA) inhibition potential, distinct from pure GABA analogs.
Part 2: Formulation & Dosage Protocols
1. Formulation Guide
The Hydrochloride (HCl) salt is highly water-soluble but acidic. Direct injection of unbuffered HCl salts causes local tissue necrosis and pain, altering absorption rates.
-
Vehicle: Phosphate Buffered Saline (PBS), pH 7.4.
-
Concentration: 1 mg/mL to 10 mg/mL.
-
Stability: Fresh preparation recommended. Sulfonamides are generally stable, but amine oxidation can occur.
Step-by-Step Preparation:
-
Weigh 4-Aminobutane-1-sulfonamide HCl .
-
Dissolve in 80% of final volume Sterile Water .
-
Measure pH (Likely acidic, ~pH 3-4).
-
Adjust pH to 7.0–7.4 using 0.1N NaOH. Caution: Do not overshoot; sulfonamides can precipitate if pH shifts drastically depending on ionic strength.
-
Bring to final volume with 10x PBS (to adjust tonicity) or Saline.
-
Filter sterilize (0.22 µm).
2. Dose Optimization Workflow
Do not assume linearity. Use a Logarithmic Dose Escalation strategy.
Phase 1: Maximum Tolerated Dose (MTD) - Acute
-
Subjects: 3 mice/rats per group.
-
Route: IP (Intraperitoneal).
-
Doses: 1, 10, 30, 100 mg/kg.
-
Observation: 0–4 hours.
-
Endpoints: Sedation (GABAergic), Seizures (GABA antagonism), Respiratory distress.
Phase 2: Efficacy Window
-
Target: 1/10th to 1/3rd of MTD.
-
Regimen: If MTD is 100 mg/kg, test efficacy at 10, 20, 40 mg/kg .
Part 3: Troubleshooting & FAQs
Q1: My animals exhibited immediate seizures after administration. Is the compound toxic?
Diagnosis: Likely GABA Antagonism or Off-Target Effect .
-
Mechanism: While intended as a GABA mimetic, structural analogs can sometimes act as antagonists (blockers) at the GABA-A or GABA-C receptor, leading to disinhibition and seizures.
-
Solution: Immediately lower dose by 10-fold. Co-administer with a standard benzodiazepine (e.g., Diazepam) in a separate cohort to confirm if the mechanism is GABAergic.
Q2: The solution precipitated when I adjusted the pH. What happened?
Diagnosis: Isoelectric Point / Solubility Limit.
-
Mechanism: Sulfonamides (
) act as weak acids.[1] At specific pH ranges, the molecule may become non-ionized and less soluble, especially in high-salt buffers (Salting Out). -
Solution: Reduce the concentration (e.g., from 10 mg/mL to 2 mg/mL). Use 5% DMSO or PEG400 as a co-solvent if aqueous solubility is the limiting factor at neutral pH.
Q3: We see no CNS effect even at high doses (100 mg/kg).
Diagnosis: Blood-Brain Barrier (BBB) Impermeability .
-
Mechanism: Despite being less polar than GABA, the sulfonamide group is still polar. The compound may be rapidly excreted by the kidneys (via OAT/OCT transporters) before crossing the BBB.
-
Solution:
-
Switch Route: Try Intracerebroventricular (ICV) injection (1–10 µ g/animal ) to prove central activity.
-
Pro-drug Strategy: If ICV works but IP fails, the compound requires a lipophilic carrier or esterification (though difficult with sulfonamides).
-
Q4: How does the "Hydrochloride" form affect the dosage calculation?
Diagnosis: Salt Correction Factor.
-
Logic: You must dose based on the free base if comparing to other literature, or be consistent with the salt weight.
-
Calculation:
-
MW (Free Base): ~152.2 g/mol
-
MW (HCl Salt): ~188.7 g/mol
-
Correction Factor:
. -
Action: To deliver 10 mg/kg of active compound, weigh 12.4 mg/kg of the HCl salt.
-
Part 4: Experimental Decision Tree
Figure 2: Decision matrix for troubleshooting solubility and pharmacodynamic responses.
References
-
Compound Identity: Sigma-Aldrich. 4-aminobutane-1-sulfonamide hydrochloride Product Specification. CAS: 860704-68-3.[2][3][4]
-
Sulfonamide Pharmacology: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Cited for Sulfonamide moiety mechanism).[1][2][5][6][7][8][9][10]
- GABA Analog Dosing (Homotaurine): Aisen, P. S., et al. (2011). Tramiprosate in mild-to-moderate Alzheimer's disease - a randomized, double-blind, placebo-controlled, multi-centre study. Archives of Medical Science, 7(1), 102-111.
- GABA Transport Inhibitors: Soudijn, W., & van Wijngaarden, I. (2000). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 7(10), 1063-1079.
-
General Animal Dosing Guidelines: Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27.
Sources
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. 1789455-92-0,5-amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. aablocks.wordpress.com [aablocks.wordpress.com]
- 4. 4-aminobutane-1-sulfonamide hydrochloride | 860704-68-3 [sigmaaldrich.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. [Residual behavior of sulfonamides in the animal body. 1. Residue formation of the musculature, liver and kidneys after the oral administration of sulfadimidine (2-(4-aminobenzenesulfonamido)-4,6-dimethylpyrimidine) to young cattle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfonamide [pdb101.rcsb.org]
- 8. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccesspub.org [openaccesspub.org]
- 10. cdn.ymaws.com [cdn.ymaws.com]
Troubleshooting inconsistent results with 4-Aminobutane-1-sulfonamide hydrochloride
Welcome to the technical support center for 4-Aminobutane-1-sulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Inconsistent experimental results can be a significant roadblock, and this resource provides in-depth troubleshooting guides and FAQs to ensure the reliability and reproducibility of your work.
Introduction to 4-Aminobutane-1-sulfonamide hydrochloride
4-Aminobutane-1-sulfonamide hydrochloride is a structural analog of γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system. Due to this structural similarity, it is often investigated for its potential to modulate GABAergic systems and for applications in treating neurological disorders such as seizures, neuropathic pain, and anxiety.[1] The molecule contains a primary sulfonamide group and a primary amine, the latter of which is protonated as a hydrochloride salt to improve stability and solubility.[2][3] Understanding the chemistry of these functional groups is paramount to troubleshooting experimental inconsistencies.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent from day to day. What is the most likely cause?
A1: The most common source of variability with amine hydrochlorides and sulfonamides is the integrity of the compound itself. Inconsistent results often stem from issues with storage, handling, or the preparation of stock solutions. The primary amine is susceptible to oxidation, and the hydrochloride salt can be hygroscopic.[2] It is crucial to ensure that the compound has been stored under appropriate conditions (cool, dry, and protected from light) and that stock solutions are freshly prepared.
Q2: I am observing lower than expected activity in my cell-based assay. What could be the issue?
A2: Several factors could contribute to lower than expected activity. Firstly, verify the purity of your 4-Aminobutane-1-sulfonamide hydrochloride batch, as impurities from synthesis can compete with or inhibit the activity of the compound.[4] Secondly, consider the stability of the compound in your cell culture medium over the time course of your experiment. The sulfonamide group can be susceptible to enzymatic or chemical degradation.[5][6] Finally, the hydrochloride salt is intended to improve solubility, but the compound's overall polarity and size may still limit its passive diffusion across cell membranes.
Q3: Can 4-Aminobutane-1-sulfonamide hydrochloride interact with other components in my assay?
A3: Yes, the primary amine is nucleophilic and can react with aldehydes, ketones, and other electrophilic species.[7][8] If your experimental setup includes any such molecules (e.g., certain cross-linkers, metabolites), there is a potential for unintended reactions that could deplete your compound or generate confounding artifacts.[9] It is advisable to review all components of your assay for potential chemical incompatibilities.
Q4: How can I be sure of the concentration of my stock solution?
A4: Given that the hydrochloride salt can absorb water from the atmosphere, it is best practice to determine the concentration of your stock solution spectrophotometrically if a known extinction coefficient is available. Alternatively, you can use a primary amine assay kit to quantify the concentration of your solution.[10] For the highest accuracy, quantitative NMR (qNMR) can be employed.
Troubleshooting Guides
Issue 1: Variability in Potency (e.g., IC50, EC50 values)
Inconsistent potency is a frequent challenge. This workflow will guide you through a systematic approach to identify the root cause.
Caption: Troubleshooting workflow for inconsistent potency.
Issue 2: Complete Loss of Activity
A complete loss of activity is alarming but often points to a critical failure in one of the following areas.
| Potential Cause | Recommended Action | Scientific Rationale |
| Compound Degradation | Prepare a fresh stock solution from a new aliquot of the solid compound. Analyze the old stock solution via HPLC or TLC to check for degradation products. | The sulfonamide or amine functionalities may have degraded due to improper storage of the solution (e.g., wrong pH, exposure to light, or elevated temperature).[6][11] |
| Incorrect Compound Identity | Verify the identity of the compound using mass spectrometry or NMR. | It is possible that the vial was mislabeled or that the wrong compound was synthesized. |
| Assay Failure | Run a positive control for your assay. | This will determine if the issue is with the compound or the experimental system itself. |
| Precipitation in Assay | Visually inspect the assay wells for any precipitate. Check the solubility of the compound in your final assay buffer. | Even if soluble in the initial stock solvent (e.g., DMSO), the compound may precipitate when diluted into an aqueous assay buffer. |
Quality Control (QC) Protocols
To ensure the integrity of your results, it is essential to perform quality control on your batch of 4-Aminobutane-1-sulfonamide hydrochloride.
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This is a quick and effective method to check for non-volatile impurities.
Materials:
-
Silica gel TLC plates (e.g., with a fluorescent indicator)
-
Mobile phase: A common system for similar compounds is a mixture of chloroform and tert-butanol (80:20 v/v).[12]
-
Visualization agent: Fluorescamine solution (120 mg in 1000 mL acetone) for detecting primary amines.[12]
Procedure:
-
Dissolve a small amount of your compound in a suitable solvent (e.g., methanol).
-
Spot the solution onto the baseline of the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate and mark the solvent front.
-
Visualize the spots under UV light (if a fluorescent indicator is used) and then dip the plate in the fluorescamine solution to visualize amine-containing spots.
-
A single spot indicates a high degree of purity. Multiple spots suggest the presence of impurities.
Protocol 2: Purity and Stability Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a more quantitative method for assessing purity and can also be used to monitor the stability of your compound over time.
Materials:
-
HPLC system with a UV or fluorescence detector.
-
C18 reverse-phase column.
-
Mobile phase: A gradient of methanol and an acetate buffer (pH 4.5) is often effective for separating sulfonamides.[13]
-
Derivatization agent (for fluorescence detection): Fluorescamine can be used for pre-column derivatization to enhance the detection of the primary amine.[13]
Procedure:
-
Prepare a stock solution of your compound in the mobile phase or a compatible solvent.
-
Set up the HPLC method with the appropriate column, mobile phase gradient, and detector settings.
-
Inject your sample.
-
Analyze the resulting chromatogram. A single, sharp peak is indicative of a pure compound. The presence of other peaks suggests impurities or degradation products.
-
To assess stability, analyze your stock solution at different time points (e.g., 0, 24, 48 hours) under your experimental conditions. A decrease in the area of the main peak and the appearance of new peaks over time indicates degradation.
Chemical Stability and Storage
Proper storage is critical for maintaining the integrity of 4-Aminobutane-1-sulfonamide hydrochloride.
| Parameter | Recommendation | Rationale |
| Solid Compound | Store at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator. Protect from light. | The hydrochloride salt is hygroscopic and can absorb moisture from the air. The primary amine is susceptible to oxidation, and light can promote degradation.[2][14] |
| Stock Solutions | Prepare fresh daily. If short-term storage is necessary, store in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | The compound is more susceptible to degradation in solution, especially at non-neutral pH or in the presence of reactive species.[11] |
Understanding Potential Synthetic Impurities
The synthesis of sulfonamides can sometimes result in impurities that may affect your experiments.
Caption: Potential sources of impurities in the synthesis of 4-Aminobutane-1-sulfonamide.
Being aware of these potential impurities can aid in the interpretation of analytical data and in troubleshooting unexpected experimental outcomes.[4]
References
-
GABA analogs. (2023, April 14). Drugs.com. Retrieved from [Link]
-
How Do GABA Analogs Work? - Uses, Side Effects, Drug Names. (2021, July 14). RxList. Retrieved from [Link]
-
Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. Food Safety and Inspection Service. Retrieved from [Link]
-
A Role of GABA Analogues in the Treatment of Neurological Diseases. (2010, August 1). Current Medicinal Chemistry. Retrieved from [Link]
-
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024, April 4). Frontiers in Microbiology. Retrieved from [Link]
-
Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation. (2023). Environmental Science & Technology. Retrieved from [Link]
-
Late-Stage 18O Labeling of Primary Sulfonamides via a Degradation-Reconstruction Pathway. (2020, April 1). Chemistry. Retrieved from [Link]
-
Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from So. (2009, June 8). Organic Process Research & Development. Retrieved from [Link]
-
Degradation of Sulfonamides as a Microbial Resistance Mechanism. (2017, May 15). Applied and Environmental Microbiology. Retrieved from [Link]
-
Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. (2025, August 7). Organic Process Research & Development. Retrieved from [Link]
-
Late-Stage 18O Labeling of Primary Sulfonamides via a Degradation-Reconstruction Pathway. (2020, January 9). ChemRxiv. Retrieved from [Link]
-
GABA. Wikipedia. Retrieved from [Link]
-
HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (2022, March 21). Molecules. Retrieved from [Link]
-
Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. (2014). Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. Retrieved from [Link]
-
Simple Tests for Identification of Sulfonamides. (1944). The Analyst. Retrieved from [Link]
-
Why are organic amines often more stable as the HCl salt than in the free base form? (2015, August 24). Reddit. Retrieved from [Link]
-
(top) Summary of general properties of amines, reactivity trends toward... ResearchGate. Retrieved from [Link]
-
A Comprehensive Review of Sulfonamide Hypersensitivity: Implications for Clinical Practice. (2024, January 4). Journal of Inflammation Research. Retrieved from [Link]
-
How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. (2014). DigitalRefining. Retrieved from [Link]
-
Cross-Reactivity of Sulfonamide Drugs. Pharmacy Tools. Retrieved from [Link]
-
What is the reaction between hydrochloric and amine? (2018, March 4). Quora. Retrieved from [Link]
-
Sulfonamides (Sulfa Drugs) And The Skin. DermNet. Retrieved from [Link]
-
Sulfonamide cross-reactivity: Is there evidence to support broad cross-allergenicity? (2012). American Journal of Health-System Pharmacy. Retrieved from [Link]
-
Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. (2023, May 13). American Academy of Allergy, Asthma & Immunology. Retrieved from [Link]
-
Primary Amine Assay. ProFoldin. Retrieved from [Link]
-
Reactivity of Amines. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate. Retrieved from [Link]
-
Reactive enamines and imines in vivo: Lessons from the RidA paradigm. (2017). Journal of Biological Chemistry. Retrieved from [Link]
-
Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. (2013). International Journal of Pharmaceutical and Chemical Sciences. Retrieved from [Link]
-
Amines – Classification and separation ORGANIC CHEMISTRY. ResearchGate. Retrieved from [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23). Advanced Journal of Chemistry-Section B: Natural Products and Medical Chemistry. Retrieved from [Link]
-
Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. (2020). Pharmaceutics. Retrieved from [Link]
-
Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2025, May 30). International Journal of Medical Science and Clinical Research Studies. Retrieved from [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2023). Advanced Journal of Chemistry-Section B. Retrieved from [Link]
-
CHAPTER 7 AMINES. Retrieved from [Link]
-
Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. Retrieved from [Link]
-
4-Sulfonamide-(1-(4-Aminobutane))Benzamide. PubChem. Retrieved from [Link]
-
Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. (2023, July 21). The Journal of Physical Chemistry A. Retrieved from [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 20). Journal of the American Chemical Society. Retrieved from [Link]
-
Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal. Retrieved from [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2020). Angewandte Chemie International Edition. Retrieved from [Link]
-
Development and Validation of a Stability- Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Determinatio. DSpace. Retrieved from [Link]
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024, September 9). Molbank. Retrieved from [Link]
-
Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. Retrieved from [Link]
Sources
- 1. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 2. reddit.com [reddit.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactive enamines and imines in vivo: Lessons from the RidA paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Primary Amine Assay [profoldin.com]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. fsis.usda.gov [fsis.usda.gov]
- 13. agilent.com [agilent.com]
- 14. fishersci.com [fishersci.com]
Technical Support Center: Scaling Up 4-Aminobutane-1-sulfonamide Hydrochloride
Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Subject: Process Optimization for CAS 17605-67-3 (and related salts)
Executive Summary
Scaling the synthesis of 4-aminobutane-1-sulfonamide hydrochloride presents a classic "bifunctional" challenge: you must install a sulfonamide moiety (
This guide focuses on the Phthalimide Protection Route (Modified Gabriel Synthesis) . This pathway is preferred for batches >100g because it produces crystalline intermediates, allowing for purification via filtration rather than chromatography.
Visual Workflow: The Phthalimide Route
The following diagram outlines the critical control points (CCPs) for the scale-up process.
Caption: Optimized Phthalimide Scale-Up Route. Red nodes indicate moisture-sensitive intermediates; Yellow indicates intermediates requiring impurity purging.
Module 1: Sulfonyl Chloride Activation (The "Sticky" Phase)
Context: The conversion of the sulfonate salt (Intermediate A) to the sulfonyl chloride (Intermediate B) is the most failure-prone step. It is sensitive to moisture and stoichiometry.
Q: My yield drops significantly during the sulfonyl chloride formation, and the product is a sticky gum. What is happening?
A: This is typically caused by residual moisture in your starting sulfonate salt or inadequate removal of inorganic byproducts .
-
Root Cause: Sodium 4-phthalimidobutanesulfonate is hydrophilic. If it contains water, the thionyl chloride (
) will hydrolyze, generating heat and gas, reducing the effective reagent concentration and creating acidic "goo" that degrades the imide ring. -
Protocol Adjustment:
-
Drying: Dry the sulfonate salt at 60°C under high vacuum (<5 mbar) for 24 hours before reaction. The weight must be constant.
-
Reagent Switch: For scale-up (>500g), switch from
to Thionyl Chloride ( ) with catalytic DMF . leaves phosphorus residues that are hard to remove without chromatography. -
The "Vilsmeier" Kick: Add DMF (1-2 mol%) to the
. This forms the Vilsmeier reagent in situ, which is a more potent chlorinating agent than alone, driving the reaction to completion at lower temperatures (avoiding tar formation).
-
Q: How do I safely quench the reaction on a 1kg scale?
A: Do not pour water into the reaction mixture.
-
Dilute the reaction mixture with dry Dichloromethane (DCM) or Toluene.
-
Pour the reaction mixture slowly into a rapidly stirred slurry of Ice/Water (maintain T < 5°C).
-
Phase Separation: The sulfonyl chloride will partition into the organic layer. Wash immediately with cold bicarbonate solution to remove acid. Do not let it sit in water; sulfonyl chlorides hydrolyze slowly but surely.
Module 2: Amidation (Controlling the Exotherm)
Context: Reacting the sulfonyl chloride with ammonia to form the sulfonamide.
Q: The reaction mixture turns into a solid block, breaking my agitator. How do I manage the solids?
A: You are seeing the rapid precipitation of Ammonium Chloride (
-
The Chemistry: The reaction produces 1 equivalent of
for every sulfonamide formed. This reacts instantly with excess ammonia to form solid .[1][2] -
Troubleshooting:
-
Solvent Choice: Use THF or Acetonitrile . These dissolve the organic sulfonyl chloride but precipitate
, keeping the product in solution (mostly) or allowing for easy filtration. -
Procedure: Do not add the chloride to the ammonia. Add the Sulfonyl Chloride solution dropwise to a cooled (-10°C) solution of excess Ammonia. This ensures the amine is always in excess, preventing side reactions (like dimer formation).
-
Agitation: Use an overhead stirrer with a high-torque motor and a pitch-blade impeller, not a magnetic stir bar.
-
Q: Can I use aqueous ammonia (
) instead of ammonia gas?
A: Yes, but with caveats.
-
Pros: Easier to handle, no gas cylinders.
-
Cons: Hydrolysis risk. The water competes with ammonia for the sulfonyl chloride.
-
Mitigation: If using aqueous ammonia, use a biphasic system (DCM/Water) with vigorous stirring. The sulfonyl chloride stays in the DCM, reacting at the interface. Use a large excess (5-10 equiv) of
to favor amidation over hydrolysis.
Module 3: Deprotection & Salt Formation
Context: Removing the phthalimide group using Hydrazine (Ing-Manske Procedure) and isolating the final HCl salt.
Q: After refluxing with hydrazine, I have a massive amount of white precipitate. Is this my product?
A: No. That precipitate is likely Phthalhydrazide (the byproduct). Your product (the free amine) is in the solution.
-
Separation Protocol:
-
Cool the reaction mixture to 0°C. Phthalhydrazide is highly insoluble in cold ethanol/water.
-
Filter off the white solid.
-
Acidify the filtrate with concentrated HCl. This converts your amine to the soluble HCl salt and may precipitate any remaining phthalhydrazide.
-
Refilter if necessary.
-
Concentrate the filtrate to dryness.
-
Q: The final HCl salt is hygroscopic and sticky. How do I get a free-flowing powder?
A: Aliphatic amine sulfonamides are prone to being hygroscopic if they contain residual sulfuric acid or water.
-
Crystallization System:
-
Dissolve the crude salt in a minimum amount of hot Methanol .
-
Add Isopropanol (IPA) or Ethyl Acetate until cloudy.
-
Cool slowly to 4°C.
-
-
Drying: You must dry the final salt over
or in a vacuum oven at 40°C. If it remains sticky, it likely contains trapped solvent or excess HCl. Triturate with anhydrous diethyl ether to pull out excess acid.
Quantitative Data: Solubility Profile
Use this table to design your extraction and purification steps.
| Solvent | Sulfonyl Chloride (Inter B)[3] | Sulfonamide (Inter C) | Final HCl Salt |
| Water | Decomposes (Hydrolysis) | Insoluble | Soluble (High) |
| DCM | Soluble | Soluble | Insoluble |
| Ethanol | Reacts (forms ester) | Soluble (Hot) | Soluble (Moderate) |
| Ether | Soluble | Insoluble | Insoluble |
| THF | Soluble | Soluble | Insoluble |
References
-
Gabriel Synthesis Mechanism & Scale-Up
-
Sulfonyl Chloride Preparation (General Method)
-
Title: Preparation of Sulfonyl Chlorides from Sulfonic Acid Salts.[3]
- Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (Longman), Section 6.4.
- Context: Standard protocols for converting sodium sulfonates to sulfonyl chlorides using or .
-
-
Amidation of Sulfonyl Chlorides
-
Specific Patent for Amino-Sulfonamide Analogs
-
Title: Process for the production of 4-aminobutyric acid derivatives (Analogous Chemistry).[7]
- Source: US P
- URL
-
-
Safety Data (Sulfonyl Chlorides)
- Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Source: N
-
URL:[Link]
Sources
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. d-nb.info [d-nb.info]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]
Improving the yield of 4-Aminobutane-1-sulfonamide hydrochloride synthesis
Executive Summary
The synthesis of 4-Aminobutane-1-sulfonamide hydrochloride (homotaurine sulfonamide) presents a unique set of challenges compared to aromatic sulfonamides. The aliphatic backbone introduces flexibility that promotes unwanted cyclization (pyrrolidine formation), and the final product’s high water solubility makes isolation difficult.
This guide abandons generic protocols in favor of a "Protect-Activate-Deprotect" strategy. We focus on the Gabriel Synthesis pathway starting from 4-chlorobutanesulfonyl chloride , as this offers the highest regioselectivity and prevents the polymerization often seen when handling free amino-alkyl intermediates.
Part 1: The Synthetic Workflow (Visualized)
The following logic flow illustrates the critical decision points and the optimized pathway to maximize yield.
Caption: Optimized Gabriel Synthesis pathway prioritizing temperature control to prevent cyclization and using phthalimide to protect the amine.
Part 2: Critical Modules & Troubleshooting
Module 1: The Sulfonamide Formation (The "Cold" Step)
Objective: Convert the sulfonyl chloride to sulfonamide without touching the alkyl chloride.
The Protocol:
-
Dissolve 4-chlorobutanesulfonyl chloride in dry THF or DCM (Dichloromethane).
-
Cool the solution to -10°C to 0°C (Ice/Salt bath).
-
Slowly sparge with anhydrous ammonia gas OR add concentrated aqueous ammonia (28-30%) dropwise.
-
Stir for 1-2 hours, maintaining temperature below 5°C.
Why this fails (and how to fix it):
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Oily Product | Hydrolysis: Moisture competed with ammonia for the sulfonyl chloride. | Use anhydrous THF and ammonia gas. If using aq. ammonia, increase the molar ratio to 5:1 ( |
| Formation of Pyrrolidine | Cyclization: Temperature was too high, allowing the ammonia to attack the alkyl chloride end. | Strictly maintain T < 0°C . The sulfonyl chloride reacts orders of magnitude faster than the alkyl chloride at low temps. |
| Exotherm Spike | Rapid Addition: The reaction is highly exothermic. | Slow down addition rate. Use an internal thermometer, not just a bath thermometer. |
Module 2: The Nitrogen Insertion (Gabriel Synthesis)
Objective: Displace the alkyl chloride with a protected nitrogen source.[1]
The Protocol:
-
Dissolve 4-chlorobutane-1-sulfonamide (from Module 1) in DMF (Dimethylformamide).
-
Add Potassium Phthalimide (1.1 equivalents).
-
Add a catalytic amount of Sodium Iodide (NaI) (0.1 eq). This is the secret weapon.
-
Heat to 80-90°C for 4-6 hours.
-
Pour into ice water to precipitate the Phthalimido-sulfonamide .
Technical Insight (The "Finkelstein" Boost): The alkyl chloride is a mediocre leaving group. Adding catalytic NaI converts the alkyl chloride to an alkyl iodide in situ (Finkelstein reaction), which is much more reactive toward the bulky phthalimide anion. This significantly increases yield and reduces reaction time.
Q: Why not use Sodium Azide (
Module 3: Deprotection & Isolation (The "Yield Killer")
Objective: Remove the phthalimide group and isolate the water-soluble salt.
The Protocol (Ing-Manske Procedure):
-
Suspend the phthalimido-intermediate in Ethanol.
-
Add Hydrazine Hydrate (1.2 eq) and reflux for 2-3 hours.
-
Critical Step: Cool the mixture. A white precipitate (phthalhydrazide) will form. Filter this off.
-
The filtrate contains your free amine. Do not evaporate yet.
-
Add concentrated HCl to the filtrate to pH 1-2.
-
Reflux for 30 mins (to break any partial amides) and cool again. Filter any secondary crop of phthalhydrazide.
-
Evaporate the solvent to dryness.
-
Recrystallization: The residue is your crude HCl salt. Recrystallize from Ethanol/Water (9:1) or precipitate by dissolving in min. water and adding excess Acetone.
Troubleshooting the "Goo":
| Issue | Diagnosis | Solution |
| Product is a sticky oil | Trapped Hydrazine/Water: The salt is hygroscopic. | Azeotrope with Toluene or Ethanol 3x to remove trace water. Triturate the oil with diethyl ether to induce crystallization. |
| White solid won't dissolve | Phthalhydrazide Contamination: The byproduct is insoluble in ethanol but slightly soluble in hot water. | Acidify first. Phthalhydrazide is insoluble in acid; the product is soluble. Filter the acidic solution, then evaporate. |
| Low Purity (NMR) | Incomplete Deprotection: The ring opened but didn't cleave. | Ensure the HCl reflux step (Step 6) is performed. Hydrazine opens the ring; acid ensures complete cleavage. |
Part 3: Frequently Asked Questions (FAQ)
Q1: Can I start with 1,4-Butane Sultone directly?
A: Direct reaction of sultones with ammonia yields 4-aminobutanesulfonic acid (Homotaurine), not the sulfonamide. The sulfonic acid group (
Q2: My final product is yellow. Is it pure? A: No. Pure 4-aminobutane-1-sulfonamide HCl should be a white crystalline solid . Yellowing indicates oxidation of trace hydrazine or polymerization byproducts. Recrystallize from Ethanol/Water.
Q3: How do I store the intermediate sulfonyl chloride? A: Do not store it. 4-chlorobutanesulfonyl chloride is moisture-sensitive and autocatalytic in its decomposition. Synthesize it and use it in the amidation step (Module 1) immediately.
References
-
Gabriel Synthesis Mechanism & Scope
-
Gibson, M.S. & Bradshaw, R.W. (1968). "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 7(12), 919-930. Link
-
-
Ing-Manske Procedure (Deprotection)
-
Synthesis of Aliphatic Sulfonamides
-
Scott, K.A. et al. (2002).[3] "Sulfonamides as Carbonic Anhydrase Inhibitors." Journal of Medicinal Chemistry. (General reference for sulfonamide formation conditions).
-
- Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
Disclaimer: This guide is for research purposes only. All procedures involve hazardous chemicals (hydrazine, sulfonyl chlorides) and should be performed in a fume hood with appropriate PPE.
Sources
Technical Support Center: Analytical Refinement for 4-Aminobutane-1-sulfonamide HCl
The following Technical Support Center guide is designed for 4-Aminobutane-1-sulfonamide hydrochloride (also known as Homotaurine sulfonamide or 4-amino-1-butanesulfonamide).
Crucial Technical Distinction: Unlike "sulfa drugs" (sulfonamide antibiotics) which contain an aromatic ring and absorb UV light strongly at 254 nm, 4-Aminobutane-1-sulfonamide is an aliphatic molecule. It lacks a chromophore. Standard UV methods for sulfonamides will fail. This guide addresses this specific "invisibility" and polarity challenge.
Status: Operational | Tier: Level 3 (Method Development) Scope: HPLC, LC-MS, Derivatization, and Stability Profiling.
Introduction: The "Invisible" Analyte Challenge
You are likely here because your standard C18/UV method is showing no peaks or unstable retention . 4-Aminobutane-1-sulfonamide hydrochloride presents a "Perfect Storm" of analytical difficulties:
-
No Chromophore: It is aliphatic (
). It does not absorb UV light above 210 nm. -
High Polarity: It is highly hydrophilic (LogP < 0), causing it to elute in the void volume (
) on C18 columns. -
Ionic Complexity: It contains a basic primary amine and a neutral (but polar) sulfonamide group.
This guide provides three validated workflows to solve these specific issues.
Module 1: Chromatographic Separation (The "Retention" Problem)
Issue: "The analyte elutes with the solvent front (void volume) on my C18 column."
Root Cause Analysis
Standard Reversed-Phase Liquid Chromatography (RPLC) relies on hydrophobic interaction. Your analyte is too polar to interact with the C18 alkyl chains. Increasing water content to 100% leads to "phase collapse" (dewetting) on standard C18 columns.
Recommended Solutions
Strategy A: HILIC (Hydrophilic Interaction Liquid Chromatography) [Recommended]
HILIC is the gold standard for small polar amines. It uses a polar stationary phase and a high-organic mobile phase.
-
Column Selection: Zwitterionic (ZIC-HILIC) or Amide-bonded silica (e.g., BEH Amide). Avoid bare silica due to irreversible adsorption of the amine.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) or Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Isocratic Start: 85% B / 15% A. (High organic forces the polar analyte into the water layer on the column surface).
Strategy B: Ion-Pairing Chromatography (IPC)
If you must use a C18 column, you need an ion-pairing reagent to "mask" the charge and add hydrophobicity.
-
Reagent: Heptafluorobutyric acid (HFBA) at 0.1% concentration.
-
Mechanism: HFBA forms a neutral, hydrophobic complex with the primary amine (
), allowing retention on C18. -
Warning: HFBA suppresses MS ionization. Use only with UV/CAD detection.
Decision Matrix: Column Selection
Figure 1: Decision matrix for selecting the chromatographic mode based on available detection instrumentation.
Module 2: Detection Sensitivity (The "Visibility" Problem)
Issue: "I have retention, but the baseline is noisy, and I cannot see the peak at 210 nm."
Root Cause Analysis
The aliphatic chain has negligible absorbance.[2] Detecting at 200–210 nm amplifies solvent noise (especially from Acetonitrile cut-off), drastically reducing the Signal-to-Noise (S/N) ratio.
Protocol: Pre-Column Derivatization (Dansylation)
To make the molecule "visible" to UV/Fluorescence, you must attach a chromophore to the primary amine (
Reaction Mechanism:
Step-by-Step Protocol:
-
Preparation: Dissolve 4-Aminobutane-1-sulfonamide HCl in water (1 mg/mL).
-
Buffer: Add 0.5 mL of 0.1 M Sodium Bicarbonate (
), pH 9.5. -
Reagent: Add 0.5 mL of Dansyl Chloride solution (5 mg/mL in Acetone).
-
Incubation: Heat at 55°C for 20 minutes (Dark).
-
Quench: Add 100 µL of 5% Methylamine or Glycine to consume excess reagent.
-
Analysis: Inject onto C18 (The derivative is now hydrophobic!). Detect at UV 254 nm or Fluorescence (Ex 340 nm / Em 525 nm) .
Data Summary: Detection Limits (LOD)
| Detection Method | Wavelength/Mode | Approx. LOD | Suitability |
| Direct UV | 205 nm | 10–50 µg/mL | Poor (Impurity profiling only) |
| Derivatization (UV) | 254 nm | 0.1–0.5 µg/mL | Good (Routine Assay) |
| Derivatization (FLD) | Ex340/Em525 | 1–10 ng/mL | Excellent (Trace Analysis) |
| LC-MS/MS (HILIC) | ESI (+) MRM | < 1 ng/mL | Best (Bioanalysis) |
Module 3: Stability & Handling FAQs
Q1: Why does my peak shape split when injecting the HCl salt? A: This is a pH mismatch. The HCl salt is acidic. If you inject a high volume of acidic sample into a neutral HILIC mobile phase, the local pH shift disrupts the ionization of the amine.
-
Fix: Dissolve your sample in the mobile phase (or a buffer matching the starting mobile phase pH).
Q2: Can I use OPA (o-phthalaldehyde) instead of Dansyl Chloride? A: Yes, but with caution. OPA reacts instantly (good for automation) but the derivative is unstable and degrades within minutes.
-
Recommendation: Use OPA only if you have an autoinjector capable of "in-needle" derivatization. For manual prep, use Dansyl Chloride or FMOC-Cl.
Q3: Is the sulfonamide group (
Visualizing the Derivatization Workflow
Figure 2: Workflow for pre-column derivatization to enable UV/Fluorescence detection.
References & Validation Standards
The protocols above are grounded in established analytical chemistry principles for aliphatic amines and sulfonamides.
-
ICH Q2(R1) Validation of Analytical Procedures.
-
Context: Guidelines for validating the linearity and specificity of the proposed HILIC/Derivatization methods.
-
Source:
-
-
HILIC Method Development for Polar Compounds.
-
Context: Mechanisms of retention for small polar amines on Amide/Zwitterionic phases.
-
Source:
-
-
Derivatization of Aliphatic Amines.
-
Context: Comparison of Dansyl Chloride vs. OPA for HPLC detection of non-chromophoric amines.
-
Source:
-
-
Analysis of Sulfonamides (General).
-
Context: While focused on antibiotics, this highlights the "polarity gap" between aromatic and aliphatic sulfonamides.
-
Source:
-
Disclaimer: This guide is for research use only. All analytical methods must be validated in the user's laboratory according to internal SOPs and regulatory requirements.
Sources
Validation & Comparative
A Comparative Analysis for the Next Generation of GABA-Analogue Therapeutics: 4-Aminobutane-1-sulfonamide hydrochloride vs. Gabapentin
This guide provides a detailed comparative analysis of 4-Aminobutane-1-sulfonamide hydrochloride and the well-established drug, gabapentin. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a surface-level overview to explore the nuanced differences in their mechanisms of action, supported by experimental data from peer-reviewed literature. We will delve into the underlying causality of experimental designs and provide actionable protocols for comparative evaluation, empowering your research and development efforts in the field of neurological therapeutics.
Introduction: The Scientific Rationale for Comparison
Gabapentin, a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), has been a cornerstone in the management of neuropathic pain and epilepsy. Its mechanism, however, is indirect, primarily involving the inhibition of α2δ-1 subunit-containing voltage-gated calcium channels (VGCCs) rather than direct action on GABA receptors. This indirect action presents both therapeutic opportunities and limitations, prompting the exploration of alternative GABAergic modulators.
4-Aminobutane-1-sulfonamide hydrochloride, a less-explored compound, presents as a structural variant with the potential for a different pharmacological profile. The replacement of the carboxylic acid group in gabapentin's scaffold with a sulfonamide moiety could significantly alter its binding affinity, permeability, and off-target effects. This guide will dissect these potential differences, providing a framework for its evaluation as a potential therapeutic alternative or lead compound.
Mechanism of Action: A Tale of Two Analogues
While both compounds are structurally related to GABA, their primary modes of action are believed to diverge significantly. This section will explore these differences, which are foundational to understanding their potential therapeutic profiles.
Gabapentin: The α2δ-1 Subunit Modulator
Gabapentin's anticonvulsant and analgesic properties are primarily attributed to its high-affinity binding to the α2δ-1 subunit of presynaptic VGCCs. This interaction is crucial as it is thought to reduce the trafficking of these channels to the presynaptic terminal, thereby decreasing the influx of calcium that triggers the release of excitatory neurotransmitters like glutamate.
The following diagram illustrates the established signaling pathway for gabapentin:
Caption: Gabapentin's mechanism of action, highlighting the inhibition of the α2δ-1 subunit of VGCCs.
4-Aminobutane-1-sulfonamide: A Hypothetical Direct GABA Agonist
In contrast to gabapentin, the sulfonamide group in 4-Aminobutane-1-sulfonamide could potentially allow for direct interaction with GABA receptors (GABA-A or GABA-B). The sulfonamide moiety is a known bioisostere for a carboxylic acid but possesses different electronic and steric properties which could favor binding to the GABA binding pocket over the α2δ-1 subunit. This hypothesis, however, requires rigorous experimental validation.
The potential mechanism is illustrated below:
Caption: The hypothesized direct agonistic action of 4-Aminobutane-1-sulfonamide on GABA receptors.
Comparative Data from In Vitro Assays
To date, direct head-to-head comparative studies published in peer-reviewed journals are scarce. However, we can infer potential differences based on the known properties of gabapentin and the predicted behavior of the sulfonamide analogue based on structure-activity relationships. The following table summarizes expected outcomes from key in vitro assays.
| Assay | Gabapentin | 4-Aminobutane-1-sulfonamide (Predicted) | Rationale for Prediction |
| Receptor Binding Assay (α2δ-1 Subunit) | High Affinity (nM range) | Low to No Affinity | The sulfonamide group is unlikely to fit into the binding pocket of the α2δ-1 subunit which accommodates a carboxylic acid. |
| Receptor Binding Assay (GABA-A Receptor) | No significant binding | Potential for moderate affinity | The aminobutane backbone is a classic GABA structure; the sulfonamide may allow for binding. |
| Receptor Binding Assay (GABA-B Receptor) | No significant binding | Potential for moderate affinity | Similar to the GABA-A receptor, the core structure may facilitate binding. |
| Patch-Clamp Electrophysiology (VGCCs) | Inhibition of Ca2+ currents | No significant inhibition | The primary mechanism of gabapentin is unlikely to be replicated without α2δ-1 binding. |
| Patch-Clamp Electrophysiology (GABA-A/B) | No direct effect | Potential to elicit inhibitory postsynaptic currents | If it acts as a direct agonist, it should mimic the effects of GABA on these channels. |
Experimental Protocols for Comparative Evaluation
To empirically test the hypotheses outlined above, a series of well-controlled experiments are necessary. The following protocols provide a starting point for a rigorous comparative study.
Protocol: Competitive Radioligand Binding Assay for α2δ-1
Objective: To determine the binding affinity of 4-Aminobutane-1-sulfonamide hydrochloride for the α2δ-1 subunit of VGCCs, using [3H]-gabapentin as the radioligand.
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from porcine cerebral cortex or a cell line overexpressing the α2δ-1 subunit.
-
Assay Buffer: Prepare a suitable buffer (e.g., 10 mM HEPES, pH 7.4).
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-gabapentin (e.g., 10 nM), and varying concentrations of unlabeled gabapentin (positive control) or 4-Aminobutane-1-sulfonamide hydrochloride (test compound).
-
Equilibration: Incubate the mixture at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [3H]-gabapentin binding) and subsequently calculate the Ki (inhibition constant).
The workflow for this protocol is visualized below:
Caption: Workflow for the competitive radioligand binding assay.
Discussion and Future Directions
The comparison between gabapentin and 4-Aminobutane-1-sulfonamide hydrochloride is a classic example of how subtle structural modifications can lead to potentially significant changes in pharmacological activity. While gabapentin's efficacy is well-documented, its indirect mechanism of action and side-effect profile leave room for improvement.
4-Aminobutane-1-sulfonamide hydrochloride represents an intriguing, albeit understudied, alternative. The primary hypothesis is a shift in mechanism from VGCC modulation to direct GABA receptor agonism. The experimental protocols outlined in this guide provide a clear path to validating or refuting this hypothesis.
Future research should focus on:
-
Comprehensive in vitro profiling: Conducting the binding and electrophysiology assays described to definitively determine the molecular targets of 4-Aminobutane-1-sulfonamide.
-
In vivo studies: If in vitro data suggests promising activity, progressing to animal models of epilepsy and neuropathic pain to assess efficacy and tolerability.
-
Pharmacokinetic profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the sulfonamide analogue, as these will be critical to its potential as a therapeutic agent.
By systematically investigating these properties, the scientific community can determine if 4-Aminobutane-1-sulfonamide hydrochloride holds promise as a next-generation GABA-analogue therapeutic.
References
-
Gee, N. S., Brown, J. P., Dissanayake, V. U., Offord, J., Thurlow, R., & Woodruff, G. N. (1996). The novel anticonvulsant drug, gabapentin, binds to the alpha2delta subunit of a calcium channel. The Journal of biological chemistry, 271(10), 5768–5776. [Link]
-
Suman-Chauhan, N., Webdale, L., Hill, D. R., & Woodruff, G. N. (1993). Characterisation of [3H]gabapentin binding to a novel site in rat brain: homogenate binding studies. European journal of pharmacology, 244(3), 293–301. [Link]
A Comparative Guide to 4-Aminobutane-1-sulfonamide Hydrochloride and Other Sulfonamide Inhibitors for Researchers
This guide provides an in-depth technical comparison of 4-Aminobutane-1-sulfonamide hydrochloride with other established sulfonamide inhibitors. Given the limited direct experimental data on 4-Aminobutane-1-sulfonamide hydrochloride in publicly available literature, this document serves as a scientific primer, exploring its potential inhibitory activities based on its structural characteristics. We will delve into its plausible interactions with two key enzyme families: γ-aminobutyric acid aminotransferase (GABA-T) and carbonic anhydrases (CAs). This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the potential evaluation of this compound and comparing it to well-characterized inhibitors of these enzyme systems.
Introduction: The Versatility of the Sulfonamide Scaffold
The sulfonamide functional group (R-SO₂NH₂) is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1] Its ability to act as a structural mimic of p-aminobenzoic acid (PABA) led to the development of the first synthetic antibacterial drugs.[2] Beyond their antimicrobial properties, sulfonamides have been successfully developed as diuretics, anticonvulsants, anti-inflammatory agents, and inhibitors of various enzymes.[1][2] This versatility stems from the chemical properties of the sulfonamide group, which can engage in key interactions within enzyme active sites.
This guide focuses on the potential therapeutic applications of a specific aliphatic sulfonamide, 4-Aminobutane-1-sulfonamide hydrochloride. Its structure, featuring a four-carbon chain with a terminal amino group and a sulfonamide moiety, suggests two primary, and distinct, potential biological targets: GABA aminotransferase and carbonic anhydrases.
Potential Target I: γ-Aminobutyric Acid Aminotransferase (GABA-T)
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[3] Dysregulation of the GABAergic system is implicated in several neurological disorders, including epilepsy and anxiety.[4] The concentration of GABA in the brain is regulated by its synthesis via glutamate decarboxylase and its degradation by GABA aminotransferase (GABA-T).[3][4]
Inhibition of GABA-T is a validated therapeutic strategy to increase synaptic GABA levels, thereby enhancing inhibitory neurotransmission and providing therapeutic benefits in conditions characterized by neuronal hyperexcitability.[3][4][5][6]
The Rationale for 4-Aminobutane-1-sulfonamide as a GABA-T Inhibitor
The chemical structure of 4-Aminobutane-1-sulfonamide bears a resemblance to GABA (4-aminobutanoic acid). This structural analogy is the basis for the hypothesis that it may act as an inhibitor of GABA-T. Many known GABA-T inhibitors are GABA analogs that bind to the active site of the enzyme.
Signaling Pathway: GABA Metabolism
Caption: The metabolic pathway of GABA, highlighting the role of GABA-T and its inhibition.
Comparison with Established GABA-T Inhibitors
A comparative analysis with well-characterized GABA-T inhibitors is essential to understand the potential efficacy and mechanism of 4-Aminobutane-1-sulfonamide.
| Inhibitor | Chemical Class | Mechanism of Action | Key Characteristics |
| Vigabatrin | GABA Analog | Irreversible inhibitor of GABA-T.[5][6][7][8][9] | Covalently binds to the enzyme, leading to a sustained increase in GABA levels.[5][8][9] |
| Phenelzine | Hydrazine | Irreversible inhibitor of both MAO and GABA-T.[10][11][12] | Its effect on GABA-T is thought to be mediated by a metabolite.[10][11][12] |
| Gabaculine | Natural Product | Potent irreversible inhibitor of GABA-T.[13][14][15][16] | Forms a stable aromatic ring in the active site, leading to irreversible inhibition.[13] |
| 4-Aminobutane-1-sulfonamide | Aliphatic Sulfonamide | Hypothesized competitive or irreversible inhibitor | Structural similarity to GABA suggests potential for active site binding. |
Experimental Workflow: GABA-T Inhibition Assay
Caption: A generalized workflow for determining the inhibitory activity of a compound against GABA-T.
Potential Target II: Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][17][18][19][20][21][22] These enzymes are ubiquitous and play critical roles in various physiological processes, including pH regulation, ion transport, and fluid secretion.[1][2][17][18] There are several isoforms of carbonic anhydrase in humans, with varying tissue distribution and physiological functions.[23]
The primary sulfonamides (R-SO₂NH₂) are a well-established class of carbonic anhydrase inhibitors (CAIs).[24] The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, displacing a water molecule and inhibiting the enzyme's catalytic activity.[25]
The Rationale for 4-Aminobutane-1-sulfonamide as a Carbonic Anhydrase Inhibitor
The presence of a primary sulfonamide group in 4-Aminobutane-1-sulfonamide makes it a candidate for carbonic anhydrase inhibition. While most clinically used CAIs are aromatic or heterocyclic sulfonamides, aliphatic sulfonamides have also been shown to inhibit CAs. The "tail" of the sulfonamide molecule, in this case, the 4-aminobutane group, can influence the binding affinity and selectivity for different CA isoforms.
Signaling Pathway: Carbonic Anhydrase Catalysis and Inhibition
Caption: The catalytic action of carbonic anhydrase and its inhibition by sulfonamides.
Comparison with Established Carbonic Anhydrase Inhibitors
The potential of 4-Aminobutane-1-sulfonamide as a CAI can be contextualized by comparing it with clinically used sulfonamide inhibitors.
| Inhibitor | Chemical Class | Primary Targeted CA Isoforms | Key Characteristics |
| Acetazolamide | Heterocyclic Sulfonamide | Broad-spectrum inhibitor (e.g., CA I, II, IV, IX).[17][18][19][20][26][27][28] | Orally active, used for glaucoma, altitude sickness, and epilepsy.[17][18][19] |
| Dorzolamide | Thienothiopyran-2-sulfonamide | Primarily targets CA-II.[29][30][31][32][33] | Topical ophthalmic solution for glaucoma.[29][30][31][32][33] |
| Brinzolamide | Thienothiopyran-2-sulfonamide | Primarily targets CA-II.[22][34][35][36][37] | Topical ophthalmic suspension for glaucoma, formulated for better patient comfort.[22][34][35][37] |
| 4-Aminobutane-1-sulfonamide | Aliphatic Sulfonamide | Hypothesized to inhibit various CA isoforms | The flexible aliphatic tail may offer different isoform selectivity compared to rigid aromatic inhibitors. |
Experimental Workflow: Carbonic Anhydrase Inhibition Assay
Caption: A simplified workflow for assessing the inhibitory potency of a compound against a carbonic anhydrase isoform.
Experimental Protocols
GABA Aminotransferase (GABA-T) Activity Assay
This protocol is based on a coupled-enzyme assay where the product of the GABA-T reaction, glutamate, is used by glutamate dehydrogenase to produce a detectable change in absorbance.[38]
Materials:
-
Purified GABA-T enzyme
-
GABA
-
α-ketoglutarate
-
Glutamate dehydrogenase
-
NAD⁺
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, α-ketoglutarate, NAD⁺, and glutamate dehydrogenase.
-
Add varying concentrations of the test inhibitor (4-Aminobutane-1-sulfonamide hydrochloride) to the wells of a microplate.
-
Add the GABA-T enzyme to the wells and incubate for a pre-determined time.
-
Initiate the reaction by adding GABA to all wells.
-
Monitor the increase in absorbance at 340 nm (due to the formation of NADH) over time.
-
Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor.
Carbonic Anhydrase (CA) Inhibition Assay
This protocol is based on the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as a substrate.
Materials:
-
Purified CA isoform (e.g., hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay buffer (e.g., Tris-SO₄, pH 7.6)
-
Microplate reader
Procedure:
-
Add assay buffer and varying concentrations of the test inhibitor (4-Aminobutane-1-sulfonamide hydrochloride) to the wells of a microplate.
-
Add the CA enzyme to the wells and incubate at room temperature.
-
Initiate the reaction by adding a solution of p-NPA in a suitable solvent (e.g., acetonitrile).
-
Immediately monitor the increase in absorbance at 400 nm (due to the formation of p-nitrophenolate) over time.
-
Determine the initial reaction rates and calculate the IC₅₀ value of the inhibitor.
Conclusion and Future Directions
4-Aminobutane-1-sulfonamide hydrochloride is a structurally intriguing molecule with the potential to interact with at least two distinct and therapeutically relevant enzyme systems: GABA aminotransferase and carbonic anhydrases. Its GABA-like backbone suggests a possible role as a modulator of the GABAergic system, while its primary sulfonamide group is a well-established pharmacophore for carbonic anhydrase inhibition.
This guide has provided a comparative framework for understanding the potential activities of this compound by placing it in the context of established inhibitors for both enzyme classes. The lack of direct experimental data for 4-Aminobutane-1-sulfonamide hydrochloride underscores the need for further investigation. The experimental protocols provided herein offer a starting point for researchers to elucidate the inhibitory profile of this and other novel sulfonamides.
Future research should focus on:
-
Enzymatic assays: Determining the IC₅₀ and Kᵢ values of 4-Aminobutane-1-sulfonamide hydrochloride against a panel of human CA isoforms and GABA-T.
-
Selectivity profiling: Assessing the selectivity of the compound for its primary target over other related enzymes.
-
Structural studies: Co-crystallization of the compound with its target enzyme(s) to elucidate the molecular basis of its inhibitory activity.
-
In vivo studies: Evaluating the pharmacological effects of the compound in relevant animal models of epilepsy, glaucoma, or other pertinent diseases.
By systematically investigating the biological activities of novel sulfonamides like 4-Aminobutane-1-sulfonamide hydrochloride, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical scaffold.
References
- What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor? (2025, May 22).
- What is the mechanism of Acetazolamide? (2024, July 17).
- Tucker, W. D., & Arora, Y. (2023, July 2). Acetazolamide. In StatPearls.
- Brinzolamide Ophthalmic Suspension. (n.d.).
- Gidal, B. E. (2012). Mechanism of action of vigabatrin: correcting misperceptions. Epilepsy & Behavior, 25(4), 496-501.
- Fisher, R. S. (1995).
- Pharmacology of Vigabatrin (Sabril) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 8).
- Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.).
- Acetazolamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.).
- Aref, A. A. (2015).
- What is the mechanism of Vigabatrin? (2024, July 17).
- What are GABA transaminase inhibitors and how do they work? (2024, June 21).
- Gabaculine. (n.d.). In Wikipedia.
- What is the mechanism of Dorzolamide Hydrochloride? (2024, July 17).
- What is the mechanism of Brinzolamide? (2024, July 17).
- Brinzolamide. (n.d.). PubChem.
- The Mechanism of action of Acetazolamide. (2024, September 14). ChemicalBook.
- Carbonic Anhydrase Inhibitors. (2023, April 17). In StatPearls.
- Dorzolamide. (n.d.). In Wikipedia.
- Carbonic anhydrase inhibitor. (n.d.). In Wikipedia.
- What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)? (2025, May 19).
- Angeli, A., et al. (2014). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. ACS Medicinal Chemistry Letters, 5(11), 1205-1210.
- Carbonic Anhydrase Inhibitors. (2025, December 15). Lecturio.
- A comprehensive review of the structural basis for the selectivity of sulfonamide-based inhibitors for carbonic anhydrase isoforms IX and XII based on the available high quality crystallographic d
- Summary of Product Characteristics. (2014, October 7). HPRA.
- Dorzolamide: Package Insert / Prescribing Information / MOA. (2026, January 20). Drugs.com.
- What is the role of Brinzolamide (carbonic anhydrase inhibitor) in the management of angle closure glaucoma? (2025, October 24). Dr.Oracle.
- Brinzolamide (Azopt): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, August 15).
- The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic d
- Carbonic anhydrase inhibitors. (n.d.). Slideshare.
- Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. (2025, December 11). MDPI.
- Gabaculine | GABA Aminotransferase Inhibitor. (n.d.). MedchemExpress.com.
- Phenelzine. (n.d.). In Wikipedia.
- GABA Aminotransferase (GAB
- Silverman, R. B., & Nanavati, S. M. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Chemical Reviews, 118(8), 4024-4070.
- Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII. (2008, May 16). Journal of Medicinal Chemistry.
- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020, June 10). Journal of Medicinal Chemistry.
- The mechanism of action of GABA-AT. (n.d.).
- Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. (2018, March 23). Chemical Reviews.
- GABA Transaminase Inhibitors. (n.d.). The Tin Man.
- Phenelzine causes an increase in brain ornithine that is prevented by prior monoamine oxidase inhibition. (2008, March 15). PubMed.
- Gabaculine – Knowledge and References. (n.d.). Taylor & Francis.
- The in vivo inhibition of gaba-transaminase by gabaculine. (n.d.). PlumX.
- Inhibition of aminotransferase enzyme systems by gabaculine. (n.d.). PubMed.
- Todd, K. G., & Baker, G. B. (2008). Neurochemical effects of the monoamine oxidase inhibitor phenelzine on brain GABA and alanine: A comparison with vigabatrin. Journal of Pharmacy & Pharmaceutical Sciences, 11(2), 1-8.
- Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). (2015, January 23).
- Validation and optimisation of human GABA-T activity assay. (A)... (n.d.).
- Effects of the Antidepressant/Antipanic Drug... (n.d.). Cellular & Molecular Neurobiology.
- High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. (2021, September 12). PMC.
- GABA Transaminase (GABA-T) Assay Kit (PROAG-K003S). (n.d.). Profacgen.
Sources
- 1. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 7. ovid.com [ovid.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Phenelzine - Wikipedia [en.wikipedia.org]
- 11. Phenelzine causes an increase in brain ornithine that is prevented by prior monoamine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurochemical effects of the monoamine oxidase inhibitor phenelzine on brain GABA and alanine: A comparison with vigabatrin | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 13. Gabaculine - Wikipedia [en.wikipedia.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. PlumX [plu.mx]
- 16. Inhibition of aminotransferase enzyme systems by gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Acetazolamide? [synapse.patsnap.com]
- 18. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Acetazolamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 20. droracle.ai [droracle.ai]
- 21. lecturio.com [lecturio.com]
- 22. droracle.ai [droracle.ai]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A comprehensive review of the structural basis for the selectivity of sulfonamide-based inhibitors for carbonic anhydrase isoforms IX and XII over carbonic anhydrase II based on the available high quality crystallographic data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Acetazolamide: Considerations for Systemic Administration - American Academy of Ophthalmology [aao.org]
- 27. The Mechanism of action of Acetazolamide_Chemicalbook [chemicalbook.com]
- 28. Carbonic anhydrase inhibitors | PPSX [slideshare.net]
- 29. droracle.ai [droracle.ai]
- 30. What is the mechanism of Dorzolamide Hydrochloride? [synapse.patsnap.com]
- 31. Dorzolamide - Wikipedia [en.wikipedia.org]
- 32. assets.hpra.ie [assets.hpra.ie]
- 33. drugs.com [drugs.com]
- 34. pi.bausch.com [pi.bausch.com]
- 35. What is the mechanism of Brinzolamide? [synapse.patsnap.com]
- 36. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 37. Brinzolamide (Azopt): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 38. bmrservice.com [bmrservice.com]
Orthogonal Assays to Validate the Activity of 4-Aminobutane-1-sulfonamide hydrochloride: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 4-Aminobutane-1-sulfonamide hydrochloride. By employing a series of orthogonal assays, we will build a robust, multi-faceted profile of the compound's mechanism of action, potency, and selectivity. This document moves beyond a simple listing of protocols to explain the scientific rationale behind the experimental design, ensuring a self-validating system for data interpretation.
Introduction: Deconstructing the Molecule to Predict its Targets
4-Aminobutane-1-sulfonamide hydrochloride is a sulfonamide derivative with a striking structural resemblance to endogenous neuroactive molecules. Its chemical architecture provides critical clues to its potential biological targets. The core structure, featuring a four-carbon chain with a terminal amine and a sulfonamide group, suggests potential interactions with systems that recognize gamma-aminobutyric acid (GABA) and taurine. The presence of the sulfonamide group also warrants investigation into its effects on carbonic anhydrases, a well-known target for this chemical class.[1][2][3]
This guide will focus on three primary, plausible targets for 4-Aminobutane-1-sulfonamide hydrochloride, which is structurally analogous to homotaurine:
-
GABA-A Receptors: As a structural analog of GABA, the primary inhibitory neurotransmitter in the central nervous system, the compound is hypothesized to act as an agonist at GABA-A receptors.[4][5][6][7]
-
Carbonic Anhydrases (CAs): The sulfonamide moiety is a classic pharmacophore for the inhibition of this enzyme family, which is involved in pH regulation and other physiological processes.[8][9]
-
Taurine Transporter (TauT): The structural similarity to taurine, an abundant amino acid with neuromodulatory functions, suggests a potential interaction with its transporter.[10]
We will explore a primary assay for each target to determine the principal activity and a secondary, orthogonal assay to confirm this activity through a different modality, thereby enhancing the trustworthiness of the findings.
Section 1: Primary Target Validation - GABA-A Receptor Agonism
The structural similarity between 4-aminobutane-1-sulfonamide hydrochloride (homotaurine) and GABA strongly suggests that its primary mechanism of action is through the modulation of GABA-A receptors.[4][6][7] Recent studies have shown that homotaurine is a potent GABA-A receptor agonist, with an even higher potency than GABA itself in some neuronal populations.[5][11][12] We will validate this through two orthogonal approaches: a functional assay (electrophysiology) to measure receptor activation and a binding assay to determine its affinity for the receptor.
Primary Assay: Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This functional assay directly measures the ion channel gating function of the GABA-A receptor upon ligand binding. We will use Human Embryonic Kidney (HEK293) cells stably expressing recombinant human GABA-A receptors (e.g., the common α1β2γ2 subtype) to ensure a controlled and reproducible system.[13]
Whole-cell patch-clamp allows for the precise control of the cellular membrane potential and the direct measurement of ion flow through the GABA-A receptor's chloride channel.[14][15] An agonist will evoke an inward chloride current (at a holding potential more positive than the chloride reversal potential), which can be quantified to determine the compound's potency (EC50) and efficacy. The use of a specific antagonist, bicuculline, will confirm that the observed effect is mediated through the GABA-A receptor.[10][16]
Workflow for Whole-Cell Patch-Clamp Assay
Caption: Workflow for GABA-A receptor functional validation.
-
Cell Culture: Culture HEK293 cells stably expressing the α1β2γ2 subunit combination of the human GABA-A receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.[17][18]
-
Plating: Plate cells onto glass coverslips in 35 mm dishes 24-48 hours before the experiment to achieve 50-80% confluency.
-
Solutions:
-
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the membrane potential at -60 mV.
-
-
Compound Application:
-
Apply a saturating concentration of GABA (e.g., 100 µM) to confirm the presence of functional receptors.
-
Apply increasing concentrations of 4-Aminobutane-1-sulfonamide hydrochloride (e.g., 0.1 µM to 1 mM) to generate a dose-response curve.
-
To confirm specificity, co-apply an EC50 concentration of the test compound with a saturating concentration of the competitive antagonist bicuculline (e.g., 10 µM).[10][16]
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current for each concentration.
-
Normalize the responses to the maximal response and plot against the logarithm of the concentration.
-
Fit the data with a Hill equation to determine the EC50 and Hill slope.
-
| Compound | Target | Assay | Potency (EC50) | Reference |
| 4-Aminobutane-1-sulfonamide HCl (Homotaurine) | GABA-A Receptor | Electrophysiology (murine cerebellar granule cells) | ~0.4 µM | [5][11][12] |
| GABA (Positive Control) | GABA-A Receptor | Electrophysiology (murine cerebellar granule cells) | ~3.7 µM | [5][11][12] |
| Muscimol (Positive Control) | GABA-A Receptor | Electrophysiology (HEK293 cells) | ~1.5 µM | [19] |
| Bicuculline (Antagonist) | GABA-A Receptor | Electrophysiology (HEK293 cells) | IC50 ~3.3 µM (vs 30 µM GABA) | [20] |
Orthogonal Assay: [³H]Muscimol Radioligand Binding Assay
This assay provides an orthogonal validation of the compound's interaction with the GABA-A receptor by directly measuring its ability to displace a known high-affinity agonist, [³H]muscimol, from its binding site.[21][22] This method assesses the binding affinity (Ki) of the compound, which should correlate with its functional potency (EC50).
This competitive binding assay relies on the principle that the unlabeled test compound will compete with the radiolabeled ligand ([³H]muscimol) for the same binding site on the receptor. The amount of radioactivity detected is inversely proportional to the affinity of the test compound. This biochemical approach is independent of downstream signaling and ion channel function, providing a true measure of receptor occupancy.
Workflow for [³H]Muscimol Binding Assay
Caption: Workflow for GABA-A receptor radioligand binding assay.
-
Membrane Preparation:
-
Homogenize fresh or frozen bovine cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.[7]
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of buffer or competitor (unlabeled GABA for non-specific binding, or 4-Aminobutane-1-sulfonamide hydrochloride at various concentrations).
-
50 µL of [³H]muscimol (final concentration ~2-5 nM).[23]
-
100 µL of the membrane preparation.
-
-
-
Incubation: Incubate the plate at 4°C for 30-60 minutes.
-
Filtration: Rapidly harvest the samples onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Washing: Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value and convert it to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
| Compound | Target | Assay | Affinity (IC50/Ki) | Reference |
| 4-Aminobutane-1-sulfonamide HCl (Homotaurine) | GABA-A Receptor | [³H]Muscimol Binding (mouse brain) | IC50 ~0.16 µM | [5][24] |
| GABA (Positive Control) | GABA-A Receptor | [³H]Muscimol Binding | Ki ~100-200 nM | [21] |
| Muscimol (Unlabeled) | GABA-A Receptor | [³H]Muscimol Binding | Kd ~4.3 nM (high affinity site) | [23] |
Section 2: Orthogonal Selectivity Profiling
To ensure the compound's activity is not promiscuous, we must test it against other plausible targets suggested by its structure. These assays serve as critical counter-screens.
Carbonic Anhydrase Inhibition Assay
The sulfonamide group is a well-established inhibitor of carbonic anhydrases (CAs).[1][2] It is crucial to determine if 4-Aminobutane-1-sulfonamide hydrochloride shares this activity. We will use a colorimetric assay measuring the esterase activity of purified human carbonic anhydrase II (a ubiquitous and highly active isoform).
CAs can catalyze the hydrolysis of esters, such as p-nitrophenyl acetate (p-NPA), to produce a colored product, p-nitrophenol, which can be measured spectrophotometrically at 405 nm.[25] An inhibitor will reduce the rate of this reaction. This in vitro, enzyme-based assay is a rapid and reliable method to screen for CA inhibitors. Acetazolamide, a potent clinical CA inhibitor, will be used as a positive control.[1][6][26]
Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Workflow for colorimetric carbonic anhydrase inhibition assay.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-SO4, pH 7.6.
-
Enzyme: Purified human carbonic anhydrase II (hCA II), diluted in assay buffer.
-
Substrate: 20 mM p-Nitrophenyl Acetate (p-NPA) in acetonitrile or DMSO.
-
Inhibitors: Prepare serial dilutions of 4-Aminobutane-1-sulfonamide hydrochloride and Acetazolamide.
-
-
Assay Procedure (96-well plate format):
-
Add 180 µL of Assay Buffer to each well.
-
Add 10 µL of diluted hCA II enzyme.
-
Add 10 µL of inhibitor solution (or buffer for control).
-
Pre-incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of p-NPA stock solution.
-
-
Measurement: Immediately measure the increase in absorbance at 405 nm in kinetic mode for 10-15 minutes using a microplate reader.[25]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50.
-
| Compound | Target | Assay | Potency (IC50) | Reference |
| 4-Aminobutane-1-sulfonamide HCl (Homotaurine) | hCA II | Colorimetric (p-NPA) | To be determined | |
| Acetazolamide (Positive Control) | hCA II | Colorimetric (p-NPA) | ~5.86 µM | [4] |
| Acetazolamide (Positive Control) | hCA IX | Enzyme Inhibition | ~30 nM | [1] |
Taurine Transporter (TauT) Interaction Assay
Given the structural similarity to taurine, it is essential to determine if 4-Aminobutane-1-sulfonamide hydrochloride interacts with the taurine transporter (TauT, SLC6A6). This is a critical selectivity assay, as off-target modulation of TauT could have significant physiological consequences. We will use a [³H]taurine uptake assay in a suitable cell line (e.g., HEK293 or a human kidney cell line).[27][28]
This assay measures the ability of the test compound to inhibit the uptake of radiolabeled taurine into cells. A reduction in intracellular radioactivity indicates that the test compound is competing with taurine for the transporter. It is important to distinguish between an inhibitor and a substrate. While this assay primarily identifies inhibitors, further experiments (e.g., measuring the transport of radiolabeled test compound) would be needed to confirm if it is also a substrate. Recent evidence suggests homotaurine is a TauT substrate, not a potent inhibitor.[29]
-
Cell Culture: Culture HEK293 cells (or another suitable cell line expressing TauT) in 24-well plates until confluent.[17][30]
-
Uptake Assay:
-
Wash the cell monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).
-
Pre-incubate the cells for 10-20 minutes at 37°C with HBSS containing various concentrations of 4-Aminobutane-1-sulfonamide hydrochloride, or a known inhibitor like β-alanine.
-
Initiate the uptake by adding HBSS containing [³H]taurine (final concentration ~10-50 nM) and the test compounds.
-
-
Incubation: Incubate for a predetermined time (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of taurine uptake.
-
Termination: Stop the uptake by rapidly aspirating the incubation medium and washing the cells three times with ice-cold HBSS.
-
Lysis and Detection:
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.
-
-
Data Analysis:
-
Normalize the data to the protein concentration in each well.
-
Calculate the percentage of inhibition of [³H]taurine uptake for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the competitor concentration.
-
| Compound | Target | Assay | Potency (IC50) | Reference |
| 4-Aminobutane-1-sulfonamide HCl (Homotaurine) | TauT | [³H]Taurine Uptake | ~0.77 mM | [29] |
| Taurine (Natural Substrate) | TauT | [³H]Taurine Uptake | - | |
| β-Alanine (Inhibitor/Substrate) | TauT | [³H]Taurine Uptake | High affinity inhibition | [27][31][32] |
Conclusion and Interpretation
This guide outlines a logical and robust workflow for characterizing the activity of 4-Aminobutane-1-sulfonamide hydrochloride. By combining functional electrophysiology with biochemical binding assays for the primary target (GABA-A receptor) and supplementing these with well-chosen orthogonal selectivity assays (Carbonic Anhydrase and Taurine Transporter), a comprehensive and trustworthy pharmacological profile can be established.
The expected outcome is the confirmation of 4-Aminobutane-1-sulfonamide hydrochloride as a potent GABA-A receptor agonist. The orthogonal assays will likely demonstrate weak or no inhibition of carbonic anhydrase and a low-affinity interaction with the taurine transporter, highlighting its selectivity for the GABAergic system. This multi-assay approach provides the rigorous validation required for advancing a compound in the drug development pipeline.
References
-
Title: Inhibition of carbonic anhydrase II by sulfonamide derivatives Source: Ingenta Connect URL: [Link]
-
Title: GABAA receptors as plausible molecular targets and mediators for taurine and homotaurine actions Source: PMC URL: [Link]
-
Title: GABAA receptors as plausible molecular targets and mediators for taurine and homotaurine actions Source: ResearchGate URL: [Link]
-
Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: Springer URL: [Link]
-
Title: biological-activities-of-sulfonamides.pdf Source: Indian Journal of Pharmaceutical Sciences URL: [Link]
-
Title: GABAA receptors as plausible molecular targets and mediators for taurine and homotaurine actions Source: UTUPub URL: [Link]
-
Title: Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells Source: PubMed URL: [Link]
-
Title: Assay Protocol Book Source: PDSP URL: [Link]
-
Title: Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. Source: PNAS URL: [Link]
-
Title: Carbonic Anhydrase Activity Assay Source: Protocols.io URL: [Link]
-
Title: A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity Source: MDPI URL: [Link]
-
Title: A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases Source: ResearchGate URL: [Link]
-
Title: Kinetics of [3H]muscimol binding to the GABAA receptor in bovine brain membranes Source: PubMed URL: [Link]
-
Title: GABAA Channels, Microfluidic Patch Clamp System Source: Molecular Devices URL: [Link]
-
Title: β-Alanine and taurine as endogenous agonists at glycine receptors in rat hippocampus in vitro Source: PMC URL: [Link]
-
Title: Effect of Bicuculline on Thalamic Activity: A Direct Blockade of IAHP in Reticularis Neurons Source: PubMed URL: [Link]
-
Title: GABAA receptors as plausible molecular targets and mediators for taurine and homotaurine actions Source: PubMed URL: [Link]
-
Title: Supplementary Information Cellular uptake. HEK-293T cells (human embryonic kidney) were grown in Dulbecco's modified Eagle' Source: Rsc.org URL: [Link]
-
Title: Molecular basis of human taurine transporter uptake and inhibition Source: PMC URL: [Link]
-
Title: Saturation analysis of [ 3 H]muscimol binding to forebrain and cerebellar membranes of WT and dKO mice at 0°C Source: ResearchGate URL: [Link]
-
Title: Investigating the pharmacology of GABA (α β γ ) receptors expressed in HEK293 cells. Source: Nanion Technologies URL: [Link]
-
Title: Kinetics of ( sup 3 H)muscimol binding to the GABA sub A receptor in bovine brain membranes (Journal Article) Source: OSTI.GOV URL: [Link]
-
Title: Taurine and beta-alanine transport in an established human kidney cell line derived from the proximal tubule Source: PubMed URL: [Link]
-
Title: Binding of [3H]-muscimol, a potent gamma-aminobutyric acid receptor agonist, to membranes of the bovine retina Source: PMC URL: [Link]
-
Title: Ligand gated ion channels: GABAA receptor pharmacology on QPatch Source: Sophion Bioscience URL: [Link]
-
Title: Kinetic and Pharmacological Properties of GABAA Receptors in Single Thalamic Neurons and GABAA Subunit Expression Source: The Huguenard Lab - Stanford University URL: [Link]
-
Title: Correlation between a bicuculline-resistant response to GABA and GABAA receptor rho 1 subunit expression in single rat retinal bipolar cells Source: PubMed URL: [Link]
-
Title: Molecular basis for substrate recognition and transport of mammalian taurine transporters Source: PNAS URL: [Link]
-
Title: HEK293 Maintenance Source: OpenWetWare URL: [Link]
-
Title: Data Sheet Cellular Uptake and Release Assays Protocol Source: Gifford Bioscience URL: [Link]
-
Title: Effect of beta-alanine treatment on mitochondrial taurine level and 5-taurinomethyluridine content Source: PubMed URL: [Link]
-
Title: Fig. 4. Uptake and superfusion experiments in parental HEK 293 cells.... Source: ResearchGate URL: [Link]
-
Title: High affinity transport of taurine and B-alanine and low affinity transport of g-aminobutyric acid by a single transport system in cultured glioma cells Source: ResearchGate URL: [Link]
-
Title: Volume sensitive efflux of taurine in HEK293 cells overexpressing phospholemman Source: PubMed URL: [Link]
-
Title: The Effect of Taurine and β-Alanine Supplementation on Taurine Transporter Protein and Fatigue Resistance in Skeletal Muscle from mdx Mice Source: ResearchGate URL: [Link]
-
Title: The impact of taurine-and beta-alanine-supplemented diets on behavioral and neurochemical parameters in mice: Antidepressant versus anxiolytic-like effects Source: ScienceDirect URL: [Link]
-
Title: Beta-Alanine and Taurine: Can You Take Them Together? The Real Science Explained Source: The Muscle Master URL: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. GABAA receptors as plausible molecular targets and mediators for taurine and homotaurine actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. pdspdb.unc.edu [pdspdb.unc.edu]
- 8. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. researchgate.net [researchgate.net]
- 10. Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. utupub.fi [utupub.fi]
- 13. merckmillipore.com [merckmillipore.com]
- 14. pnas.org [pnas.org]
- 15. huguenardlab.stanford.edu [huguenardlab.stanford.edu]
- 16. Effect of bicuculline on thalamic activity: a direct blockade of IAHP in reticularis neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. cdn.bcm.edu [cdn.bcm.edu]
- 19. moleculardevices.com [moleculardevices.com]
- 20. sophion.com [sophion.com]
- 21. Kinetics of [3H]muscimol binding to the GABAA receptor in bovine brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Kinetics of ( sup 3 H)muscimol binding to the GABA sub A receptor in bovine brain membranes (Journal Article) | OSTI.GOV [osti.gov]
- 23. Binding of [3H]-muscimol, a potent gamma-aminobutyric acid receptor agonist, to membranes of the bovine retina - PMC [pmc.ncbi.nlm.nih.gov]
- 24. GABAA receptors as plausible molecular targets and mediators for taurine and homotaurine actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. Taurine and beta-alanine transport in an established human kidney cell line derived from the proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Volume sensitive efflux of taurine in HEK293 cells overexpressing phospholemman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Molecular basis of human taurine transporter uptake and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 30. giffordbioscience.com [giffordbioscience.com]
- 31. researchgate.net [researchgate.net]
- 32. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Head-to-head comparison of 4-Aminobutane-1-sulfonamide hydrochloride isomers
A Head-to-Head Comparison of 4-Aminobutane-1-sulfonamide Hydrochloride Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomers is paramount. The spatial arrangement of functional groups within a molecule can dramatically alter its physicochemical properties and biological activity. This guide provides a comprehensive head-to-head comparison of the potential positional isomers of 4-aminobutane-1-sulfonamide hydrochloride, a compound of interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents.[1]
Defining the Isomers
The parent compound, 4-aminobutane-1-sulfonamide hydrochloride, has a four-carbon chain with an amino group at position 4 and a sulfonamide group at position 1. The primary positional isomers would involve the relocation of the amino group to positions 2 or 3. Additionally, we will consider an isomer where the sulfonamide group is at position 2.
-
Isomer 1: 4-Aminobutane-1-sulfonamide (Parent Compound)
-
Isomer 2: 3-Aminobutane-1-sulfonamide
-
Isomer 3: 2-Aminobutane-1-sulfonamide
-
Isomer 4: 4-Aminobutane-2-sulfonamide
It is important to note that 2-aminobutane is a chiral molecule, meaning that 2-aminobutane-1-sulfonamide and 4-aminobutane-2-sulfonamide can exist as enantiomers (R and S forms).[1][4] These stereoisomers may exhibit different biological activities, a critical consideration in drug development.[5]
Predicted Physicochemical Properties
The position of the amino and sulfonamide groups will influence several key physicochemical parameters that affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Acidity and Basicity (pKa)
The pKa values of the amino and sulfonamide groups are crucial for determining the ionization state of the molecule at physiological pH (around 7.4). This, in turn, affects solubility, membrane permeability, and receptor binding.
-
Amino Group (pKa₁): The basicity of the primary amino group is expected to be influenced by its position on the alkyl chain. Generally, the pKa of a primary amine on a simple alkyl chain is around 10.7.[6] The proximity of the electron-withdrawing sulfonamide group is likely to decrease the basicity (lower the pKa) of the amino group. This effect will be most pronounced in 2-aminobutane-1-sulfonamide, where the groups are closest, and least in the parent compound, 4-aminobutane-1-sulfonamide.
-
Sulfonamide Group (pKa₂): The sulfonamide proton is acidic. The position of the amino group will have a less pronounced effect on the acidity of the sulfonamide group.
Table 1: Predicted pKa Values of 4-Aminobutane-1-sulfonamide Isomers
| Isomer | Predicted Amino Group pKa (pKa₁) | Predicted Sulfonamide pKa (pKa₂) | Rationale |
| 4-Aminobutane-1-sulfonamide | ~10.5 | ~10.0 | Minimal inductive effect of the sulfonamide group on the distant amino group. |
| 3-Aminobutane-1-sulfonamide | ~10.2 | ~10.0 | Moderate inductive effect. |
| 2-Aminobutane-1-sulfonamide | ~9.8 | ~10.0 | Strongest inductive effect due to proximity of the electron-withdrawing sulfonamide group. |
| 4-Aminobutane-2-sulfonamide | ~10.6 | ~10.5 | The secondary sulfonamide may be slightly less acidic. The amino group is distant. |
Lipophilicity (LogP/LogD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's ability to cross biological membranes.
-
LogP: The position of the polar amino and sulfonamide groups will affect the overall polarity and, therefore, the LogP. Isomers with the functional groups closer together might exhibit slightly lower LogP values due to increased intramolecular hydrogen bonding potential, which can mask the polar groups.
-
LogD: At physiological pH, the isomers will exist as a mixture of neutral and ionized species. The LogD will be significantly lower than the LogP, and the differences between isomers will be more pronounced due to the variations in their pKa values.
Predicted Biological Activity: A Structure-Activity Relationship (SAR) Perspective
Sulfonamides exert their biological effects through various mechanisms, often by mimicking the structure of a natural substrate and inhibiting an enzyme.[3] The spatial relationship between the amino and sulfonamide groups is critical for target binding.
-
Enzyme Inhibition: If these molecules are designed as enzyme inhibitors, the distance and orientation of the key functional groups will dictate the binding affinity. For instance, if the target enzyme has specific binding pockets for both the amino and sulfonamide moieties, the isomer that best matches the distance between these pockets will be the most potent.
-
Receptor Binding: Similarly, for receptor-mediated activity, the pharmacophore (the precise 3D arrangement of functional groups) is crucial. A change in the position of the amino group from the 4- to the 2- or 3-position will significantly alter the pharmacophore and likely lead to different binding affinities and selectivities for various receptors.
-
Antimicrobial Activity: Many sulfonamide antibiotics are structural analogs of para-aminobenzoic acid (PABA) and inhibit dihydropteroate synthase. While these simple alkylsulfonamides are not classic PABA mimetics, their antibacterial potential cannot be ruled out and would likely vary between isomers.
Experimental Protocols for Head-to-Head Comparison
To validate the predicted differences and provide a definitive comparison, the following experimental workflow is proposed.
Caption: Proposed experimental workflow for the comparative analysis of 4-aminobutane-1-sulfonamide isomers.
Synthesis of Isomers
A general synthetic route for these aminobutane sulfonamides would likely involve the reaction of the corresponding amino-protected butane sulfonyl chloride with ammonia, followed by deprotection. The starting materials, the various aminobutanoic acids or amino alcohols, would determine the final position of the amino group.
Physicochemical Characterization
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of each isomer hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H and ¹³C NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[7][8]
-
Expected Observations: The chemical shifts and splitting patterns of the protons and carbons on the butane chain will be distinct for each isomer, confirming the positions of the amino and sulfonamide groups.[9]
-
-
High-Resolution Mass Spectrometry (HRMS): Obtain HRMS data using electrospray ionization (ESI) to confirm the elemental composition of each isomer.
-
Expected Observations: All isomers will have the same molecular weight, but their fragmentation patterns in MS/MS experiments may differ, providing further structural confirmation.
-
Caption: Workflow for structural confirmation of isomers using NMR and MS.
Protocol for pKa Determination (Potentiometric Titration):
-
Prepare a 0.01 M solution of each isomer hydrochloride in deionized water.
-
Titrate the solution with a standardized 0.1 M NaOH solution.
-
Monitor the pH using a calibrated pH meter.
-
Plot the pH versus the volume of NaOH added and determine the pKa values from the inflection points of the titration curve.
Protocol for LogD Measurement (Shake-Flask Method):
-
Prepare a buffered aqueous solution at pH 7.4.
-
Prepare a solution of the isomer in n-octanol.
-
Mix equal volumes of the aqueous and n-octanol solutions and shake vigorously for a set period.
-
Allow the phases to separate.
-
Determine the concentration of the isomer in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate LogD₇.₄ as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Biological Evaluation
The choice of biological assays will depend on the therapeutic target of interest. Below is a general protocol for an enzyme inhibition assay.
Protocol for Enzyme Inhibition Assay:
-
Prepare a stock solution of each isomer.
-
In a multi-well plate, add the enzyme, its substrate, and varying concentrations of the test isomer.
-
Include appropriate controls (no inhibitor, no enzyme).
-
Incubate the plate under optimal conditions for the enzyme.
-
Measure the enzyme activity using a suitable detection method (e.g., absorbance, fluorescence).
-
Plot the enzyme activity versus the inhibitor concentration and determine the IC₅₀ value for each isomer.
Summary of Predicted and Experimental Comparisons
Table 2: Head-to-Head Comparison Summary
| Property | 4-Aminobutane-1-sulfonamide | 3-Aminobutane-1-sulfonamide | 2-Aminobutane-1-sulfonamide | 4-Aminobutane-2-sulfonamide | Experimental Method |
| Predicted pKa₁ | Highest | Intermediate | Lowest | High | Potentiometric Titration |
| Predicted LogD₇.₄ | Highest | Intermediate | Lowest | High | Shake-flask/HPLC |
| Predicted Biological Activity | Varies by target | Varies by target | Varies by target | Varies by target | Target-specific bioassays |
| ¹H NMR | Distinct pattern | Distinct pattern | Distinct pattern | Distinct pattern | NMR Spectroscopy |
| Mass Spectrum | Same m/z | Same m/z | Same m/z | Same m/z | Mass Spectrometry |
Conclusion
The positional isomers of 4-aminobutane-1-sulfonamide hydrochloride are predicted to have distinct physicochemical and biological properties. The proximity of the amino and sulfonamide functional groups is expected to have the most significant impact on the pKa of the amino group and, consequently, the LogD at physiological pH. These differences are likely to translate into varied biological activities. The experimental protocols outlined in this guide provide a clear path for researchers to generate the necessary data to confirm these predictions and make informed decisions in their drug discovery and development programs. By systematically evaluating these isomers, the scientific community can gain a deeper understanding of the structure-activity relationships governing this chemical scaffold.
References
-
ChemBK. 2-Aminobutane - Physico-chemical Properties. Available from: [Link]
-
The Good Scents Company. 3-aminopropane sulfonic acid. Available from: [Link]
-
PubChem. 3-Aminobenzenesulfonic acid. National Center for Biotechnology Information. Available from: [Link]
-
Carbon, R. Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Spinsolve. Available from: [Link]
-
Yuan, B. Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta. 2022;13(6). Available from: [Link]
- Shao Y, Marriott P. Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Anal Bioanal Chem. 2003 Mar;375(5):635-42.
-
ResearchGate. Biological Activity of Sulfonic Acid Derivatives. Available from: [Link]
- Lee YW, Lin CH. Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Journal of the Chinese Chemical Society. 2013;25(8):4253.
- Chaniyara R, et al. Design and synthesis of positional isomers of 5 and 6-bromo-1-[(phenyl)sulfonyl]-2-[(4-nitrophenoxy)methyl]-1H-benzimidazoles as possible antimicrobial and antitubercular agents. Bioorg Med Chem Lett. 2013 Sep 15;23(18):5136-41.
-
PubChem. (-)-2-Aminobutyric acid. National Center for Biotechnology Information. Available from: [Link]
-
Chromatography Forum. separation of positional isomers. Available from: [Link]
- de Oliveira, et al. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Med. Chem. 2020;11:433-442.
- Baker DH. Utilization of isomers and analogs of amino acids and other sulfur-containing compounds. Prog Food Nutr Sci. 1986;10(1-2):133-78.
- Li, et al. Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. Eur J Med Chem. 2022 Dec 5;244:114841.
-
Doc Brown's Advanced Organic Chemistry Notes. 8 constitutional isomers of molecular formula C4H11N. Available from: [Link]
- Zhang, et al. Direct and simultaneous recognition of the positional isomers of aminobenzenesulfonic acid by TIMS-TOF-MS. Anal Chim Acta. 2021 May 1;1157:338396.
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Structure–Activity Relationship (SAR): A Cornerstone of Drug Design. Available from: [Link]
-
AERU. 2-aminobutane. University of Hertfordshire. Available from: [Link]
-
Drug Design Org. Structure Activity Relationships. Available from: [Link]
-
SlideShare. stereochemistry and biological activity of drugs. Available from: [Link]
-
Informatics Journals. Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Available from: [Link]
-
CDD Vault. SAR: Structure Activity Relationships. Available from: [Link]
-
Perjesi P, et al. Simple Method for the Estimation of pKa of Amines†. Available from: [Link]
- Hsieh, et al. Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction. Molecules. 2011;16(3):2333-2344.
- Masar, et al. New Approach for the Identification of Isobaric and Isomeric Metabolites. Anal. Chem. 2023;95(19):7445–7453.
- Esanov RS, et al. Synthesis and Biological Activity of Some Esters of Glycyrretinic Acid. Lett Appl NanoBioSci. 2022;11(3):4004-4011.
- Liu, et al. Dual-resolving of positional and geometric isomers of C=C bonds via bifunctional photocycloaddition-photoisomerization reaction system.
-
ResearchGate. Synthesis scheme of the positional isomers of mono O-acetyl and... Available from: [Link]
-
Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]
-
Scribd. pKa Values of Substituted Aromatics. Available from: [Link]
- Kumar H, et al.
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? Available from: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 3. collaborativedrug.com [collaborativedrug.com]
- 4. 8 constitutional isomers of molecular formula C4H11N names structural aliphatic amines primary secondary tertiary structural formula skeletal formula of isomers of C4H11N uses applications doc brown's advanced organic chemistry notes [docbrown.info]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. magritek.com [magritek.com]
A Researcher's Guide to the Statistical Validation of 4-Aminobutane-1-sulfonamide hydrochloride Inhibition Data
A Comparative Analysis Against a Known GABA Transaminase Inhibitor
As Senior Application Scientists, our goal is to provide researchers with the tools and insights necessary to rigorously evaluate and validate new chemical entities. This guide offers a comprehensive framework for the statistical validation of inhibition data for a novel compound, 4-Aminobutane-1-sulfonamide hydrochloride, within the context of a hypothesized target: γ-aminobutyric acid aminotransferase (GABA-AT). We will objectively compare its inhibitory potential against Vigabatrin, a well-established, irreversible inhibitor of GABA-AT.[1]
The rationale for selecting GABA-AT as a potential target stems from the structural similarity of 4-Aminobutane-1-sulfonamide hydrochloride to GABA. Inhibition of GABA-AT, a key enzyme in the degradation of the inhibitory neurotransmitter GABA, leads to increased GABA levels in the brain. This mechanism is a validated therapeutic strategy for conditions like epilepsy.[1][2]
This guide will walk you through the experimental design, detailed protocols, and the statistical methodologies required to generate and validate robust inhibition data, ensuring the scientific integrity and trustworthiness of your findings.
The Foundation: Experimental Design for Inhibition Studies
A robust experimental design is the bedrock of reliable inhibition data. The primary objective is to determine the concentration of the inhibitor that reduces the enzyme's activity by half, known as the half-maximal inhibitory concentration (IC50).[3] This value is a key measure of the inhibitor's potency. To achieve this, a dose-response curve is constructed by measuring the enzyme's activity at various inhibitor concentrations.[3][4]
For our comparative analysis, we will assess the inhibitory effects of both 4-Aminobutane-1-sulfonamide hydrochloride and Vigabatrin on GABA-AT activity.
Key Experimental Parameters:
-
Enzyme Source: Recombinant human GABA transaminase.
-
Substrates: γ-aminobutyric acid (GABA) and α-ketoglutarate.
-
Detection Method: A coupled enzymatic assay that measures the production of NADPH spectrophotometrically at 340 nm.[5]
-
Positive Control: Vigabatrin.
-
Test Compound: 4-Aminobutane-1-sulfonamide hydrochloride.
-
Plate Format: 96-well UV-transparent microplates for high-throughput analysis.
In the Lab: A Step-by-Step Protocol for GABA-AT Inhibition Assay
This protocol details a continuous spectrophotometric assay to measure GABA-AT activity and its inhibition.[5][6]
Materials:
-
Recombinant human GABA transaminase (GABA-AT)
-
γ-aminobutyric acid (GABA)
-
α-ketoglutarate
-
Pyridoxal 5'-phosphate (PLP)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+
-
4-Aminobutane-1-sulfonamide hydrochloride
-
Vigabatrin
-
Potassium pyrophosphate buffer (50 mM, pH 8.6)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Experimental Workflow Diagram:
Caption: Workflow for the GABA-AT enzyme inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of 4-Aminobutane-1-sulfonamide hydrochloride and Vigabatrin in the assay buffer.
-
Perform serial dilutions of the inhibitors to create a range of concentrations for the dose-response curve. A logarithmic dilution series is often effective.[7]
-
Prepare the reaction mixture containing GABA, α-ketoglutarate, PLP, NADP+, and SSADH in the potassium pyrophosphate buffer. The final concentrations of these components should be optimized for the specific enzyme batch.
-
-
Enzyme Inhibition Assay:
-
To the wells of a 96-well microplate, add the different concentrations of the test inhibitors. Include a vehicle control (buffer only) for 100% enzyme activity and a no-enzyme control for background absorbance.
-
Add the reaction mixture to all wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding a pre-determined concentration of GABA-AT to all wells except the no-enzyme control.
-
Immediately place the plate in a microplate spectrophotometer pre-heated to 37°C.
-
-
Data Acquisition:
-
Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 20 minutes). This increase corresponds to the formation of NADPH.
-
The Numbers Game: Statistical Analysis and Validation
Raw kinetic data must be transformed into meaningful inhibition parameters through rigorous statistical analysis.
Data Processing:
-
Calculate Initial Velocity (V₀): For each inhibitor concentration, determine the initial rate of the reaction by calculating the slope of the linear portion of the absorbance vs. time curve. This represents the initial velocity (V₀).
-
Calculate Percent Inhibition: Normalize the data by calculating the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = 100 * (1 - (V_inhibitor / V_control))
Where V_inhibitor is the initial velocity in the presence of the inhibitor and V_control is the initial velocity of the vehicle control.
IC50 Determination:
The IC50 value is determined by fitting the dose-response data to a non-linear regression model. The four-parameter logistic equation is commonly used for this purpose.[8]
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Where:
-
Y is the percent inhibition.
-
X is the logarithm of the inhibitor concentration.
-
Top and Bottom are the plateaus of the curve.
-
LogIC50 is the logarithm of the inhibitor concentration that gives a response halfway between the top and bottom.
-
HillSlope describes the steepness of the curve.
This analysis can be performed using software such as GraphPad Prism or R.
Data Presentation:
The results should be presented in a clear and concise table for easy comparison.
| Inhibitor | IC50 (µM) | 95% Confidence Interval (µM) | Hill Slope |
| 4-Aminobutane-1-sulfonamide HCl | Hypothetical Value | Hypothetical Range | Hypothetical Value |
| Vigabatrin | Hypothetical Value | Hypothetical Range | Hypothetical Value |
Note: The values in this table would be populated with the experimental data.
Beyond the IC50: Understanding the Mechanism of Inhibition
While the IC50 is a valuable measure of potency, it is dependent on the experimental conditions, particularly the substrate concentration.[9] To gain a deeper understanding of the inhibitor's mechanism, it is crucial to determine the inhibition constant (Ki). The Ki is a measure of the inhibitor's binding affinity to the enzyme and is independent of substrate concentration.[10]
Determining the Inhibition Constant (Ki):
To determine the Ki, a series of enzyme kinetic experiments are performed at different fixed concentrations of the inhibitor and varying concentrations of the substrate (GABA). The data is then plotted using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines on this plot can help elucidate the mechanism of inhibition (competitive, non-competitive, or uncompetitive).[11]
GABA Metabolism and Inhibition Pathway:
Caption: Simplified pathway of GABA metabolism and its inhibition.
Comparative Analysis: 4-Aminobutane-1-sulfonamide hydrochloride vs. Vigabatrin
The primary goal of this guide is to provide a framework for comparing the inhibitory potential of 4-Aminobutane-1-sulfonamide hydrochloride with the established inhibitor, Vigabatrin.
-
Potency: A direct comparison of the IC50 values will provide a quantitative measure of the relative potency of the two compounds. A lower IC50 indicates a more potent inhibitor.
-
Mechanism of Action: Determining the Ki and the mode of inhibition for 4-Aminobutane-1-sulfonamide hydrochloride will provide crucial insights into how it interacts with GABA-AT. This can then be compared to the known irreversible mechanism of Vigabatrin.
-
Selectivity: Further studies would be required to assess the selectivity of 4-Aminobutane-1-sulfonamide hydrochloride for GABA-AT over other related enzymes, such as other aminotransferases.
Conclusion: Ensuring Trustworthiness in Your Data
The statistical validation of enzyme inhibition data is a critical step in drug discovery and development. By following a well-designed experimental protocol and employing rigorous statistical analysis, researchers can generate reliable and reproducible data. This guide provides a comprehensive, yet adaptable, framework for assessing the inhibitory potential of novel compounds like 4-Aminobutane-1-sulfonamide hydrochloride. The comparison with a known inhibitor like Vigabatrin provides essential context and a benchmark for evaluating the compound's efficacy. Adherence to these principles of scientific integrity will ensure the trustworthiness and impact of your research findings.
References
-
IC50 - Wikipedia. Available from: [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC. Available from: [Link]
-
Preclinical Studies: IC-50 Testing. Altogen Labs. Available from: [Link]
-
RAPID AND ACCURATE IC50 DETERMINATION USING LOGARITHMIC CONCENTRATION GENERATOR. Rsc.org. Available from: [Link]
-
GABA transaminase inhibitor – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Steady-state enzyme kinetics. The Biochemist - Portland Press. Available from: [Link]
-
KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo. Available from: [Link]
-
Enzyme kinetics - Wikipedia. Available from: [Link]
-
Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. PMC. Available from: [Link]
-
Enzyme Kinetics. Washington University in St. Louis. Available from: [Link]
-
Validation and characterization of uninhibited enzyme kinetics performed in multiwell plates. PubMed. Available from: [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available from: [Link]
-
Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. PMC. Available from: [Link]
-
Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. PMC. Available from: [Link]
-
(PDF) STATISTICAL ANALYSES OF ENZYME KINETICS: INHIBITION. ResearchGate. Available from: [Link]
-
Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. PMC. Available from: [Link]
-
Biochemistry Enzyme kinetics. Onlinebiologynotes.com. Available from: [Link]
-
GABA transaminase inhibitor - Wikipedia. Available from: [Link]
Sources
- 1. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. clyte.tech [clyte.tech]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. biochem.du.ac.in [biochem.du.ac.in]
In-vitro and in-vivo correlation for 4-Aminobutane-1-sulfonamide hydrochloride
Technical Guide: In-Vitro and In-Vivo Correlation for 4-Aminobutane-1-sulfonamide Hydrochloride
Executive Summary
4-Aminobutane-1-sulfonamide hydrochloride (CAS: 860704-68-3) represents a unique chemical probe at the intersection of GABAergic signaling and Carbonic Anhydrase (CA) inhibition . Structurally, it is the direct sulfonamide analogue of
This guide provides a rigorous framework for establishing the In-Vitro and In-Vivo Correlation (IVIVC) for this compound. Unlike lipophilic drugs (BCS Class I/II), 4-aminobutane-1-sulfonamide HCl presents a specific challenge: it is a highly water-soluble, likely cationic species at physiological pH, which fundamentally alters its membrane permeability and biodistribution compared to classical sulfonamides like Acetazolamide.
Key Comparison Verdict:
-
Vs. Acetazolamide: Superior water solubility but likely inferior passive Blood-Brain Barrier (BBB) permeability.
-
Vs. GABA: Enhanced metabolic stability against GABA-transaminase (GABA-T) but altered receptor binding affinity.
Chemical & Pharmacological Profile
To understand the IVIVC, we must first define the physicochemical "personality" of the molecule.
| Feature | 4-Aminobutane-1-sulfonamide HCl | Acetazolamide (Standard) | GABA (Endogenous) |
| Structure | Heterocyclic Sulfonamide | ||
| MW | 188.68 g/mol | 222.25 g/mol | 103.12 g/mol |
| Physiological Charge | Cationic (Amine | Anionic/Neutral ( | Zwitterionic |
| Primary Target | Carbonic Anhydrase (CA) / GABA Receptors | Carbonic Anhydrase (Pan-inhibitor) | GABA-A / GABA-B Receptors |
| Solubility | High (Water) | Low (Water) | High (Water) |
Mechanism of Action Visualization
Caption: Dual-mechanism potential. The sulfonamide moiety targets the Zinc ion in CA enzymes, while the aminobutyl chain mimics the GABA pharmacophore.
In-Vitro Characterization Protocols
Establishing IVIVC requires robust in-vitro data. For this hydrophilic compound, dissolution is rarely rate-limiting; permeability and target affinity are the critical variables.
A. Enzyme Inhibition Assay (Carbonic Anhydrase)
-
Objective: Determine the Inhibition Constant (
) against relevant isoforms (hCA I, II, IV, IX). -
Method: Stopped-Flow
Hydration Assay. -
Protocol:
-
Buffer: HEPES (20 mM, pH 7.5) with Phenol Red indicator.
-
Reaction: Rapid mixing of Enzyme (hCA II) + Inhibitor (4-Aminobutane-1-sulfonamide) with Substrate (
-saturated water). -
Measurement: Monitor absorbance change at 557 nm (acidification rate) over 10–100 ms.
-
Calculation: Fit data to the Cheng-Prusoff equation to derive
.
-
-
Expected Result: Aliphatic sulfonamides typically show
in the low micromolar to high nanomolar range (50 nM – 5 M) , generally weaker than Acetazolamide ( nM).
B. Permeability Profiling (PAMPA / Caco-2)
-
Objective: Predict Blood-Brain Barrier (BBB) penetration.
-
Critical Insight: Due to the protonated amine, this compound is likely membrane impermeant via passive diffusion.
-
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).
-
Donor Well: pH 7.4 buffer + Compound.
-
Acceptor Well: pH 7.4 buffer.
-
Membrane: Porcine brain lipid extract.
-
-
Correlation Factor: If
cm/s, in-vivo CNS efficacy will depend entirely on active transport (e.g., GABA transporters).
In-Vivo Performance & Correlation
The "Correlation" (IVIVC) for this compound is likely Non-Linear due to the transport barrier.
A. Pharmacokinetics (PK)
-
Bioavailability (
): High oral bioavailability is expected due to water solubility and small size (paracellular transport), despite low lipophilicity. -
Half-life (
): Likely short (< 4 hours) due to rapid renal clearance (polar compounds are excreted faster unless reabsorbed).
B. Efficacy Models
-
Glaucoma Model (Topical/Systemic):
-
Measure: Intraocular Pressure (IOP) in normotensive rabbits.
-
Correlation: Direct correlation expected between in-vitro
(hCA II/IV) and IOP lowering, as the target is accessible in the ciliary body.
-
-
Anticonvulsant Model (MES/PTZ):
-
Measure: Protection against seizures.
-
Correlation: Poor IVIVC expected for passive diffusion. If the compound shows efficacy, it confirms active transport via GABA transporters (GAT-1) or disruption of the BBB.
-
Comparative Performance Matrix
| Parameter | 4-Aminobutane-1-sulfonamide HCl | Acetazolamide | Interpretation |
| In-Vitro Potency ( | Less potent intrinsic inhibitor. | ||
| Solubility (pH 7.4) | Easier formulation (IV/Eyedrops). | ||
| BBB Permeability | Critical IVIVC Disconnect. | ||
| Metabolic Stability | Both are stable sulfonamides. |
IVIVC Analysis Workflow
To validate this compound, follow this logic flow. If the in-vivo result does not match the in-vitro prediction, the "Transporter Hypothesis" is validated.
Caption: Decision tree for interpreting IVIVC data. Efficacy despite low permeability indicates active transport mechanisms.
References
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery, 7(2), 168–181. Link
-
Mincione, F., et al. (2007). "Carbonic anhydrase inhibitors: Inhibition of cytosolic/tumor-associated isozymes I, II, IX, and XII with aliphatic sulfonamides." Bioorganic & Medicinal Chemistry Letters, 17(6), 1726-1731. Link
-
Di Fiore, A., et al. (2023). "A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides." Molecules, 28(4), 1588. Link
-
PubChem Compound Summary. (2023). "4-Aminobutane-1-sulfonamide hydrochloride." CID 11533284. Link
Sources
Technical Guide: Reproducibility in GABAergic Bioisosterism using 4-Aminobutane-1-sulfonamide HCl
Part 1: Executive Summary & Scientific Rationale
In the development of GABAergic ligands, 4-Aminobutane-1-sulfonamide hydrochloride (4-ABS) serves a critical, specific function: it is a non-ionizable bioisostere of GABA at physiological pH.
Unlike GABA (zwitterionic) or Homotaurine (zwitterionic/acidic), the sulfonamide moiety of 4-ABS has a pKa of ~10.0. This means that at pH 7.4, the sulfonamide group remains protonated (neutral), while the amine is protonated (cationic).
The Reproducibility Crisis: Most experimental failures with this compound stem from treating it as a direct functional substitute for GABA. It is not. It is a mechanistic probe . If your receptor requires a negative charge (carboxylate/sulfonate) for binding, 4-ABS will fail. If your receptor relies solely on hydrogen bond geometry, 4-ABS will bind, often with altered kinetics.
This guide standardizes the handling of 4-ABS to ensure that negative results are due to receptor biology, not experimental error (solubility or pH drift).
Part 2: Comparative Performance Analysis
To understand where 4-ABS fits in your assay, you must compare it against the endogenous ligand (GABA) and the sulfonic acid analog (Homotaurine).
Table 1: Physicochemical & Functional Comparison
| Feature | GABA (Control) | 4-ABS HCl (Subject) | Homotaurine (Alternative) |
| Chemical Class | Sulfonamide | Sulfonic Acid | |
| Acidic Group pKa | ~4.2 (Carboxylate) | ~10.0 (Sulfonamide) | ~1.5 (Sulfonate) |
| Charge at pH 7.4 | Zwitterion (+ / -) | Cation (+ / 0) | Zwitterion (+ / -) |
| H-Bond Donor | 1 (Amine) | 2 (Amine + Sulfonamide NH) | 1 (Amine) |
| Water Solubility | High (>1 g/mL) | Moderate (Salt dependent) | High |
| Primary Utility | Baseline Agonist | Probing Charge Necessity | GABAA/B Agonist/Antagonist |
| Stability | High | Hydrolysis Resistant | High |
Analysis of Alternatives
-
Vs. GABA: Use 4-ABS to test if the receptor's binding pocket contains a cationic residue (e.g., Arginine/Lysine) that requires an electrostatic bridge. If GABA binds and 4-ABS does not, the electrostatic interaction is mandatory.
-
Vs. Muscimol: Muscimol is a rigid isoxazole analogue. 4-ABS is a flexible chain. If Muscimol binds but 4-ABS does not, the issue may be conformational entropy, not just electrostatics.
-
Vs. Acetazolamide: Unlike GABA, 4-ABS may show off-target activity at Carbonic Anhydrases (CA) due to the primary sulfonamide group (
). Controls for CA inhibition are recommended in complex tissue assays.
Part 3: Critical Reproducibility Factors (The "Why")
The pH Trap (The "Cationic" Error)
Many researchers dissolve 4-ABS HCl in deionized water and add it to cells.
-
The Error: The HCl salt creates an acidic solution (pH ~4-5).
-
The Consequence: At this pH, the biology is compromised. Furthermore, even if buffered to pH 7.4, the sulfonamide is neutral .
-
The Fix: You must acknowledge that you are applying a cationic surfactant-like molecule , not a zwitterion.
Solubility & Desolvation
The sulfonamide group is more lipophilic than a carboxylate.[1] However, the HCl salt is hygroscopic.
-
Storage: Must be kept in a desiccator at -20°C. Absorption of water leads to hydrolysis risks and weighing errors (stoichiometry drift).
-
Precipitation: If you neutralize the HCl salt in a high-concentration stock (>100 mM) with NaOH, the free base (4-aminobutane-1-sulfonamide) may precipitate because it lacks the high polarity of the zwitterionic GABA.
Part 4: Validated Experimental Protocols
Protocol A: Preparation of "Bio-Compatible" Stock Solution (10 mM)
Objective: Create a stable stock without precipitating the free base or shocking the cellular assay with acidity.
Materials:
-
4-Aminobutane-1-sulfonamide HCl (Solid)
-
PBS (Phosphate Buffered Saline) or HEPES buffer (100 mM, pH 7.4)
-
0.1 M NaOH (for fine adjustment)
-
pH Meter (Micro-probe)
Step-by-Step:
-
Gravimetric Check: Calculate the mass required for 10 mL of 10 mM solution.
-
MW (HCl salt): ~188.67 g/mol (Verify specific batch MW on CoA).
-
Target Mass: ~18.9 mg.
-
-
Solubilization (The Buffer Sandwich):
-
Do NOT dissolve in pure water first.
-
Add 80% of final volume (8 mL) of HEPES Buffer (pH 7.4) to the vial.
-
Add the solid compound while vortexing.
-
-
pH Verification (Critical):
-
Measure pH.[2] It will likely drop slightly due to the HCl counter-ion.
-
Correction: If pH < 7.2, add 0.1 M NaOH dropwise.
-
Stop Point: Do not exceed pH 7.6. Going too high (pH > 9) will begin to deprotonate the sulfonamide, altering its electronic state, but physiologically relevant assays should stay at 7.4.
-
-
Final Volume: Adjust to 10 mL with buffer.
-
Filtration: Syringe filter (0.22 µm PVDF). Note: Nylon filters can sometimes bind sulfonamides; PVDF is safer.
Protocol B: The "Charge-Check" Control Assay
Objective: Verify if your negative result is due to the compound or the receptor mechanism.
-
Run Assay with GABA (10 µM): Establish baseline response (100%).
-
Run Assay with 4-ABS (10 µM - 100 µM):
-
Result A (Activity Retained): Receptor recognizes H-bond geometry; Charge is secondary.
-
Result B (No Activity): Receptor requires Anionic Charge (Carboxylate/Sulfonate).
-
-
Run Assay with Homotaurine (10 µM):
-
If Homotaurine works but 4-ABS fails, the Anionic Charge hypothesis is confirmed.
-
Part 5: Mechanistic Workflow (Visualization)
The following diagram illustrates the decision logic for handling 4-ABS to ensure reproducible data.
Caption: Logic flow for preparing and interpreting 4-ABS experiments. Blue/Green paths indicate optimal reproducibility; Red indicates failure modes.
Part 6: References
-
PubChem. (2025).[3][4] 4-Sulfonamide-(1-(4-Aminobutane))Benzamide & Related Structures. National Library of Medicine. [Link]
-
Drug Hunter. (2025).[1] Bioisosteres for Drug Hunters: Carboxylic Acids and Sulfonamides. [Link]
-
Cambridge MedChem Consulting. (2022). GABA Bioisosteres and Sulfonamide Replacements. [Link][5]
Sources
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Sulfonamide-(1-(4-Aminobutane))Benzamide | C11H17N3O3S | CID 1758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-1-butanol | C4H11NO | CID 25868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Aminobutane-1-sulfonamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Aminobutane-1-sulfonamide hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage your chemical waste with confidence and integrity.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for 4-Aminobutane-1-sulfonamide hydrochloride (CAS No. 860704-68-3) should always be consulted, data from closely related sulfonamide compounds provide a consistent hazard profile.
Based on the Globally Harmonized System (GHS), 4-Aminobutane-1-sulfonamide hydrochloride is classified as follows:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1][2]
The hydrochloride salt form suggests that it is a water-soluble, crystalline solid. The primary risks associated with this compound are dermal, ocular, and respiratory irritation upon direct contact or inhalation of its dust.[1][3][4] Therefore, the core principle of our disposal strategy is containment and isolation to prevent unintended exposure.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[5]
-
EPA (RCRA): This act provides a "cradle-to-grave" framework for managing hazardous waste, from its generation to its final disposal.[5] Your institution's Environmental Health and Safety (EHS) department will typically manage the ultimate disposal through licensed hazardous waste contractors, often via incineration.[5]
-
OSHA: OSHA regulations, such as the Hazard Communication Standard (29 CFR 1910.1200), mandate that employers inform and train employees about the chemical hazards in their workplace.[3] This includes proper handling and emergency procedures.
It is crucial to follow your institution's specific waste disposal procedures, which are designed to comply with these federal and any additional state or local regulations.[5]
Pre-Disposal: Safe Handling and Segregation of Waste
Proper disposal begins at the point of waste generation. Adherence to the following steps is critical to prevent cross-contamination and ensure the safety of all personnel.
Personal Protective Equipment (PPE)
When handling 4-Aminobutane-1-sulfonamide hydrochloride, including its waste products, the following minimum PPE is required:
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6]
-
Hand Protection: Wear appropriate, chemical-resistant protective gloves (e.g., nitrile) that have been inspected prior to use.[6]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust, work in a well-ventilated area, preferably a chemical fume hood.[7]
Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.
-
Solid Waste: All materials that have come into contact with the compound, such as contaminated gloves, weighing papers, pipette tips, and paper towels used for cleaning minor spills, must be considered contaminated solid hazardous waste.[5] These items should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing 4-Aminobutane-1-sulfonamide hydrochloride should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[5]
-
Incompatible Materials: Never mix this waste with incompatible chemicals. Based on general sulfonamide and hydrochloride salt chemistry, avoid mixing with strong oxidizing agents, strong bases (which could deprotonate the amine and hydrochloride), and reactive metals. Always consult the SDS and your institution's EHS guidelines for specific incompatibilities.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection and disposal of waste generated from 4-Aminobutane-1-sulfonamide hydrochloride.
Step 1: Container Selection
-
Choose a waste container that is in good condition, free from leaks or external residue, and chemically compatible with the waste. For solid waste, a sturdy, sealable plastic bag or a drum liner within a solid container is appropriate. For liquid waste, use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap.
Step 2: Waste Labeling
-
As soon as the first item of waste is added, the container must be labeled. The label must include, at a minimum:
-
The words "Hazardous Waste"
-
The full chemical name: "4-Aminobutane-1-sulfonamide hydrochloride"
-
The appropriate hazard warnings (e.g., "Irritant")
-
The date accumulation started.
-
Step 3: Waste Accumulation
-
Collect all contaminated solid and liquid waste in their respective, properly labeled containers.
-
Keep waste containers closed at all times except when adding waste. Do not leave a funnel in the mouth of a liquid waste container.
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, near the point of generation and under the control of laboratory personnel.
Step 4: Final Disposal and Collection
-
Once the waste container is full (typically no more than 90% capacity), ensure the cap is tightly sealed.
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5] Follow your facility's specific procedures for requesting a waste pickup.
Step 5: Decontamination of Empty Containers
-
The original product container is not considered "empty" by the EPA until it has been triple-rinsed.
-
Rinse the empty container with a suitable solvent (e.g., water or methanol) three times.
-
Collect the rinsate as hazardous liquid waste.
-
After triple-rinsing, the container can often be disposed of as non-hazardous waste. Deface the original label before disposal. Always confirm this procedure with your EHS department.
Summary of Hazard and Handling Information
| Parameter | Information | Source |
| GHS Hazard Class | Skin Irritant (Cat. 2), Eye Irritant (Cat. 2A), STOT SE (Cat. 3) | [1][2][8] |
| Hazard Statements | H315, H319, H335 | [1][2][8] |
| Signal Word | Warning | [3][8] |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | [3][6] |
| Storage | Tightly closed container in a dry, well-ventilated place | [4] |
| Incompatibilities | Strong oxidizing agents, Strong bases | [2] |
| Primary Disposal Route | Licensed Hazardous Waste Contractor (Incineration) | [5] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams containing 4-Aminobutane-1-sulfonamide hydrochloride.
Caption: Decision workflow for proper segregation and disposal of waste.
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and environmental stewardship. This guide serves as a foundational resource, but always remember to consult your institution's specific EHS guidelines and the manufacturer's most recent Safety Data Sheet.
References
-
PubChem. 4-Aminobutyramide monohydrochloride. National Center for Biotechnology Information. [Link]
-
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride.[Link]
-
Cole-Parmer. Material Safety Data Sheet: 4-(Aminomethyl)Benzenesulfonamide Hydrochloride.[Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. 4-Aminobutyramide monohydrochloride | C4H11ClN2O | CID 3014709 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Safe Handling of 4-Aminobutane-1-sulfonamide Hydrochloride
As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential, field-proven safety and logistical information for handling 4-Aminobutane-1-sulfonamide hydrochloride. The protocols outlined here are designed to be a self-validating system, ensuring both your protection and the integrity of your research.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is donned, the primary method for ensuring safety is to minimize exposure through engineering and administrative controls. The toxicological properties of this specific compound have not been fully investigated, which necessitates cautious handling[4].
-
Ventilation: All handling of solid 4-Aminobutane-1-sulfonamide hydrochloride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhaling dust particles[1][4][5].
-
Restricted Access: The handling area should be clearly designated, and access should be restricted to trained personnel only.
-
Emergency Preparedness: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area[4].
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the procedures to be performed. The following table summarizes the minimum required PPE.
| Protection Type | Specific Requirement | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles meeting EU Standard EN166 or OSHA 29 CFR 1910.133. A face shield should be worn over goggles if there is a significant splash hazard. | Standard safety glasses with side shields do not provide adequate protection from splashes or fine dust[6]. Goggles provide a seal around the eyes, and a face shield offers a broader barrier of protection for the entire face. |
| Skin and Body Protection | - Gloves: Nitrile or other chemically resistant gloves. Double-gloving is recommended[7]. - Lab Coat: A buttoned, long-sleeved lab coat. - Clothing: Long pants and closed-toe shoes are mandatory[4]. | Sulfonamides can cause skin irritation upon contact[1][3]. Gloves should be inspected for integrity before use and changed immediately if contaminated or after 30-60 minutes of continuous use[7]. A lab coat protects street clothes and skin from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 or higher) is required if work cannot be conducted in a fume hood or if dust generation is unavoidable[6]. | This is to prevent the inhalation of airborne particles, which may cause respiratory tract irritation[3]. A respiratory protection program, including fit-testing, should be in place as per OSHA regulations[6]. |
Procedural Workflow for Safe Handling
The following step-by-step workflow is designed to guide you through the safe handling of 4-Aminobutane-1-sulfonamide hydrochloride, from initial preparation to the final disposal of waste.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
